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  • Product: 8-Oxa-3-azabicyclo[3.2.1]octan-2-one
  • CAS: 83601-55-2

Core Science & Biosynthesis

Foundational

The 8-Oxa-3-azabicyclo[3.2.1]octane Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has emerged as a compelling structural motif in medicinal chemistry, offer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a unique combination of conformational rigidity, stereochemical complexity, and favorable physicochemical properties. This bicyclic heterocycle, a key bioisostere of the tropane alkaloids, has garnered significant attention for its ability to impart desirable pharmacological profiles to a diverse range of therapeutic agents. This guide provides a comprehensive technical overview of the 8-oxa-3-azabicyclo[3.2.1]octane core, encompassing its synthesis, conformational analysis, and strategic applications in drug design. Particular emphasis is placed on its role in the development of modulators for challenging biological targets, including monoamine transporters and DNA damage response kinases.

Introduction: A Scaffold of Strategic Importance

The 8-oxa-3-azabicyclo[3.2.1]octane core is a saturated bicyclic heterocycle characterized by a seven-membered ring fused to a five-membered ring, with an oxygen bridge at the 8-position and a nitrogen atom at the 3-position.[1] This rigidified framework significantly reduces the conformational flexibility inherent in more linear molecules, a crucial attribute for achieving high-affinity and selective interactions with biological targets.

The strategic importance of this scaffold lies in its proven utility as a bioisosteric replacement for the tropane core, the central feature of alkaloids like cocaine and atropine.[2] By substituting the N-methyl group of the tropane with an oxygen atom, medicinal chemists can modulate key physicochemical properties such as polarity, hydrogen bonding capacity, and metabolic stability, while retaining the essential three-dimensional arrangement of pharmacophoric features. This has proven particularly fruitful in the design of novel central nervous system (CNS) agents.

Synthesis of the 8-Oxa-3-azabicyclo[3.2.1]octane Core

The construction of the 8-oxa-3-azabicyclo[3.2.1]octane skeleton can be achieved through several synthetic strategies. The choice of route is often dictated by the desired substitution pattern and the scale of the synthesis. Two prominent and illustrative methods are the multi-step synthesis from a renewable starting material and a more convergent one-pot aminocyclization.

Four-Step Synthesis from 5-Hydroxymethyl-2-furfuraldehyde

A robust and scalable synthesis of 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride has been developed starting from the bio-renewable platform chemical, 5-hydroxymethyl-2-furfuraldehyde. This four-step process provides the core structure with good overall yield.

Synthesis_from_HMF HMF 5-Hydroxymethyl-2-furfuraldehyde Diol 2,5-Bis(hydroxymethyl)tetrahydrofuran HMF->Diol 1. Raney Ni, H2 Ditosylate Ditosylate Intermediate Diol->Ditosylate 2. TsCl, Pyridine N_Benzyl N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Ditosylate->N_Benzyl 3. Benzylamine Final_Product 8-Oxa-3-azabicyclo[3.2.1]octane HCl N_Benzyl->Final_Product 4. H2, Pearlman's Cat., HCl

A four-step synthetic route to the 8-oxa-3-azabicyclo[3.2.1]octane core.

Experimental Protocol:

Step 1: Raney Nickel-Mediated Reduction

  • Rationale: This step reduces both the aldehyde and the furan ring to afford the key tetrahydrofuran diol intermediate. Raney nickel is a highly effective catalyst for such hydrogenations.

  • Procedure: 5-Hydroxymethyl-2-furfuraldehyde is subjected to hydrogenation using Raney nickel as the catalyst under a hydrogen atmosphere. The reaction is typically carried out in a suitable solvent like ethanol at elevated pressure and temperature until the starting material is consumed. Filtration of the catalyst and solvent removal yields 2,5-bis(hydroxymethyl)tetrahydrofuran, predominantly as the cis isomer.

Step 2: Tosylation

  • Rationale: Conversion of the hydroxyl groups to tosylates creates excellent leaving groups for the subsequent intramolecular cyclization.

  • Procedure: The diol is dissolved in pyridine, which acts as both a solvent and a base, and cooled in an ice bath. p-Toluenesulfonyl chloride (TsCl) is added portion-wise, and the reaction is stirred until completion. Workup involves quenching with water and extraction with an organic solvent to yield the ditosylate.

Step 3: Cyclization with Benzylamine

  • Rationale: A double nucleophilic substitution by the primary amine on the ditosylate constructs the bicyclic core. The benzyl group serves as a protecting group for the nitrogen.

  • Procedure: The ditosylate is treated with benzylamine in a suitable solvent, such as acetonitrile, and heated to effect the cyclization. The reaction mixture is then worked up to isolate the N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane.

Step 4: Hydrogenolysis and Salt Formation

  • Rationale: The final step involves the removal of the N-benzyl protecting group via catalytic hydrogenation. Pearlman's catalyst (palladium hydroxide on carbon) is particularly effective for this transformation. The product is isolated as the hydrochloride salt to improve its stability and handling properties.

  • Procedure: The N-benzyl intermediate is dissolved in an appropriate solvent like ethanol, and Pearlman's catalyst is added. The mixture is hydrogenated until debenzylation is complete. The catalyst is filtered off, and hydrochloric acid is added to the filtrate to precipitate the desired 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride, which can be collected by filtration. The overall yield for this process is reported to be in the range of 43-64%.

One-Pot Aminocyclization

For a more atom-economical approach, a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol (THFDM) has been developed.[1] This method utilizes a heterogeneous catalyst to directly convert the diol and ammonia into the desired bicyclic amine.

One_Pot_Synthesis THFDM 2,5-Tetrahydrofurandimethanol OABCO 8-Oxa-3-azabicyclo[3.2.1]octane THFDM->OABCO Pt/NiCuAlOx, NH3, H2, 200°C

A convergent one-pot synthesis of the 8-oxa-3-azabicyclo[3.2.1]octane core.

Under optimized conditions, this reaction can achieve a 58% yield with complete conversion of the starting material.[1] This method is particularly attractive for its efficiency and reduced number of synthetic steps.

Structural and Conformational Analysis

The rigid bicyclic nature of the 8-oxa-3-azabicyclo[3.2.1]octane core dictates a well-defined three-dimensional structure that is crucial for its interaction with biological targets. The seven-membered ring, which incorporates the oxygen bridge, can theoretically exist in chair and boat conformations.[3]

Computational and experimental studies, including NMR analysis, have shown that the chair-like conformation is generally more stable for the [3.2.1] bicyclic systems.[4] However, the energy barrier between the chair and boat forms can be relatively low, and the conformational preference can be influenced by the substitution pattern on the ring.[3][4] This conformational landscape is a key consideration in structure-activity relationship (SAR) studies, as different conformers may present distinct pharmacophoric arrangements to a receptor binding site.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum of the 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride in CDCl₃ has been used to confirm its structure.[3] For substituted analogs, such as 2-carbomethoxy-3-aryl derivatives, the chemical shifts of the bridgehead protons (H1 and H5) and the protons adjacent to the heteroatoms are diagnostic.[5]

  • ¹³C NMR: The carbon NMR spectrum provides valuable information about the number of unique carbon environments and their chemical nature. For a synthesis of a closely related isomer, ¹³C NMR was used to support a 95/5 ratio of isomers.[1]

Property Value Source
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
CAS Number 280-13-7
Appearance Colorless to light yellow liquid
Boiling Point 178 °C
Calculated LogP 0.559 (for HCl salt)
Topological Polar Surface Area (TPSA) 21.26 Ų (for HCl salt)

Medicinal Chemistry Applications

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has proven to be a versatile platform for the development of a wide array of therapeutic agents. Its ability to mimic the spatial arrangement of the tropane alkaloids while offering distinct physicochemical properties has been a key driver of its adoption in drug discovery programs.

Monoamine Transporter Inhibitors

A significant area of application for this scaffold is in the design of inhibitors for the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.

The 8-oxa-3-azabicyclo[3.2.1]octane core has been successfully employed as a bioisostere for the tropane ring of cocaine and its analogs.[2] This substitution of the nitrogen bridge with oxygen has been shown to be well-tolerated, with many "oxatropane" derivatives retaining high affinity for DAT and SERT.[5]

Bioisosterism Tropane Tropane Core (e.g., in Cocaine) Oxatropane 8-Oxa-3-azabicyclo[3.2.1]octane Core Tropane->Oxatropane Bioisosteric Replacement (N vs. O)

Bioisosteric relationship between the tropane and 8-oxa-3-azabicyclo[3.2.1]octane cores.

Structure-activity relationship studies have revealed that the stereochemistry and nature of substituents at the 2- and 3-positions of the 8-oxa-3-azabicyclo[3.2.1]octane ring are critical for determining the potency and selectivity of these compounds for DAT and SERT. For instance, 3-biaryl substituted derivatives have been synthesized and shown to exhibit significant binding to both transporters.[5]

Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitors

More recently, the 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been incorporated into potent and selective inhibitors of the Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase. ATR is a critical component of the DNA damage response (DDR) pathway, and its inhibition is a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents. The rigid bicyclic core helps to position key pharmacophoric groups for optimal interaction with the ATP-binding site of the ATR kinase.

Conclusion and Future Perspectives

The 8-oxa-3-azabicyclo[3.2.1]octane core represents a privileged scaffold in contemporary drug discovery. Its synthetic accessibility, well-defined conformational properties, and proven track record as a successful bioisostere for the tropane nucleus have solidified its importance in medicinal chemistry. The continued exploration of novel derivatives of this versatile core is expected to yield new therapeutic candidates with improved efficacy and safety profiles for a range of challenging diseases. As our understanding of the subtle interplay between three-dimensional structure and biological activity deepens, the strategic deployment of rigid scaffolds like the 8-oxa-3-azabicyclo[3.2.1]octane will undoubtedly remain a cornerstone of rational drug design.

References

  • Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

  • Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. ResearchGate. [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. National Institutes of Health. [Link]

  • Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Montclair State University. [Link]

  • The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC. National Institutes of Health. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 8-Oxa-3-azabicyclo[3.2.1]octan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold and the 2-One Derivative The 8-azabicyclo[3.2.1]octane framework is a cornerstone in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold and the 2-One Derivative

The 8-azabicyclo[3.2.1]octane framework is a cornerstone in medicinal chemistry, forming the central core of the tropane alkaloids, a class of compounds with a wide spectrum of biological activities.[1][2] This rigid bicyclic system has proven to be a valuable scaffold in the design of therapeutic agents, particularly those targeting the central nervous system.[1][2] A key heterocyclic variant of this structure is the 8-oxa-3-azabicyclo[3.2.1]octane core, where the nitrogen bridge is replaced by an oxygen atom. This modification significantly alters the stereoelectronic properties of the molecule, offering a different vector space for substitution and interaction with biological targets.

This guide focuses on a specific derivative of this scaffold: 8-Oxa-3-azabicyclo[3.2.1]octan-2-one . Its unique identification in the chemical literature and databases is through its Chemical Abstracts Service (CAS) number: 83601-55-2 .[3][4][5] This compound incorporates a lactam functionality into the bicyclic system, which introduces a planar amide bond and potential hydrogen bonding capabilities, further diversifying its potential chemical and biological profile. While this specific molecule is listed in chemical supplier catalogs and databases, detailed peer-reviewed studies on its synthesis, properties, and applications are not widely available in the public domain.[6] Therefore, this guide will provide a comprehensive overview of the parent scaffold to offer foundational knowledge, supplemented with the specific information available for the 2-one derivative.

Chemical and Physical Properties: A Tale of Two Scaffolds

Detailed experimental data for 8-Oxa-3-azabicyclo[3.2.1]octan-2-one is scarce. However, we can infer some of its characteristics from its parent compound, 8-Oxa-3-azabicyclo[3.2.1]octane (CAS: 280-13-7), and from computational predictions for the 2-one derivative itself.

Table 1: Physicochemical Properties of 8-Oxa-3-azabicyclo[3.2.1]octane (Parent Compound)

PropertyValueSource
CAS Number 280-13-7[7]
Molecular Formula C₆H₁₁NO[7][8]
Molecular Weight 113.16 g/mol [7][8]
Appearance Colorless to Light yellow clear liquid
Density 1.0 ± 0.1 g/cm³[7]
Boiling Point 176.6 ± 15.0 °C at 760 mmHg[7]
Melting Point 19-22 °C[7]
Flash Point 58.6 ± 9.8 °C[7]
Refractive Index 1.469[7]

Disclaimer: The data in Table 1 pertains to the parent scaffold 8-Oxa-3-azabicyclo[3.2.1]octane, not the 2-one derivative, but serves as a useful reference for the general properties of this bicyclic system.

Table 2: Computed and Known Properties of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one

PropertyValueSource
CAS Number 83601-55-2[3][4]
Molecular Formula C₆H₉NO₂[3][4]
Molecular Weight 127.14 g/mol [3][4]
Monoisotopic Mass 127.06333 Da[9]
SMILES C1C2CNC(=O)C(C1)O2[6]
InChIKey MNYUSIQFKHKEQT-UHFFFAOYSA-N[6]
XlogP (Predicted) -0.2[9]

Synthesis and Methodology: Constructing the Bicyclic Core

While a specific, validated protocol for the synthesis of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one is not readily found in published literature, a general and robust strategy for creating the parent 8-oxa-3-azabicyclo[3.2.1]octane core has been described. This typically involves the cyclization of a suitably functionalized tetrahydrofuran derivative. A common and effective precursor is cis-2,5-bis(hydroxymethyl)tetrahydrofuran.

The rationale for this approach lies in the stereospecificity of the starting material, which dictates the cis-fusion of the bicyclic system. The diol is converted to a better leaving group, such as a ditosylate, which can then undergo a double nucleophilic substitution with a primary amine (like benzylamine for a protected intermediate, or ammonia) to form the bridged heterocyclic system. The presence of the lactam in the target molecule suggests that a modification of this strategy, perhaps involving an amino acid derivative or subsequent oxidation of the bicyclic amine, would be necessary. The crystal structure of a related dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one has been reported, confirming the feasibility of forming such bicyclic lactam structures.[10]

Synthetic_Pathway Start cis-2,5-Bis(hydroxymethyl)tetrahydrofuran Intermediate1 cis-2,5-Bis(tosyloxymethyl)tetrahydrofuran Start->Intermediate1 Tosyl Chloride, Pyridine Intermediate2 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Intermediate1->Intermediate2 Benzylamine (BnNH2) Product 8-Oxa-3-azabicyclo[3.2.1]octane Intermediate2->Product Hydrogenolysis (e.g., Pd/C, H2)

Caption: Generalized synthesis of the 8-oxa-3-azabicyclo[3.2.1]octane core.

Experimental Protocol: General Synthesis of the 8-Oxa-3-azabicyclo[3.2.1]octane Core

This protocol is a representative example for the synthesis of the parent scaffold and would require modification for the synthesis of the 2-one derivative.

  • Ditosylation of cis-2,5-Bis(hydroxymethyl)tetrahydrofuran:

    • Dissolve cis-2,5-bis(hydroxymethyl)tetrahydrofuran in pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (tosyl chloride) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by pouring it into ice-water and extracting the product with a suitable organic solvent (e.g., dichloromethane).

    • Purify the resulting ditosylate by recrystallization or column chromatography.

  • Cyclization with Benzylamine:

    • Reflux the purified ditosylate with an excess of benzylamine in a high-boiling solvent such as toluene or xylene.

    • The reaction progress can be monitored by the disappearance of the ditosylate spot on TLC.

    • Upon completion, cool the reaction mixture and perform an acid-base extraction to isolate the protected bicyclic amine.

    • The crude product can be purified by column chromatography.

  • Deprotection via Hydrogenolysis:

    • Dissolve the N-benzyl protected intermediate in a suitable solvent like ethanol or methanol.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

    • Monitor the reaction for the consumption of the starting material.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final 8-oxa-3-azabicyclo[3.2.1]octane.

Applications in Research and Drug Development

While specific applications for 8-Oxa-3-azabicyclo[3.2.1]octan-2-one are not documented, the broader class of 8-azabicyclo[3.2.1]octanes and their heteroatom-substituted analogs are of significant interest in drug discovery.

  • Mu Opioid Receptor Antagonists: The 8-azabicyclo[3.2.1]octane scaffold has been successfully employed in the development of potent and selective mu opioid receptor antagonists.[11] These compounds have therapeutic potential for treating conditions such as opioid-induced bowel dysfunction.[11]

  • Monoamine Transporter Ligands: Various derivatives of the 8-heterobicyclo[3.2.1]octane systems have been investigated as inhibitors of monoamine transporters (DAT, SERT, NET).[12] These are crucial targets for medications treating depression, anxiety, and substance abuse disorders.

  • Tropane Alkaloid Analogs: The structural rigidity and defined stereochemistry of this bicyclic system make it an excellent starting point for creating analogs of naturally occurring tropane alkaloids with improved pharmacological profiles.[1]

The introduction of the lactam functionality in 8-Oxa-3-azabicyclo[3.2.1]octan-2-one provides a unique set of chemical handles and conformational constraints. This makes it an intriguing, albeit underexplored, building block for combinatorial chemistry and fragment-based drug design campaigns aimed at discovering novel bioactive molecules.

References

  • Gardell, L. R., et al. (2014). 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. U.S.
  • Molbase. Cas no 280-13-7 (8-Oxa-3-azabicyclo[3.2.1]octane). [Link]

  • Carreño, M. C., & Urbano, A. (2019). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 17(34), 7944-7960. [Link]

  • ResearchGate. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. [Link]

  • Synthonix. 8-Oxa-3-azabicyclo[3.2.1]octan-2-one. [Link]

  • Cope, A. C., & Baxter, W. N. (1956). Aminoalcohols Containing the 8-Oxa-3-azabicyclo [3.2.1]octane Ring System and Their Benzoates. Journal of the American Chemical Society, 78(22), 5912-5915. [Link]

  • National Center for Biotechnology Information. 3-Oxa-8-azabicyclo(3.2.1)octane. PubChem Compound Summary for CID 15235179. [Link]

  • Singh, S., et al. (2008). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & medicinal chemistry, 16(6), 2894-2903. [Link]

  • PubChemLite. Rac-(1r,5s)-8-oxa-3-azabicyclo[3.2.1]octan-2-one. [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Dissertation, University of Regensburg. [Link]

  • Hotchkiss, D. J., et al. (2004). (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2176-o2178. [Link]

Sources

Foundational

The 8-oxa-3-azabicyclo[3.2.1]octane Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 8-oxa-3-azabicyclo[3.2.1]octane core represents a significant "pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 8-oxa-3-azabicyclo[3.2.1]octane core represents a significant "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that allows for precise orientation of functional groups, leading to high-affinity and selective interactions with a variety of biological targets. This guide provides a comprehensive overview of the discovery, synthesis, and profound significance of 8-oxa-3-azabicyclo[3.2.1]octane derivatives in the pursuit of novel therapeutics. We will delve into the strategic design of these molecules, explore key structure-activity relationships, and elucidate their mechanisms of action at prominent biological targets, including monoamine transporters, muscarinic acetylcholine receptors, and the mTOR signaling pathway. This document is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics.

The Genesis of a Privileged Scaffold: Discovery and Strategic Importance

The 8-oxa-3-azabicyclo[3.2.1]octane framework emerged from the broader exploration of bicyclic systems as constrained analogues of more flexible pharmacophores. The inherent rigidity of this scaffold reduces the entropic penalty upon binding to a biological target, often resulting in enhanced potency. Furthermore, the introduction of both an oxygen and a nitrogen atom at strategic positions within the bicyclic structure imparts favorable physicochemical properties, such as improved solubility and the potential for hydrogen bonding interactions.

The strategic value of this core lies in its versatility as a modular platform for the synthesis of diverse chemical libraries. By modifying substituents at various positions on the bicyclic ring, medicinal chemists can fine-tune the pharmacological profile of the resulting derivatives to achieve desired potency, selectivity, and pharmacokinetic properties. This adaptability has led to the development of 8-oxa-3-azabicyclo[3.2.1]octane-based compounds with a wide range of biological activities, from central nervous system (CNS) modulators to anticancer agents.

cluster_core 8-oxa-3-azabicyclo[3.2.1]octane Core C1 C2 C1->C2 O8 C1->O8 N3 C2->N3 C4 N3->C4 C5 C4->C5 C5->C1 C6 C5->C6 C5->O8 C7 C6->C7 C7->C1

Caption: The core structure of 8-oxa-3-azabicyclo[3.2.1]octane.

Convergent Synthetic Strategies: Building the Bicyclic Core

The efficient and stereocontrolled synthesis of the 8-oxa-3-azabicyclo[3.2.1]octane core is paramount for its exploration in drug discovery. Several synthetic routes have been developed, with the choice of strategy often depending on the desired substitution pattern and scalability. Two prominent approaches are highlighted below.

Synthesis from 5-Hydroxymethylfurfural (5-HMF)

A widely employed and efficient four-step synthesis commences with the readily available bio-derived platform chemical, 5-hydroxymethylfurfural (5-HMF).[1] This route is advantageous due to its relatively high overall yield.[1]

Experimental Protocol:

  • Step 1: Reduction of 5-HMF. Raney nickel-mediated reduction of 5-hydroxymethyl-2-furfuraldehyde affords 2,5-bis(hydroxymethyl)tetrahydrofuran, predominantly with a cis configuration.[1]

  • Step 2: Ditosylation. The resulting diol is converted to the corresponding ditosylate by reaction with p-toluenesulfonyl chloride in the presence of a base.

  • Step 3: Cyclization. The bicyclic core is formed through a cyclization reaction of the ditosylate with benzylamine.[1]

  • Step 4: Deprotection. The final 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride is obtained via hydrogenolysis of the N-benzyl group using Pearlman's catalyst, followed by salt formation.[1] The overall yield for this process is reported to be in the range of 43-64%.[1]

G HMF 5-Hydroxymethylfurfural Diol cis-2,5-bis(hydroxymethyl) tetrahydrofuran HMF->Diol Raney Ni, H2 Ditosylate Ditosylate Intermediate Diol->Ditosylate TsCl, Base ProtectedCore N-benzyl-8-oxa-3-azabicyclo [3.2.1]octane Ditosylate->ProtectedCore Benzylamine FinalCore 8-oxa-3-azabicyclo [3.2.1]octane HCl ProtectedCore->FinalCore H2, Pearlman's cat., HCl

Caption: Synthetic workflow from 5-HMF.

Synthesis from Adipic Acid

An alternative, though more lengthy, eight-step synthesis utilizes adipic acid as the starting material. While the overall yield is lower, this route offers flexibility in introducing substituents at different positions.

Structure-Activity Relationships (SAR): Tuning for Target Selectivity

The true power of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold lies in the ability to modulate its biological activity through systematic structural modifications. The following sections explore the SAR of derivatives targeting key protein families.

Monoamine Transporter Inhibitors

Derivatives of the 8-oxa-3-azabicyclo[3.2.1]octane core have been extensively investigated as potent inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating a range of neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[2]

The SAR in this class of compounds is often subtle, with small changes in substitution leading to significant shifts in potency and selectivity. For instance, the nature and position of aryl substituents at the C-2 and C-3 positions of the bicyclic core have a profound impact on transporter affinity.

Compound IDR1 (at C-2)R2 (at C-3)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/DAT)Reference
1 COOCH33,4-dichlorophenyl4.04240-1060[3]
2 COOCH34-fluorophenyl15.2>10,000->658[4]
3 COOCH3Phenyl58>10,000->172[4]
4 H2-(di(4-fluorophenyl)methoxy)ethylidenyl3.9520053001333[3]

Key SAR Insights:

  • Aryl Substitution: The presence of electron-withdrawing groups, such as chlorine atoms, on the C-3 aryl ring generally enhances DAT potency.

  • C-2 Substituent: A carbomethoxy group at the C-2 position is a common feature in potent DAT inhibitors.

  • Stereochemistry: The relative stereochemistry of the substituents at C-2 and C-3 is critical for high-affinity binding.

Core 8-oxa-3-azabicyclo[3.2.1]octane R1 at C-2 R2 at C-3 DAT Dopamine Transporter (DAT) High Affinity Core:f1->DAT e.g., COOCH3 Core:f2->DAT e.g., 3,4-dichlorophenyl SERT Serotonin Transporter (SERT) Low Affinity Core->SERT Generally lower affinity cluster_pathway mTOR Signaling Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Inhibitor 8-oxa-3-azabicyclo [3.2.1]octane Derivative Inhibitor->mTORC1 INHIBITS

Caption: Inhibition of the mTOR signaling pathway.

Conclusion and Future Perspectives

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has firmly established itself as a versatile and valuable platform in the field of drug discovery. The rigid conformational constraint and the presence of heteroatoms for tailored interactions have enabled the development of potent and selective modulators for a diverse range of biological targets. The synthetic accessibility of this core allows for extensive SAR exploration, paving the way for the optimization of lead compounds with improved efficacy and safety profiles.

Future research in this area will likely focus on the development of derivatives with enhanced pharmacokinetic properties, such as improved brain penetration for CNS targets. Furthermore, the application of this privileged scaffold to novel and challenging biological targets will undoubtedly continue to expand, solidifying its importance in the ongoing quest for innovative medicines.

References

  • Rodriguez, S., Uria, U., Reyes, E., Prieto, L., Rodríguez-Rodríguez, M., Carrillo, L., & Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3763–3775. [Link]

  • Ishida, T., et al. (2019). Synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. Heterocycles, 98(8), 1055-1065. [Link]

  • Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. (n.d.).
  • Li, W., et al. (2017). Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa- [5][5]Cope rearrangement/aldol cyclization. Chemical Communications, 53(56), 7960-7963. [Link]

  • US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. (n.d.).
  • Trudell, M. L., et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 20(16), 4996-5004. [Link]

  • Deutsch, H. M., et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Journal of medicinal chemistry, 54(24), 8493–8503. [Link]

  • Cui, X., et al. (2015). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlOx. Catalysis Communications, 58, 195-199. [Link]

  • Rodriguez, S., Uria, U., Reyes, E., Prieto, L., Rodríguez-Rodríguez, M., Carrillo, L., & Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3763–3775. [Link]

  • WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. (n.d.).
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). [Link]

  • Meltzer, P. C., et al. (1997). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of medicinal chemistry, 40(16), 2661–2673. [Link]

  • Verheijen, J. C., et al. (2018). Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track?. Current medicinal chemistry, 25(22), 2595–2611. [Link]

  • Meltzer, P. C., et al. (1997). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of medicinal chemistry, 40(16), 2661–2673. [Link]

  • Faggioni, F., & Izzicupo, P. (2015). Pharmacological Approaches to Targeting Muscarinic Acetylcholine Receptors. Recent patents on CNS drug discovery, 10(1), 3–17. [Link]

  • Tzara, A., et al. (2022). A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. International journal of molecular sciences, 23(19), 11488. [Link]

  • Dutta, A. K., et al. (2003). Synthesis and biological activity of 2-Carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. Bioorganic & medicinal chemistry letters, 13(22), 3989–3992. [Link]

  • Di Marzo, V., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of medicinal chemistry, 64(18), 13575–13599. [Link]

  • Papke, R. L., et al. (2018). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. The Journal of pharmacology and experimental therapeutics, 364(3), 575–587. [Link]

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to the Biological Versatility of 8-Oxa-3-azabicyclo[3.2.1]octane Analogs

Introduction: Beyond the Tropane Framework For decades, the bicyclo[3.2.1]octane framework has been a cornerstone of medicinal chemistry, with the tropane alkaloid scaffold (8-azabicyclo[3.2.1]octane) serving as the prog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Tropane Framework

For decades, the bicyclo[3.2.1]octane framework has been a cornerstone of medicinal chemistry, with the tropane alkaloid scaffold (8-azabicyclo[3.2.1]octane) serving as the progenitor for a multitude of neurologically active agents. However, the strategic introduction of heteroatoms into this rigid bicyclic system has unlocked new frontiers in biological activity, moving beyond traditional CNS targets. This guide focuses on a particularly promising, yet less-explored isomer: the 8-oxa-3-azabicyclo[3.2.1]octane scaffold.

This unique structural motif, characterized by an oxygen bridgehead and a nitrogen atom within the six-membered ring, bestows upon its analogs a distinct three-dimensional architecture and electronic distribution. This, in turn, has led to the discovery of potent and selective modulators of key cellular targets, particularly in the realm of oncology. We will delve into the burgeoning landscape of these compounds, with a primary focus on their role as kinase inhibitors in cancer therapy, touching upon other emergent biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this ascendant scaffold.

I. Targeting the DNA Damage Response Pathway: 8-Oxa-3-azabicyclo[3.2.1]octane Analogs as ATR Kinase Inhibitors

A pivotal area where 8-oxa-3-azabicyclo[3.2.1]octane analogs have demonstrated significant promise is in the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a master regulator of the DNA Damage Response (DDR), a critical pathway for cell survival, particularly in cancer cells which often exhibit genomic instability and a heightened reliance on DDR mechanisms.[1]

Mechanism of Action: A Synthetic Lethality Approach

ATR inhibitors are being explored as anticancer agents, both as monotherapy and in combination with DNA-damaging chemotherapeutics or radiation.[1] The underlying principle is to induce synthetic lethality, where the inhibition of a key survival pathway (ATR-mediated DDR) in cancer cells, which may already harbor other genetic defects, leads to catastrophic DNA damage and subsequent apoptosis.

The following diagram illustrates the central role of ATR in the DNA damage response and the therapeutic intervention point for 8-oxa-3-azabicyclo[3.2.1]octane-based inhibitors.

ATR_Pathway cluster_0 Cellular Stress cluster_1 ATR Signaling Cascade cluster_2 Therapeutic Intervention DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis leads to Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival 8-oxa-3-azabicyclo[3.2.1]octane Analog 8-oxa-3-azabicyclo[3.2.1]octane Analog 8-oxa-3-azabicyclo[3.2.1]octane Analog->ATR inhibits

Caption: ATR Signaling Pathway and Point of Inhibition.

Structure-Activity Relationships (SAR): Insights from Patent Literature

While detailed peer-reviewed SAR studies are emerging, initial insights can be gleaned from patent literature, such as WO/2023/005928.[2] This patent discloses a series of 8-oxa-3-azabicyclo[3.2.1]octane compounds as potent ATR inhibitors. The general structure consists of the bicyclic core, often substituted at the 3-position nitrogen, linked to a larger heterocyclic system.

Key structural features influencing activity appear to be:

  • The nature of the substituent on the 3-azabicyclo nitrogen: This is a critical vector for modulating potency and pharmacokinetic properties.

  • The appended heterocyclic system: This portion of the molecule is responsible for key interactions within the ATP-binding pocket of the ATR kinase.

  • Stereochemistry of the bicyclic core: The rigid nature of the scaffold means that the stereochemical arrangement of substituents can significantly impact binding affinity.

Further research is necessary to fully elucidate the detailed SAR and to optimize these compounds for clinical development.

Experimental Protocol: In Vitro ATR Kinase Inhibition Assay

The evaluation of novel 8-oxa-3-azabicyclo[3.2.1]octane analogs as ATR inhibitors typically involves a multi-tiered screening cascade, beginning with in vitro biochemical assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified ATR kinase.

Materials:

  • Recombinant human ATR kinase

  • Biotinylated peptide substrate (e.g., a p53-derived peptide)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-p53 antibody and Alexa Fluor™ 647-streptavidin)

  • 384-well microplates

Procedure:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound dilutions, and the ATR kinase. Incubate for a short period to allow for compound binding.

  • Initiation of Kinase Reaction: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time, ensuring the reaction proceeds within the linear range.

  • Detection: Stop the kinase reaction and add the detection reagents. Incubate to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a suitable fluorescence plate reader, measuring the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

The following flowchart outlines the key steps in a typical in vitro ATR kinase inhibition assay.

ATR_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection and Analysis Serial Dilution of Compounds Serial Dilution of Compounds Addition of Kinase and Compounds to Plate Addition of Kinase and Compounds to Plate Serial Dilution of Compounds->Addition of Kinase and Compounds to Plate Addition of Substrate/ATP Mix Addition of Substrate/ATP Mix Addition of Kinase and Compounds to Plate->Addition of Substrate/ATP Mix Incubation (Linear Range) Incubation (Linear Range) Addition of Substrate/ATP Mix->Incubation (Linear Range) Stopping the Reaction Stopping the Reaction Incubation (Linear Range)->Stopping the Reaction Addition of Detection Reagents Addition of Detection Reagents Stopping the Reaction->Addition of Detection Reagents TR-FRET Plate Reading TR-FRET Plate Reading Addition of Detection Reagents->TR-FRET Plate Reading IC50 Determination IC50 Determination TR-FRET Plate Reading->IC50 Determination

Caption: Workflow for an In Vitro ATR Kinase Inhibition Assay.

II. Targeting the PI3K/AKT/mTOR Pathway: A Note on the Isomeric 3-Oxa-8-azabicyclo[3.2.1]octane Scaffold

It is crucial to distinguish the 8-oxa-3-azabicyclo[3.2.1]octane scaffold from its isomer, the 3-oxa-8-azabicyclo[3.2.1]octane system. While structurally similar, the interchange of the oxygen and nitrogen positions leads to distinct biological activities. Notably, analogs of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold have been identified as potent and selective inhibitors of the mechanistic target of rapamycin (mTOR), a key kinase in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.[3]

A prime example is PQR620 , a highly potent and selective mTORC1/2 inhibitor that has demonstrated significant antitumor effects in vitro and in vivo.[3] The discovery of PQR620 underscores the therapeutic potential of this isomeric scaffold in oncology and neurological disorders.[3]

III. Emerging Biological Activities: V-ATPase Inhibition and Antiviral Potential

Beyond kinase inhibition, the 8-oxa-3-azabicyclo[3.2.1]octane moiety has been incorporated into derivatives of the natural product diphyllin to create potent inhibitors of vacuolar-type H+-ATPase (V-ATPase).[4] V-ATPases are proton pumps essential for the acidification of intracellular compartments, a process hijacked by many viruses for entry into host cells.

By inhibiting V-ATPase, these diphyllin derivatives block viral entry and have shown promise as broad-spectrum antiviral agents.[4] This highlights the versatility of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold as a building block for developing novel therapeutics against infectious diseases.

IV. Synthesis of the 8-Oxa-3-azabicyclo[3.2.1]octane Core

The therapeutic potential of this scaffold has spurred the development of efficient synthetic routes to the core structure. One notable approach involves a four-step process starting from 5-hydroxymethyl-2-furfuraldehyde, a bio-based starting material.[5]

The key steps in this synthesis are:

  • Reduction: Raney nickel-mediated reduction of 5-hydroxymethyl-2-furfuraldehyde to afford 2,5-bis(hydroxymethyl)tetrahydrofuran.[5]

  • Tosylation: Conversion of the diol to a ditosylate.[5]

  • Cyclization: Cyclization with a primary amine, such as benzylamine, to form the 8-oxa-3-azabicyclo[3.2.1]octane core.[5]

  • Deprotection: Removal of the protecting group from the nitrogen atom.[5]

More recently, a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol with ammonia has been reported, offering a more streamlined and atom-economical route to the parent scaffold.[3]

V. Conclusion and Future Perspectives

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is rapidly emerging from the shadow of its more famous tropane cousin. Its unique structural features have enabled the development of potent and selective inhibitors of key therapeutic targets, most notably ATR kinase in the context of cancer. The exploration of this scaffold is still in its early stages, and there is immense potential for the discovery of novel biological activities.

Future research in this area will likely focus on:

  • Elucidation of detailed SAR: Comprehensive studies are needed to understand the intricate relationships between the structure of these analogs and their activity against various biological targets.

  • Optimization of pharmacokinetic properties: Fine-tuning the physicochemical properties of these compounds will be crucial for their advancement as clinical candidates.

  • Exploration of new therapeutic areas: The versatility of this scaffold suggests that it may hold promise for the treatment of a wide range of diseases beyond cancer.

As our understanding of the biological relevance of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold deepens, it is poised to become an increasingly important tool in the arsenal of medicinal chemists and drug discovery professionals.

VI. References

  • Rodríguez, S., Uria, U., Reyes, E., Prieto, L., Rodríguez-Rodríguez, M., Carrillo, L., & Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3763–3775. [Link]

  • WIPO. (2023). (WO/2023/005928) 8-OXO-3-AZABICYCLO[3.2.1]OCTANE COMPOUND OR SALT THEREOF, AND PREPARATION METHOD THEREFOR AND USE THEREOF. [Link]

  • ResearchGate. (2021). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. [Link]

  • MDPI. (2019). Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents. Pharmaceuticals, 12(4), 169. [Link]

  • Google Patents. (2021). (WO2021097352A1) Isoxazole derivatives targeting tacc3 as anticancer agents.

  • ResearchGate. (2021). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. [Link]

  • National Institutes of Health. (2019). Evaluation of Potency and Metabolic Stability of Diphyllin-derived Vacuolar-ATPase Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1541–1547. [Link]

  • MDPI. (2020). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Molecules, 25(1), 119. [Link]

  • ACS Publications. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Journal of Medicinal Chemistry, 61(22), 10084–10103. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacological Properties of Bicyclic Organic Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals Part 1: The Strategic Advantage of Bicyclic Scaffolds in Drug Discovery Introduction to Bicyclic Compounds Bicyclic organic compounds are molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Part 1: The Strategic Advantage of Bicyclic Scaffolds in Drug Discovery

Introduction to Bicyclic Compounds

Bicyclic organic compounds are molecules that feature two fused rings, sharing at least two common atoms. This structural motif imparts a significant degree of rigidity and a defined three-dimensional geometry, which are highly desirable characteristics in the design of novel therapeutic agents. These compounds are broadly categorized based on the arrangement of their rings:

  • Fused Bicyclic Compounds: The two rings share two adjacent atoms (a common bond). A classic example is decalin.[1][2]

  • Bridged Bicyclic Compounds: The rings share two non-adjacent atoms, known as bridgehead atoms, which are connected by a "bridge" of one or more atoms.[1][2] Norbornane is a well-known bridged system.

  • Spiro Bicyclic Compounds: The two rings share a single common atom.[1][2]

The nomenclature of bicyclic compounds follows specific IUPAC rules, which precisely describe the size of the rings and the nature of their fusion or bridging.[3]

The Conformational Advantage

A key principle in drug design is the concept of a "bioactive conformation," the specific three-dimensional shape a molecule adopts when it binds to its biological target. Linear, flexible molecules must overcome a significant entropic penalty to adopt this conformation, which can reduce their binding affinity. Bicyclic compounds, by their very nature, are conformationally constrained.[4] This pre-organization into a more rigid structure can lead to several advantages:

  • Enhanced Binding Affinity: By reducing the entropic cost of binding, bicyclic scaffolds can lead to more potent interactions with target proteins.[4][5]

  • Increased Selectivity: The well-defined shape of a bicyclic molecule can allow for more precise interactions with the binding site of a target protein, leading to fewer off-target effects.[4]

Exploring Three-Dimensional Chemical Space

Much of the historical focus in drug discovery has been on "flat," aromatic molecules. However, many challenging drug targets, such as protein-protein interfaces, have large, complex binding sites that are not well-suited for interaction with planar molecules. The three-dimensional nature of bicyclic structures allows for the exploration of a much broader chemical space, enabling the design of ligands that can effectively interact with these complex targets.[4][6]

Improved Pharmacokinetic Properties

The rigid nature of bicyclic scaffolds can also positively influence the pharmacokinetic properties of a drug candidate. By reducing the number of rotatable bonds, a common contributor to poor oral bioavailability, bicyclic compounds can exhibit improved metabolic stability.[5] Furthermore, their unique shapes can be tailored to optimize properties such as solubility and cell permeability, leading to better overall drug-like characteristics.[7]

Part 2: Prominent Classes of Bicyclic Compounds in Pharmacology

Bicyclic Peptides: A New Therapeutic Modality

Bicyclic peptides have emerged as a promising new class of therapeutics that bridge the gap between small molecules and large biologics.[8] These molecules consist of short peptide sequences that are cyclized twice, often through linkage to a central scaffold, creating a highly constrained and stable structure.[9]

  • Synthesis and Library Generation: Large libraries of bicyclic peptides can be generated using techniques like phage display, where vast numbers of different peptide sequences are expressed on the surface of bacteriophages and screened for binding to a target of interest.[8][9]

  • Pharmacological Profile: Bicyclic peptides can exhibit antibody-like affinity and specificity for their targets, combined with the manufacturing and pharmacokinetic advantages of small molecules.[7][8] Their constrained structure provides high proteolytic stability, a common limitation of linear peptides.

  • Clinical Applications: The high target affinity and selectivity of bicyclic peptides make them ideal candidates for various therapeutic applications, particularly in oncology where they can be used to deliver cytotoxic payloads directly to tumor cells.[8][10]

Naturally Occurring Bicyclic Small Molecules and Their Derivatives

Nature has long utilized the bicyclic scaffold to create a diverse array of biologically active molecules.

  • 2.2.1. Camphor and Borneol: These bicyclic monoterpenes, derived from the camphor tree (Cinnamomum camphora), have a long history in traditional medicine.[11][12] Modern research has confirmed their pharmacological activities, which include analgesic, anti-inflammatory, antimicrobial, and antiviral properties.[11][13]

  • 2.2.2. Thujone: Found in the essential oils of plants like wormwood and sage, thujone is a bicyclic monoterpene known for its neurological effects.[14] Its primary mechanism of action is as a non-competitive antagonist of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[14][15] By blocking GABAergic inhibition, thujone can induce excitatory effects, including convulsions at high doses.[14][16][17]

  • 2.2.3. Tropane Alkaloids: This class of bicyclic alkaloids, found in plants of the Solanaceae family, includes well-known compounds like atropine, scopolamine, and cocaine.[8][18] They are characterized by the [3.2.1] bicyclic tropane core. Many tropane alkaloids act as competitive antagonists of muscarinic acetylcholine receptors, leading to anticholinergic effects.[4][8] Cocaine, on the other hand, primarily acts as a stimulant by blocking the reuptake of dopamine, serotonin, and norepinephrine.[19] These compounds have a wide range of therapeutic uses, including as mydriatics, antiemetics, and antispasmodics.[20]

  • 2.2.4. Prostaglandin Analogs: Prostaglandins are potent lipid signaling molecules with a wide range of physiological effects. Many synthetic prostaglandin analogs, used to treat conditions like glaucoma, incorporate a bicyclic structure to mimic the native cyclopentane ring and constrain the conformation of the side chains.[3][7][21] These analogs, such as latanoprost and travoprost, are often more stable and have a longer duration of action than their endogenous counterparts.[22] They typically function by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[3][17]

  • 2.2.5. Artemisinin: This sesquiterpene lactone, isolated from the sweet wormwood plant (Artemisia annua), is a cornerstone of modern antimalarial therapy.[23] Its unique bicyclic structure contains an endoperoxide bridge, which is crucial for its activity.[1][24] Inside the malaria parasite, the endoperoxide bridge is cleaved by heme iron, generating reactive oxygen species and carbon-centered radicals that damage parasite proteins and lead to its death.[1][24][25]

Synthetic Bicyclic Heterocycles in Medicinal Chemistry

The incorporation of heteroatoms (e.g., nitrogen, oxygen, sulfur) into bicyclic scaffolds has led to the development of a vast number of medicinally important compounds.[11][16][26]

  • 2.3.1. Bicyclic Pyrrolidines: The bicyclic pyrrolidine scaffold is a versatile building block in drug discovery, found in numerous bioactive natural products and synthetic pharmaceutical agents.[6] Its rigid structure allows for precise control over the spatial orientation of substituents, facilitating the optimization of interactions with biological targets.

  • 2.3.2. Bicyclic Hydantoins: Fused bicyclic hydantoins have been investigated as potential therapeutic agents due to their favorable predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, including good gastrointestinal absorption and metabolic stability.[21]

Part 3: Experimental Evaluation of Bicyclic Compounds: Protocols and Methodologies

Synthesis and Characterization

The synthesis of bicyclic compounds often employs classic organic reactions that can efficiently construct the desired ring systems. The Diels-Alder reaction, for example, is a powerful tool for the formation of six-membered rings and has been used in the synthesis of various bicyclic scaffolds.[27] Intramolecular cyclization reactions are also commonly used to form the second ring of a bicyclic system. Following synthesis, rigorous purification and characterization are essential. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.

In Vitro Pharmacological Evaluation

These assays are fundamental for determining the affinity of a bicyclic compound for its target receptor.[28] A common approach is a competitive binding assay using a radiolabeled ligand with known affinity for the receptor.[2][29]

Step-by-Step Protocol for a Radioligand Receptor Binding Assay:

  • Preparation: Prepare a series of dilutions of the unlabeled bicyclic test compound. Also, prepare a solution of the radiolabeled ligand at a concentration close to its dissociation constant (Kd).

  • Incubation: In a multi-well plate, combine the receptor preparation (e.g., cell membranes), the radiolabeled ligand, and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).

  • Equilibration: Incubate the plate for a sufficient time to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand. This is often achieved by rapid filtration through a glass fiber filter that traps the receptor-ligand complexes.[2][29]

  • Quantification: Wash the filters to remove any remaining unbound radioligand.[29] The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a suitable model to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

These assays are used to determine the potency of a bicyclic compound as an enzyme inhibitor.[9][30]

Step-by-Step Protocol for a Competitive Enzyme Inhibition Assay:

  • Reaction Setup: In a multi-well plate, prepare a series of reactions containing a constant amount of enzyme and varying concentrations of the substrate.[31]

  • Inhibitor Addition: Prepare a parallel set of reactions that also include a fixed concentration of the bicyclic inhibitor.[31]

  • Initiation and Measurement: Initiate the enzymatic reaction (e.g., by adding the substrate) and measure the initial reaction velocity (the rate of product formation) for each reaction, typically by monitoring a change in absorbance or fluorescence over time.[32]

  • Data Analysis: Plot the reaction velocity versus the substrate concentration for both the uninhibited and inhibited reactions. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[32]

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution setup_reactions Set up Reactions (Enzyme, Substrate, +/- Inhibitor) prep_enzyme->setup_reactions prep_substrate Prepare Substrate Dilutions prep_substrate->setup_reactions prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->setup_reactions initiate_reaction Initiate Reaction setup_reactions->initiate_reaction measure_velocity Measure Initial Velocity (Spectrophotometry) initiate_reaction->measure_velocity plot_data Plot V vs. [S] measure_velocity->plot_data determine_kinetics Determine Ki and Inhibition Type plot_data->determine_kinetics BTC_Development_Pathway cluster_discovery Discovery & Optimization cluster_conjugation Conjugation cluster_evaluation Evaluation phage_display Phage Display Screening (Identify Nectin-4 Binder) lead_id Initial Lead Bicycle phage_display->lead_id chem_opt Chemical Optimization (Improve Stability & PK) lead_id->chem_opt opt_bicycle Optimized Bicycle chem_opt->opt_bicycle conjugation Conjugation Reaction opt_bicycle->conjugation linker_payload Cleavable Linker + MMAE Payload linker_payload->conjugation bt8009 BT8009 (BTC) conjugation->bt8009 preclinical Preclinical Studies (In Vitro & In Vivo) bt8009->preclinical clinical Clinical Trials (Phase I/II) preclinical->clinical

Sources

Exploratory

The Ascendance of 8-Oxa-3-azabicyclo[3.2.1]octane: A Linchpin in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with enhanced efficacy and specificity has led medicinal chemists to explore the vast che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity has led medicinal chemists to explore the vast chemical space of three-dimensional molecular architectures. Among these, bridged bicyclic scaffolds have emerged as privileged structures, offering a unique combination of conformational rigidity, metabolic stability, and precise spatial arrangement of functional groups. This guide delves into the core attributes of one such scaffold, 8-oxa-3-azabicyclo[3.2.1]octane, a versatile building block that has proven its mettle in the synthesis of a diverse array of biologically active molecules. From its fundamental synthesis to its strategic deployment in complex molecular designs, we will explore the nuances of its reactivity and its pivotal role in shaping the landscape of modern drug discovery.

The Strategic Advantage of the 8-Oxa-3-azabicyclo[3.2.1]octane Core

The 8-oxa-3-azabicyclo[3.2.1]octane framework, a structural analog of the tropane alkaloids, presents a compelling proposition for medicinal chemists.[1] Its inherent rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. The embedded oxygen and nitrogen heteroatoms provide handles for hydrogen bonding and other polar interactions, while also influencing the molecule's overall physicochemical properties, such as solubility and metabolic stability.

The unique topology of this bicyclic system, with its defined axial and equatorial positions, allows for the precise and predictable orientation of substituents, a critical factor in optimizing interactions with protein binding pockets.[2] This level of stereochemical control is paramount in designing selective ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[1]

Crafting the Core: Key Synthetic Strategies

The efficient and scalable synthesis of the 8-oxa-3-azabicyclo[3.2.1]octane nucleus is a cornerstone of its utility. Several robust methods have been developed, each with its own set of advantages and considerations.

From Biomass-Derived Precursors: A Sustainable Approach

A prominent and sustainable route commences with 5-hydroxymethyl-2-furfuraldehyde (HMF), a readily available platform chemical derived from biomass.[3] This multi-step synthesis provides a practical pathway to the hydrochloride salt of the scaffold, a common and stable form for storage and subsequent reactions.

A Four-Step Synthesis from 5-Hydroxymethyl-2-furfuraldehyde: [3]

  • Reduction to Diol: The initial step involves the reduction of HMF to 2,5-bis(hydroxymethyl)tetrahydrofuran. This is typically achieved through catalytic hydrogenation, for instance, using Raney nickel, which favors the formation of the desired cis-isomer.[3]

  • Ditosylation: The resulting diol is then converted to its corresponding ditosylate. This is a crucial activation step, transforming the hydroxyl groups into excellent leaving groups for the subsequent cyclization.

  • Cyclization with a Primary Amine: The ditosylate is reacted with a primary amine, such as benzylamine, to forge the bicyclic core. The amine nitrogen displaces both tosylate groups in a tandem nucleophilic substitution, forming the bridged structure.

  • Deprotection: The final step involves the removal of the protecting group from the nitrogen atom. In the case of a benzyl group, this is commonly achieved via hydrogenolysis using a catalyst like Pearlman's catalyst (Pd(OH)₂/C). The resulting free base is then typically converted to its hydrochloride salt for improved stability and handling.[3]

Experimental Protocol: Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride from 2,5-Bis(hydroxymethyl)tetrahydrofuran Ditosylate

  • Materials: cis-2,5-Bis(tosyloxymethyl)tetrahydrofuran, Benzylamine, Acetonitrile, Sodium Bicarbonate, Palladium on Carbon (10%), Methanol, Hydrochloric Acid.

  • Step 1: N-Benzylation and Cyclization: To a solution of cis-2,5-bis(tosyloxymethyl)tetrahydrofuran in acetonitrile, add an excess of benzylamine and sodium bicarbonate. Reflux the mixture for 24 hours. After cooling, filter the solids and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane.

  • Step 2: Debenzylation and Salt Formation: Dissolve the N-benzylated product in methanol and add 10% Pd/C. Hydrogenate the mixture at 50 psi for 12 hours. Filter the catalyst through a pad of Celite and concentrate the filtrate. Dissolve the resulting oil in diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt. Filter and dry the solid to obtain 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride.

One-Pot Aminocyclization: An Efficient Alternative

For large-scale production, one-pot methodologies offer significant advantages in terms of operational simplicity and reduced waste. A notable example is the direct conversion of 2,5-tetrahydrofurandimethanol (THFDM) to 8-oxa-3-azabicyclo[3.2.1]octane (OABCO) via a catalyzed aminocyclization.[3]

This process typically employs a heterogeneous catalyst, such as Pt/NiCuAlOx, and proceeds under elevated temperature and pressure in the presence of ammonia and hydrogen.[3] The reaction is believed to proceed through a dehydrogenation-amination-cyclization-hydrogenation cascade.

Table 1: Comparison of Synthetic Routes to 8-Oxa-3-azabicyclo[3.2.1]octane

Synthetic RouteStarting MaterialKey AdvantagesKey ConsiderationsOverall Yield
Multi-step from HMF 5-Hydroxymethyl-2-furfuraldehydeSustainable starting material, well-established chemistryMultiple steps, requires purification at each stage43-64%[3]
One-pot Aminocyclization 2,5-TetrahydrofurandimethanolHigh atom economy, operational simplicityRequires specialized high-pressure equipment, catalyst optimizationup to 58%[3]

DOT Diagram: Synthetic Pathway from HMF

G HMF 5-Hydroxymethyl-2- furfuraldehyde Diol cis-2,5-Bis(hydroxymethyl)- tetrahydrofuran HMF->Diol   Reduction (e.g., Raney Ni, H₂) Ditosylate cis-2,5-Bis(tosyloxymethyl)- tetrahydrofuran Diol->Ditosylate   Ditosylation (TsCl, Pyridine) NBenzyl N-Benzyl-8-oxa-3-azabicyclo- [3.2.1]octane Ditosylate->NBenzyl Cyclization (BnNH₂, NaHCO₃) Final 8-Oxa-3-azabicyclo- [3.2.1]octane HCl NBenzyl->Final   Debenzylation (H₂, Pd/C, HCl)

Caption: Multi-step synthesis of 8-oxa-3-azabicyclo[3.2.1]octane from HMF.

Unlocking Potential: Reactivity and Functionalization

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold serves as a versatile platform for the introduction of diverse functionalities. The secondary amine is a primary site for modification, while the carbon framework can also be functionalized, albeit with greater challenge.

N-Functionalization: A Gateway to Diversity

The secondary amine of the bicyclic core is readily functionalized through standard organic transformations, providing a straightforward entry into a wide range of derivatives.

  • N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or reductively aminated with aldehydes and ketones. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the introduction of aryl and heteroaryl substituents.

  • N-Acylation: Acylation with acid chlorides or anhydrides provides access to amide derivatives. These amides can serve as precursors for further transformations or as key pharmacophoric elements in the final molecule.

C-H Functionalization and Ring-Opening Reactions

While less common, functionalization of the carbon skeleton of the 8-oxa-3-azabicyclo[3.2.1]octane core can lead to novel and structurally complex derivatives.

  • C-H Activation: Recent advances in C-H activation chemistry offer the potential for direct functionalization of the carbon framework, though this remains a challenging area for this specific scaffold.

  • Ring-Opening Reactions: The inherent strain of the bicyclic system can be exploited in ring-opening reactions, providing access to highly functionalized monocyclic structures.[4] For example, treatment of N-protected 8-oxa-3-azabicyclo[3.2.1]octane derivatives with strong acids or nucleophiles can lead to the cleavage of the ether bridge, yielding substituted piperidines or azepanes.[1]

DOT Diagram: Reactivity of the 8-Oxa-3-azabicyclo[3.2.1]octane Core

G Core 8-Oxa-3-azabicyclo- [3.2.1]octane N_Alkylation N-Alkylation Core->N_Alkylation R-X or RCHO/reductant N_Arylation N-Arylation Core->N_Arylation Ar-X, Pd catalyst N_Acylation N-Acylation Core->N_Acylation RCOCl or (RCO)₂O Ring_Opening Ring-Opening Core->Ring_Opening Acid or Nucleophile

Caption: Key functionalization pathways of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold.

Applications in Drug Discovery: Case Studies

The true value of a synthetic building block is realized in its application to the synthesis of biologically active molecules. The 8-oxa-3-azabicyclo[3.2.1]octane core has been instrumental in the development of ligands for a variety of important drug targets.

Monoamine Transporter Inhibitors

A significant area of application for this scaffold is in the design of inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[2] These transporters play a crucial role in regulating neurotransmitter levels in the brain, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been used as a bioisosteric replacement for the tropane core of cocaine and its analogs.[2] This substitution can lead to compounds with improved pharmacokinetic profiles and altered selectivity profiles. For example, the synthesis of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters has yielded potent and selective DAT inhibitors.[2]

Table 2: Biological Activity of Selected 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives

CompoundTargetIC₅₀ (nM)Selectivity (SERT/DAT)Reference
3β-(4-iodophenyl)-2β-carbomethoxy-8-oxa-bicyclo[3.2.1]octane DAT15.6>64[2]
3β-(4-methylphenyl)-2β-carbomethoxy-8-oxa-bicyclo[3.2.1]octane DAT23.4>42[2]
3β-(4-chlorophenyl)-2β-carbomethoxy-8-oxa-bicyclo[3.2.1]octane DAT10.2>98[2]
Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 8-azabicyclo[3.2.1]octane framework is a key component of many natural and synthetic ligands for nicotinic acetylcholine receptors (nAChRs). The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been explored as a mimic of this core structure in the development of novel nAChR modulators. These receptors are implicated in a range of cognitive processes and are targets for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.[1] The rigid nature of the bicyclic system allows for the precise positioning of pharmacophoric groups to achieve high affinity and selectivity for specific nAChR subtypes.

Future Perspectives

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold continues to be a valuable tool in the arsenal of the synthetic and medicinal chemist. Future research in this area is likely to focus on the development of more efficient and stereoselective synthetic routes, including the application of modern catalytic methods. The exploration of novel functionalization strategies, such as late-stage C-H activation, will undoubtedly expand the accessible chemical space and lead to the discovery of new bioactive molecules with unique pharmacological profiles. As our understanding of the structural requirements for selective receptor and enzyme modulation deepens, the rational design of ligands based on the 8-oxa-3-azabicyclo[3.2.1]octane core will continue to drive innovation in drug discovery.

References

  • Rodriguez, S.; Uria, U.; Reyes, E.; Prieto, L.; Rodriguez-Rodriguez, M.; Carrillo, L.; Manzano, R.; Vicario, J. L. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Org. Biomol. Chem.2021 , 19, 3763-3775. [Link]

  • Cui, X. et al. Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. Catalysis Communications2015 , 58, 195-199. [Link]

  • Tanaka, H. et al. Synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. HETEROCYCLES2019 , 98, 1051. [Link]

  • Adcock, C. et al. Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
  • Penna, A. et al. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Molecules2014 , 19, 18456-18482. [Link]

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Foundational

The 8-Oxa-3-Azabicyclo[3.2.1]octane Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 8-oxa-3-azabicyclo[3.2.1]octane scaffold, a rigid bicyclic amine, has emerged as a compelling structural motif in c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold, a rigid bicyclic amine, has emerged as a compelling structural motif in contemporary drug discovery. Functioning as a key bioisosteric replacement for the more classical tropane moiety, this framework offers a unique combination of conformational rigidity, synthetic tractability, and favorable physicochemical properties. This guide provides a comprehensive overview of the medicinal chemistry of the 8-oxa-3-azabicyclo[3.2.1]octane core, delving into its synthesis, structure-activity relationships (SAR), and its successful application in the design of potent and selective ligands for a range of biological targets, particularly within the central nervous system (CNS).

Introduction: The Strategic Value of the 8-Oxa-3-Azabicyclo[3.2.1]octane Scaffold

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a central theme in medicinal chemistry. A key strategy in this endeavor is the exploration of "privileged scaffolds" – molecular frameworks that are capable of interacting with multiple biological targets. The 8-azabicyclo[3.2.1]octane skeleton, the core of the tropane alkaloids, is a well-established example of such a scaffold, giving rise to a plethora of biologically active compounds.[1]

The 8-oxa-3-azabicyclo[3.2.1]octane core can be viewed as a bioisosteric analogue of the tropane skeleton, where the N-methyl group is replaced by an oxygen atom. This seemingly subtle change has profound implications for the molecule's properties and its interactions with biological targets. The introduction of the oxygen atom can modulate basicity, polarity, and hydrogen bonding potential, while largely preserving the rigid, chair-boat conformation that is crucial for pre-organizing substituents for optimal receptor binding. This strategic modification has been successfully exploited to develop novel ligands with improved selectivity and pharmacokinetic profiles.

Synthetic Strategies: Accessing the Core and its Derivatives

The utility of a scaffold in medicinal chemistry is intrinsically linked to the efficiency and versatility of its synthesis. Fortunately, several robust methods for the construction of the 8-oxa-3-azabicyclo[3.2.1]octane core have been reported.

Synthesis of the Core Scaffold

A practical and scalable four-step synthesis of 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride has been described, starting from the readily available 5-hydroxymethyl-2-furfuraldehyde.[2]

Experimental Protocol: Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride [2]

  • Step 1: Reduction of 5-hydroxymethyl-2-furfuraldehyde. Raney nickel-mediated reduction of 5-hydroxymethyl-2-furfuraldehyde affords 2,5-bis(hydroxymethyl)tetrahydrofuran, with a predominantly cis configuration.

  • Step 2: Ditosylation. The resulting diol is converted to the corresponding ditosylate by reaction with p-toluenesulfonyl chloride in the presence of a suitable base (e.g., pyridine).

  • Step 3: Cyclization. The ditosylate is then subjected to cyclization with benzylamine to generate the N-benzyl protected 8-oxa-3-azabicyclo[3.2.1]octane core.

  • Step 4: Deprotection. Finally, hydrogenolysis of the N-benzyl group using Pearlman's catalyst (Pd(OH)₂/C) followed by treatment with hydrochloric acid yields the desired 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride. The overall yield for this process is reported to be in the range of 43-64%.

G a 5-Hydroxymethyl-2-furfuraldehyde b 2,5-bis(hydroxymethyl)tetrahydrofuran a->b Raney Ni, H2 c Ditosylate derivative b->c TsCl, Pyridine d N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane c->d Benzylamine e 8-Oxa-3-azabicyclo[3.2.1]octane HCl d->e H2, Pd(OH)2/C; HCl G cluster_ligand 8-Oxa-3-azabicyclo[3.2.1]octane Ligand cluster_receptor Biological Target (e.g., DAT, nAChR) BicyclicCore Rigid Bicyclic Core Substituents Substituents (R1, R2, R3) BicyclicCore->Substituents Precise Positioning BindingPocket Binding Pocket BicyclicCore->BindingPocket Shape Complementarity HydrophobicRegion Hydrophobic Pocket Substituents->HydrophobicRegion Hydrophobic Interactions HBondingRegion H-Bonding Site Substituents->HBondingRegion Hydrogen Bonding BindingPocket->HydrophobicRegion BindingPocket->HBondingRegion

Sources

Exploratory

The 8-oxa-3-azabicyclo[3.2.1]octane Scaffold: A Conformationally Constrained Sugar Amino Acid for Advanced Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Bridging the Gap Between Carbohydrates and Peptides In the landscape of modern medicinal chemistry, the quest for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging the Gap Between Carbohydrates and Peptides

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. These scaffolds serve as the foundation for developing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among the privileged structures that have emerged, the 8-oxa-3-azabicyclo[3.2.1]octane core, a rigidified sugar amino acid, presents a unique and compelling platform for innovation. Its inherent conformational constraint, derived from its bicyclic nature, combined with the chemical versatility of the amino acid functionality, positions it as a powerful tool for mimicking peptide secondary structures and exploring new chemical space. This guide provides a comprehensive technical overview of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold, from its synthesis and structural properties to its applications in cutting-edge drug discovery.

Core Rationale: Why the 8-oxa-3-azabicyclo[3.2.1]octane Scaffold?

The strategic advantage of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold lies in its ability to address key challenges in drug development. As a sugar amino acid, it integrates the stereochemical richness of carbohydrates with the functional handles of amino acids, creating a hybrid structure with desirable properties. The bicyclic framework locks the molecule into a limited set of well-defined conformations, reducing the entropic penalty upon binding to a biological target and often leading to higher affinity. This conformational rigidity is particularly valuable in the design of peptidomimetics, where the scaffold can enforce specific turn structures, such as β-turns, which are critical for many protein-protein interactions. Furthermore, the incorporation of the oxygen bridge and the nitrogen atom introduces polarity and potential hydrogen bonding sites, influencing solubility and metabolic stability.

Synthesis of the 8-oxa-3-azabicyclo[3.2.1]octane Core: Building the Bicyclic Framework

The efficient construction of the 8-oxa-3-azabicyclo[3.2.1]octane core is crucial for its widespread adoption in drug discovery programs. Several synthetic strategies have been developed, with two prominent methods offering practical and scalable routes to this valuable scaffold.

Method 1: Four-Step Synthesis from 5-Hydroxymethyl-2-furfuraldehyde

A reliable and well-documented approach commences with the readily available bio-derived starting material, 5-hydroxymethyl-2-furfuraldehyde. This four-step sequence provides a high overall yield and is amenable to scale-up.

Experimental Protocol:

  • Reduction to Diol: The initial step involves the Raney nickel-mediated reduction of 5-hydroxymethyl-2-furfuraldehyde to afford 2,5-bis(hydroxymethyl)tetrahydrofuran. This reaction proceeds with a predominant formation of the cis isomer, which is the required stereochemistry for the subsequent cyclization.

  • Activation of Hydroxyl Groups: The resulting diol is then converted to a ditosylate by reaction with p-toluenesulfonyl chloride in the presence of a base, such as pyridine. This transformation activates the primary hydroxyl groups, converting them into good leaving groups for the subsequent nucleophilic substitution.

  • Intramolecular Cyclization: The key bicyclic framework is constructed through a double nucleophilic substitution reaction. The ditosylate is treated with a primary amine, typically benzylamine, which acts as the nitrogen source for the azabicycle. The amine first displaces one tosylate group, and the subsequent intramolecular cyclization displaces the second tosylate, forming the 8-oxa-3-azabicyclo[3.2.1]octane core.

  • Deprotection: The final step involves the removal of the N-benzyl protecting group. This is typically achieved via hydrogenolysis using a palladium catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), to yield the hydrochloride salt of the parent 8-oxa-3-azabicyclo[3.2.1]octane.

G A 5-Hydroxymethyl-2-furfuraldehyde B 2,5-bis(hydroxymethyl)tetrahydrofuran (cis) A->B Raney Ni, H₂ C 2,5-bis(tosyloxymethyl)tetrahydrofuran B->C TsCl, Pyridine D N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane C->D BnNH₂ E 8-Oxa-3-azabicyclo[3.2.1]octane HCl D->E H₂, Pd(OH)₂/C, HCl

Method 2: One-Pot Aminocyclization of 2,5-Tetrahydrofurandimethanol

For a more streamlined and atom-economical approach, a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol (THFDM) has been developed. This method leverages a multifunctional catalyst to achieve the transformation in a single operation.[1]

Experimental Protocol:

The one-pot synthesis involves the reaction of THFDM with ammonia in the presence of a Pt/NiCuAlOx catalyst. The reaction is typically carried out at elevated temperature (around 200°C) and pressure (0.5 MPa hydrogen, 0.4 MPa ammonia). Under these conditions, the catalyst facilitates the dehydrogenation of the alcohols to aldehydes, followed by reductive amination and subsequent intramolecular cyclization to furnish the 8-oxa-3-azabicyclo[3.2.1]octane product with good yield and high conversion of the starting material.

G A 2,5-Tetrahydrofurandimethanol B 8-Oxa-3-azabicyclo[3.2.1]octane A->B NH₃, H₂, Pt/NiCuAlOx, 200°C

Structural and Conformational Analysis: A Rigid Scaffold with Defined Geometry

The therapeutic potential of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold is intrinsically linked to its well-defined three-dimensional structure. The fusion of the tetrahydrofuran and piperidine rings results in a rigid bicyclic system where the six-membered piperidine ring is constrained in a chair-like conformation, and the five-membered tetrahydrofuran ring adopts an envelope or twisted conformation.

Computational studies and NMR analysis of related 8-oxabicyclo[3.2.1]octane derivatives suggest that the pyran ring (in this case, the oxa-aza ring) predominantly exists in a chair conformation.[2][3] This conformational preference is crucial as it dictates the spatial orientation of substituents attached to the scaffold, which in turn governs the molecule's interaction with its biological target.

Conformational Parameter Typical Observation Significance
Piperidine Ring ConformationPredominantly ChairMinimizes steric strain and defines substituent vectors.
Tetrahydrofuran Ring ConformationEnvelope or TwistAccommodates the bicyclic fusion with minimal angle strain.
Inter-ring FusioncisDictated by the stereochemistry of the starting diol.

Applications in Drug Discovery: A Scaffold for Diverse Therapeutic Areas

The unique structural and chemical properties of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold have made it an attractive building block in various drug discovery programs, particularly in the areas of oncology and central nervous system (CNS) disorders.

Oncology: Targeting DNA Damage Response with ATR Inhibitors

A significant application of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold is in the development of inhibitors of the Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, a key regulator of the DNA damage response. ATR inhibitors are a promising class of anticancer agents that can sensitize cancer cells to chemotherapy and radiation. The bicyclic scaffold serves as a rigid core to which functional groups that interact with the ATP-binding site of ATR can be appended. The constrained nature of the scaffold helps to optimize the presentation of these groups, leading to potent and selective inhibition.

Central Nervous System Disorders: Modulating Neurotransmitter Systems

The structural similarity of the 8-oxa-3-azabicyclo[3.2.1]octane core to the tropane alkaloids, a class of compounds known for their CNS activity, has spurred its exploration in neuroscience drug discovery.[2][4] Derivatives of this scaffold have been investigated as monoamine reuptake inhibitors, which are important for the treatment of depression and other mood disorders. The rigid framework allows for the precise positioning of aromatic and other functional groups that are necessary for binding to dopamine, serotonin, and norepinephrine transporters.[5] Furthermore, its potential to act as an NMDA receptor antagonist suggests applications in treating neurodegenerative diseases.[6]

Peptidomimetics: Constrained Dipeptide Isosteres and β-Turn Mimics

The ability of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold to serve as a constrained dipeptide isostere is one of its most powerful applications. By replacing a flexible dipeptide unit within a peptide sequence with this rigid scaffold, it is possible to lock the peptide into a bioactive conformation. This strategy can lead to increased potency, enhanced metabolic stability, and improved oral bioavailability. The scaffold is particularly well-suited to mimic β-turns, a common secondary structure motif involved in molecular recognition. The fixed spatial relationship between the nitrogen and the carbon backbone of the scaffold can effectively mimic the hydrogen bonding pattern and side-chain orientations of a natural β-turn.

Conclusion and Future Perspectives

The 8-oxa-3-azabicyclo[3.2.1]octane sugar amino acid scaffold represents a convergence of desirable properties for modern drug discovery. Its synthetic accessibility, coupled with its rigid and well-defined three-dimensional structure, makes it an invaluable tool for medicinal chemists. From potent enzyme inhibitors in oncology to modulators of CNS targets and sophisticated peptidomimetics, the applications of this scaffold are diverse and continue to expand. As our understanding of the structural requirements for targeting complex biological systems grows, the strategic incorporation of conformationally constrained scaffolds like the 8-oxa-3-azabicyclo[3.2.1]octane will undoubtedly play an increasingly important role in the development of novel and effective therapeutics. Future research will likely focus on the development of new stereoselective synthetic routes, the exploration of a wider range of functionalization patterns, and the application of this scaffold to an even broader array of challenging biological targets.

References

  • Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride. Organic Process Research & Development. [Link]

  • Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. Catalysis Communications. [Link]

  • Synthesis of 3-(p-chlorophenethyl)-8-oxa-3-azabicyclo(3.2.1)octane. PrepChem. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

  • Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Journal of Molecular Structure. [Link]

  • 8-Oxa-3-aza-bicyclo(3.2.1)octane hydrochloride. PubChem. [Link]

  • Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. ResearchGate. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

  • Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters. [Link]

  • Stereochemistry of intramolecular cyclization of tetra-β-(1→6)-d-glucosamines and related tetrasaccharides: the role of the conformational stereocontrol and the neighboring group participation. The Journal of Organic Chemistry. [Link]

  • The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Arkivoc. [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Afinidad. [Link]

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Foundational

Review of synthetic routes for 8-azabicyclo[3.2.1]octane systems

An In-Depth Technical Guide to the Synthetic Routes for 8-Azabicyclo[3.2.1]octane Systems Authored by Gemini, Senior Application Scientist Introduction: The Enduring Significance of the Tropane Core The 8-azabicyclo[3.2....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthetic Routes for 8-Azabicyclo[3.2.1]octane Systems

Authored by Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Tropane Core

The 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane or nortropane skeleton, is a privileged structural motif in chemical biology and medicinal chemistry.[1][2] It forms the rigid, bicyclic core of tropane alkaloids, a large family of natural products renowned for their profound physiological effects.[3][4][5] Found extensively in plants of the Solanaceae and Erythroxylaceae families, these compounds include potent anticholinergics like atropine and scopolamine, as well as the renowned central nervous system stimulant, cocaine.[6][7][8] The unique three-dimensional architecture of the tropane core confers a specific spatial orientation to its substituents, enabling precise interactions with biological targets and making it a cornerstone for drug design.[9][10]

The synthesis of this bicyclic system has been a subject of fascination and intense research for over a century, serving as a benchmark for the development of new synthetic methodologies.[2][5] Early efforts, such as Robinson's landmark biomimetic synthesis of tropinone, laid the foundation for modern organic chemistry.[6] Today, the demand for enantiomerically pure and diversely functionalized tropane analogues for drug discovery programs continues to drive innovation.[3]

This guide provides a comprehensive review of the principal synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane core. Eschewing a simple catalog of reactions, we will delve into the mechanistic underpinnings and strategic rationale behind each approach, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore four major strategic platforms: Intramolecular Cyclizations, Cycloaddition Reactions, Ring Rearrangement and Expansion Strategies, and Enantioselective Desymmetrization.

The Classic Blueprint: Intramolecular Cyclization Strategies

The most conceptually direct and historically significant approach to the 8-azabicyclo[3.2.1]octane core involves the formation of one of the rings through an intramolecular cyclization event. This strategy often leverages a pre-existing pyrrolidine or piperidine ring as a foundation.

The Biomimetic Masterpiece: The Intramolecular Mannich Reaction

The gold standard in tropane synthesis is the Robinson tropinone synthesis, first reported in 1917.[6] This reaction is a remarkable example of biomimetic synthesis, mimicking the proposed biosynthetic pathway in plants.[2] It constitutes a double Mannich reaction where succinaldehyde, methylamine, and acetonedicarboxylic acid (or a simpler equivalent like acetone) converge in a one-pot process under physiological pH to form tropinone.

Causality and Mechanism: The brilliance of this reaction lies in its simplicity and efficiency. The reaction proceeds through the initial formation of a pyrrolinium cation from methylamine and succinaldehyde. This electrophilic species is then intercepted by the enolate of acetonedicarboxylic acid. A subsequent intramolecular Mannich reaction, followed by decarboxylation, yields the bicyclic ketone, tropinone. The choice of buffered, aqueous conditions is critical as it facilitates the delicate cascade of iminium formation, enolization, and cyclization without promoting side reactions.

Caption: Robinson's biomimetic synthesis of tropinone.

Modern Advancements: Oxidative Mannich Reactions

A modern variation involves a sequential oxidative Mannich reaction strategy. This approach provides a concise route to the core by building complexity in a controlled, stepwise manner.[11] For instance, an intermolecular oxidative Mannich coupling between an N-aryl pyrrolidine and a silyl enol ether, followed by an intramolecular version of the same reaction, can efficiently construct the bicyclic system.[11]

Expert Insight: The use of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is key to this strategy.[11] It facilitates the in situ generation of the crucial electrophilic iminium ion from the pyrrolidine precursor, which is then trapped by the nucleophilic silyl enol ether. This avoids the need to handle sensitive aldehydes like succinaldehyde and offers a more modular approach.

EntryN-Aryl PyrrolidineSilyl Enol EtherOxidantYield (%)Ref
1N-Phenylpyrrolidine1-(Trimethylsilyloxy)cyclohexeneDDQ75[11]
2N-(4-Methoxyphenyl)pyrrolidine1-(Trimethylsilyloxy)cyclopenteneDDQ82[11]

Table 1: Examples of DDQ-Mediated Oxidative Mannich Reactions.

Convergent Power: Cycloaddition Strategies

Cycloaddition reactions offer a powerful and stereocontrolled method for assembling the 8-azabicyclo[3.2.1]octane skeleton in a single step. These reactions form two new bonds and up to four stereocenters simultaneously, providing rapid access to complex molecular architectures.

[3+2] Cycloadditions of Azomethine Ylides

The 1,3-dipolar cycloaddition between a cyclic azomethine ylide and a dipolarophile (e.g., an alkene) is one of the most versatile methods for synthesizing the tropane core.[12][13] The azomethine ylide, typically generated in situ from an α-amino acid or by thermal/photochemical ring-opening of an aziridine, acts as the three-atom component.

Mechanistic Rationale: This reaction is governed by frontier molecular orbital (FMO) theory. The stereochemical outcome (endo vs. exo selectivity) is highly dependent on the nature of the ylide, the dipolarophile, and the reaction conditions, including the choice of catalyst.[13] The development of catalytic, enantioselective versions using chiral Lewis acids has been a major breakthrough, allowing for the construction of optically active tropane frameworks.[13][14]

Caption: General workflow for [3+2] cycloaddition.

Protocol: Asymmetric [3+2] Cycloaddition

The following is a representative protocol for a dual-catalytic asymmetric 1,3-dipolar cycloaddition.[13]

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the chiral Lewis acid catalyst (e.g., a copper complex with a chiral ligand like (R)-Fesulphos) and the rhodium(II) complex.[14]

  • Reaction Setup: Dissolve the catalyst mixture in a dry, degassed solvent (e.g., dichloromethane). Add the dipolarophile (e.g., a nitroalkene).

  • Reactant Addition: Slowly add a solution of the azomethine ylide precursor (e.g., a diazo imine) via syringe pump over several hours at the specified temperature (e.g., 0 °C to room temperature). The slow addition is crucial to maintain a low concentration of the reactive ylide and diazo compound, minimizing side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting cycloadduct by flash column chromatography on silica gel to yield the enantiomerically enriched 8-azabicyclo[3.2.1]octane derivative.

Innovative Constructions: Ring Rearrangement and Expansion Strategies

Moving beyond classical cyclizations, several elegant strategies rely on rearranging a different cyclic precursor into the desired 8-azabicyclo[3.2.1]octane framework. These methods often provide access to unique substitution patterns that are difficult to achieve otherwise.

Aziridination / Vinyl Aziridine Rearrangement

A recently developed and highly efficient strategy utilizes a vinyl aziridine rearrangement to construct the tropane core.[15] The synthesis begins with a cycloheptadiene intermediate, which undergoes aziridination. The resulting vinyl aziridine is then prompted to rearrange, expanding the three-membered ring and forming the bicyclic system in a single, stereocontrolled step.

Strategic Advantage: This approach is powerful because it allows for late-stage functionalization. The starting cycloheptadiene can be readily modified, and the substituents on the aziridine can be varied, leading to a diverse library of tropane analogues from a common intermediate. This modularity is highly attractive in a drug development context.

Vinyl_Aziridine_Rearrangement_Workflow Start Cycloheptadiene Intermediate Step1 Aziridination Start->Step1 Intermediate Vinyl Aziridine Step1->Intermediate Step2 Vinyl Aziridine Rearrangement Intermediate->Step2 Product 8-Azabicyclo[3.2.1]octane Core Step2->Product Diversification Late-Stage Functionalization Product->Diversification

Caption: Synthetic workflow via vinyl aziridine rearrangement.

Protocol: Synthesis of Tropane Core via Vinyl Aziridine Rearrangement

This protocol is adapted from a recent synthesis of tropane alkaloids.[15]

  • Aziridination: To a solution of a protected cycloheptadiene in a suitable solvent (e.g., acetonitrile) at 0 °C, add the aziridinating agent (e.g., phthalimido-N-sulfinylamine) and a copper(I) catalyst. Allow the reaction to warm to room temperature and stir until completion.

  • Isolation of Aziridine: Quench the reaction, perform an aqueous workup, and purify the crude product via column chromatography to isolate the vinyl aziridine intermediate.

  • Rearrangement: Dissolve the isolated vinyl aziridine in a high-boiling solvent (e.g., toluene) and heat to reflux in the presence of a palladium(0) catalyst (e.g., Pd(PPh₃)₄). The thermal conditions and catalyst are essential to promote the concerted ring-expansion rearrangement.

  • Monitoring and Purification: Monitor the disappearance of the starting material by TLC. Upon completion, cool the reaction, concentrate, and purify by column chromatography to afford the tropene derivative.

  • Final Steps: The resulting tropene can then be subjected to further transformations, such as reduction of the double bond and modification of the nitrogen protecting group, to yield the final target tropane alkaloid.[15]

Achieving Chirality: Enantioselective Desymmetrization

For many pharmaceutical applications, obtaining a single enantiomer of the target molecule is critical. While asymmetric catalysis in the ring-forming step is one option, an alternative and powerful strategy is the desymmetrization of an achiral, meso-tropinone derivative.[1][12]

The Core Concept: Tropinone itself is an achiral (meso) compound due to a plane of symmetry. This symmetry can be broken by reacting it with a chiral reagent or catalyst to selectively functionalize one of the two enantiotopic α-carbons, thereby setting the stereochemistry for the entire molecule.[14]

Field-Proven Methods:

  • Enantioselective Deprotonation: The use of stoichiometric chiral lithium amide bases (e.g., derived from phenylglycinol) can selectively remove one of the two enantiotopic α-protons.[14] The resulting chiral enolate can then be trapped with an electrophile to yield an enantioenriched product. The success of this method hinges on the well-defined transition state assembly between the substrate and the chiral base.

  • Catalytic Asymmetric Alkylation: A more modern approach involves the palladium-catalyzed asymmetric allylic alkylation of the tropinone enolate.[14] In this process, a pre-formed enolate reacts with an allylic electrophile in the presence of a palladium catalyst bearing a chiral ligand, which controls the facial selectivity of the alkylation.

StrategyChiral Reagent/CatalystTypical ElectrophileAchieved EnantioselectivityRef
Enantioselective DeprotonationChiral Lithium AmideTMSCl>95% ee[14]
Asymmetric Allylic Alkylation[Pd(η³-C₃H₅)Cl]₂ / Chiral Ferrocenyl LigandAllyl Acetateup to 98% ee[14]

Table 2: Key Desymmetrization Strategies for Tropinone Derivatives.

Conclusion and Future Outlook

The synthesis of the 8-azabicyclo[3.2.1]octane system remains a vibrant and evolving field of organic chemistry. While classic methods like the Robinson tropinone synthesis continue to be taught and utilized for their elegance and efficiency, modern chemistry has introduced a host of powerful new strategies. Catalytic enantioselective cycloadditions, innovative ring-rearrangement reactions, and sophisticated desymmetrization protocols now provide unprecedented access to a wide array of structurally diverse and optically pure tropane derivatives.[1][14][15]

Looking forward, the development of even more efficient, sustainable, and modular synthetic routes will be paramount. The integration of flow chemistry, biocatalysis, and computational modeling to predict and optimize reaction outcomes will likely define the next generation of tropane synthesis. These advancements will continue to empower medicinal chemists to explore the rich chemical space around this privileged scaffold, paving the way for the discovery of new therapeutics with improved efficacy and safety profiles.

References

  • McDonnell, C. A., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au. [Link]

  • Ruiz-Abellán, S., et al. (2019). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. [Link]

  • Kim, H., et al. (2018). Construction of 8-Azabicyclo[3.2.1]octanes via Sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines. The Journal of Organic Chemistry. [Link]

  • Ruiz-Abellán, S., et al. (2019). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]

  • Chałas, A., & Szymański, P. (2017). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Request PDF. [Link]

  • Micheli, F., et al. (2011). Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo [3.2.1]Octane Scaffold. ACS Combinatorial Science. [Link]

  • Ruiz-Abellán, S., et al. (2019). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. Request PDF. [Link]

  • Baxter, E., et al. (2005). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
  • Bøgesø, K. P., et al. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
  • Wang, X., et al. (2013). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Chemical Communications. [Link]

  • Kardell, M., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. [Link]

  • Alsamarrai, A. S. H. (2019). Synthesis of Tropane Derivatives. IntechOpen. [Link]

  • Prantz, J. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

  • Uchida, H., & Miyamoto, K. (2021). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports. [Link]

  • Fernandes, C., & Afonso, C. A. M. (2021). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Request PDF. [Link]

  • Klásek, A., et al. (2011). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. [Link]

  • Liao, W., & Córdova, A. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. The Alkaloids. Chemistry and Biology. [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports. [Link]

  • de Oliveira, L. G., et al. (2021). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Beilstein Journal of Organic Chemistry. [Link]

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Sources

Exploratory

The Branched Tetrahydrofuran Scaffold: A Novel Modulator of Serum Amyloid A for Inflammatory Disease Intervention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Serum Amyloid A (SAA) is a key acute-phase inflammatory protein, and its ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Serum Amyloid A (SAA) is a key acute-phase inflammatory protein, and its chronic elevation is implicated in a range of inflammatory diseases and amyloidosis. This guide introduces the branched tetrahydrofuran (THF) scaffold as a promising and versatile core structure for the design of novel small molecule inhibitors of SAA. We will explore the rationale for targeting SAA, the synthetic accessibility of branched THF derivatives, and a comprehensive workflow for their evaluation as potential therapeutic agents. This document provides detailed experimental protocols, discusses structure-activity relationships, and offers insights into the causality behind experimental choices, aiming to equip researchers with the knowledge to explore this exciting area of drug discovery.

Introduction: The Rationale for Targeting Serum Amyloid A (SAA)

Serum Amyloid A (SAA) is a family of apolipoproteins synthesized predominantly by the liver in response to inflammatory stimuli such as tissue injury and infection. While SAA plays a role in the acute inflammatory response, its prolonged overexpression is associated with a variety of chronic inflammatory conditions, including rheumatoid arthritis, atherosclerosis, and certain cancers. Furthermore, the N-terminal fragment of SAA can misfold and aggregate into amyloid fibrils, leading to AA amyloidosis, a serious and often fatal condition characterized by organ damage.

The multifaceted role of SAA in inflammation and its direct involvement in amyloidogenesis make it a compelling therapeutic target. Inhibition of SAA activity could offer a dual benefit: dampening the chronic inflammatory response and preventing the formation of pathogenic amyloid deposits. Small molecule inhibitors present a particularly attractive therapeutic modality due to their potential for oral bioavailability and ability to be tailored for specific binding interactions.

The Branched Tetrahydrofuran Scaffold: A Privileged Structure for SAA Inhibition

The tetrahydrofuran (THF) motif is a core component of numerous biologically active natural products and FDA-approved drugs. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive scaffold in medicinal chemistry. Specifically, branched THF derivatives offer a three-dimensional architecture that can be strategically functionalized to probe and occupy the complex binding pockets of protein targets.

We hypothesize that a branched THF scaffold can be elaborated with specific functional groups to disrupt the protein-protein interactions essential for SAA's pro-inflammatory signaling and aggregation. The strategic placement of substituents on the THF core can be designed to mimic key binding epitopes and interfere with the conformational changes required for SAA function.

Synthesis of a Branched Tetrahydrofuran Library

The generation of a diverse library of branched THF derivatives is crucial for identifying potent SAA inhibitors. A modular synthetic approach is proposed to allow for the systematic variation of substituents and the exploration of the chemical space around the core scaffold.

General Synthetic Strategy

A convergent synthetic route can be employed, starting from readily available chiral precursors to ensure stereochemical control. One effective strategy involves the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, which can be catalyzed by bifunctional organocatalysts to yield enantioenriched tetrahydrofuran rings. Further functionalization of the core structure can be achieved through standard organic transformations.

Experimental Protocol: Synthesis of a Representative Branched THF Derivative

Objective: To synthesize a 2,3,5-trisubstituted tetrahydrofuran derivative as a core scaffold for further functionalization.

Materials:

  • Appropriately substituted γ-hydroxy alkene

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., P(t-Bu)3)

  • Base (e.g., K3PO4)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried flask under an inert atmosphere (N2 or Ar), add the γ-hydroxy alkene (1.0 eq), aryl bromide (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired branched tetrahydrofuran derivative.

Causality behind Experimental Choices:

  • Palladium Catalysis: This method allows for the stereoselective formation of both a C-C and a C-O bond in a single step, providing efficient access to highly substituted tetrahydrofurans.

  • Inert Atmosphere: The palladium catalyst and phosphine ligands are sensitive to oxidation, necessitating an inert atmosphere to maintain catalytic activity.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to undesired side products.

In Vitro Evaluation of Branched THF Derivatives as SAA Modulators

A multi-tiered screening approach is essential to identify and characterize the activity of the synthesized branched THF derivatives against SAA. This workflow encompasses biochemical and cell-based assays to assess both the inhibition of SAA aggregation and the modulation of its pro-inflammatory signaling.

SAA Aggregation Inhibition Assay

The primary screen for identifying potential inhibitors of AA amyloidosis involves a Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, providing a quantitative measure of aggregation.

Experimental Protocol: Thioflavin T (ThT) Aggregation Inhibition Assay

Objective: To determine the ability of branched THF derivatives to inhibit the aggregation of an amyloidogenic fragment of SAA.

Materials:

  • Recombinant amyloidogenic SAA fragment (e.g., SAA1.1)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Branched THF test compounds dissolved in DMSO

  • 96-well black, clear-bottom microplate

Procedure:

  • Prepare a stock solution of the SAA fragment in PBS.

  • Prepare a stock solution of ThT in PBS and filter through a 0.22 µm filter.

  • In a 96-well plate, add the SAA fragment solution to achieve a final concentration of 10-20 µM.

  • Add the branched THF test compounds at various concentrations (typically ranging from 0.1 to 100 µM). The final DMSO concentration should be kept below 1% to avoid solvent-induced artifacts.

  • Add ThT to a final concentration of 25 µM.

  • Incubate the plate at 37°C with continuous shaking.

  • Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • A control reaction without any inhibitor should be run in parallel.

Data Analysis:

The percentage of inhibition can be calculated using the following formula:

% Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100

The IC50 value (the concentration of inhibitor that causes 50% inhibition of aggregation) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytokine Release Assay

SAA is known to induce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells. A cytokine release assay using human peripheral blood mononuclear cells (PBMCs) can be used to assess the ability of the branched THF derivatives to block this pro-inflammatory signaling cascade.

Experimental Protocol: SAA-Induced Cytokine Release Assay

Objective: To evaluate the inhibitory effect of branched THF derivatives on SAA-induced cytokine production in human PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Recombinant human SAA

  • Branched THF test compounds

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in a 96-well cell culture plate at a density of 2 x 10^5 cells/well.

  • Pre-incubate the cells with various concentrations of the branched THF test compounds for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulate the cells with a pre-determined optimal concentration of recombinant human SAA (e.g., 10 µg/mL).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Data Analysis:

The percentage of inhibition of cytokine release can be calculated, and IC50 values can be determined as described for the ThT assay.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the in vitro assays will be used to establish a structure-activity relationship (SAR) for the branched THF scaffold. The goal of SAR analysis is to understand how different substituents on the THF core influence the inhibitory activity against SAA.

Key Considerations for SAR Analysis:

  • Stereochemistry: The stereoisomers of active compounds should be synthesized and tested to determine the optimal stereochemical configuration for SAA inhibition.

  • Hydrophobic and Hydrophilic Substituents: The effect of varying the lipophilicity of the substituents should be explored to optimize cell permeability and binding to potentially hydrophobic pockets on the SAA protein.

  • Hydrogen Bond Donors and Acceptors: The introduction of functional groups capable of forming hydrogen bonds can enhance binding affinity and specificity.

  • Size and Shape of Substituents: The steric bulk of the substituents can be varied to probe the size and shape of the binding site on SAA.

Data Presentation:

The SAR data should be summarized in a table for easy comparison of the different derivatives.

Compound IDR1-SubstituentR2-SubstituentSAA Aggregation IC50 (µM)TNF-α Release IC50 (µM)
THF-001PhenylMethyl>100>100
THF-0024-FluorophenylMethyl50.275.8
THF-0033,4-DichlorophenylEthyl12.525.1
...............

Visualizing Key Concepts and Workflows

Diagram 1: SAA-Mediated Inflammatory Signaling Pathway

SAA_Signaling SAA Serum Amyloid A (SAA) TLR2 Toll-like Receptor 2 (TLR2) SAA->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation Inhibitor Branched THF Inhibitor Inhibitor->SAA Blocks Interaction

Caption: SAA interaction with TLR2 initiates a signaling cascade leading to inflammation.

Diagram 2: Experimental Workflow for SAA Inhibitor Screening

Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis Synthesis Synthesis of Branched THF Library ThT_Assay ThT SAA Aggregation Inhibition Assay Synthesis->ThT_Assay Cytokine_Assay SAA-Induced Cytokine Release Assay Synthesis->Cytokine_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis ThT_Assay->SAR_Analysis Cytokine_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for the synthesis, screening, and analysis of branched THF SAA inhibitors.

Conclusion and Future Directions

The branched tetrahydrofuran scaffold represents a promising starting point for the development of novel small molecule inhibitors of Serum Amyloid A. The synthetic tractability of this scaffold allows for the creation of diverse chemical libraries, and the robust in vitro assays described in this guide provide a clear path for identifying and characterizing active compounds. Future work will focus on lead optimization based on the initial SAR findings, with the goal of improving potency, selectivity, and pharmacokinetic properties. Ultimately, the development of effective SAA inhibitors holds the potential to provide a new therapeutic strategy for a wide range of debilitating inflammatory diseases and amyloidosis.

References

  • Ansaloni, A., Kroth, H., Varisco, Y., Jan, A., Sreenivasachary, N., Rezaei-Ghaleh, N., Giriens, V., Lohmann, S., López-Deber, M. P., Adolfsson, O., Pihlgren, M., Paganetti, P., Froestl, W., Nagel-Steger, L., Willbold, D., Schrader, T., Zweckstetter, M., Pfeifer, A., Lashuel, H. A., & Muhs

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one

Introduction The 8-oxa-3-azabicyclo[3.2.1]octan-2-one scaffold is a bridged bicyclic lactam of significant interest to the pharmaceutical and drug development sectors. Its rigid, conformationally constrained structure ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 8-oxa-3-azabicyclo[3.2.1]octan-2-one scaffold is a bridged bicyclic lactam of significant interest to the pharmaceutical and drug development sectors. Its rigid, conformationally constrained structure makes it an attractive building block for the design of novel therapeutic agents with improved target specificity and pharmacokinetic profiles. This document provides detailed application notes and protocols for two promising synthetic routes to this valuable compound, tailored for researchers and scientists in organic and medicinal chemistry.

The methodologies presented herein are based on established chemical principles and aim to provide a comprehensive guide, from the selection of starting materials to the final purification of the target molecule. The two primary strategies discussed are:

  • Intramolecular Cyclization of a cis-4-Aminotetrahydrofuran-2-acetic Acid Derivative: A convergent approach that builds the bicyclic system through the formation of a lactam from a rationally designed acyclic precursor.

  • Beckmann Rearrangement of 8-Oxabicyclo[3.2.1]octan-2-one Oxime: A classic rearrangement reaction to form the lactam by ring expansion of a corresponding bicyclic ketone.

Each section will delve into the mechanistic underpinnings of the reactions, provide step-by-step experimental protocols, and offer expert insights into critical parameters that ensure successful synthesis.

Method 1: Synthesis via Intramolecular Cyclization

This synthetic pathway relies on the construction of a suitable amino acid precursor, cis-4-aminotetrahydrofuran-2-acetic acid, which upon activation, undergoes intramolecular cyclization to furnish the desired bicyclic lactam. The stereochemistry of the precursor is crucial for the successful formation of the bridged system.

Conceptual Workflow

workflow1 A 4-(Boc-amino)furan-2-carboxylate B cis-4-(Boc-amino)tetrahydrofuran-2-carboxylate A->B Catalytic Hydrogenation C cis-4-(Boc-amino)tetrahydrofuran-2-acetic acid B->C Ester Hydrolysis D cis-4-Aminotetrahydrofuran-2-acetic acid C->D Boc Deprotection E 8-Oxa-3-azabicyclo[3.2.1]octan-2-one D->E Intramolecular Lactamization

Figure 1: Workflow for the synthesis of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one via intramolecular cyclization.

Protocol 1.1: Synthesis of Methyl cis-4-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylate

This protocol is adapted from methodologies described for the synthesis of similar substituted tetrahydrofurans.[1] The key is the stereoselective reduction of the furan ring.

Materials:

  • Methyl 4-(tert-butoxycarbonylamino)furan-2-carboxylate

  • Rhodium on alumina (5% Rh/Al₂O₃) or Palladium on carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve methyl 4-(tert-butoxycarbonylamino)furan-2-carboxylate (1.0 eq) in anhydrous methanol.

  • Carefully add the Rh/Al₂O₃ or Pd/C catalyst (5-10 mol%).

  • Seal the vessel and purge with an inert gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but consult specific literature for optimal pressure).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product. The cis isomer is often the major product under these conditions, but purification by column chromatography (silica gel, ethyl acetate/hexanes gradient) may be necessary to isolate the desired stereoisomer.

Protocol 1.2: Intramolecular Lactamization to 8-Oxa-3-azabicyclo[3.2.1]octan-2-one

The cyclization of the corresponding amino acid is often spontaneous or can be promoted under mild heating or with coupling agents.

Materials:

  • Methyl cis-4-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl), 1 M

  • Trifluoroacetic acid (TFA) or HCl in dioxane for deprotection

  • Dichloromethane (DCM)

  • A coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) (optional, for activated cyclization)

  • Heat source

Procedure:

  • Ester Hydrolysis: Dissolve the Boc-protected amino ester (1.0 eq) in a mixture of THF and water. Add LiOH or NaOH (1.1-1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC/LC-MS). Acidify the mixture with 1 M HCl to pH ~3 and extract the carboxylic acid with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to dryness.

  • Boc Deprotection: Dissolve the resulting carboxylic acid in DCM and add an excess of TFA or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours until the Boc group is completely removed. Concentrate the reaction mixture under reduced pressure.

  • Lactamization: The crude amino acid can be cyclized by heating in a high-boiling point solvent like toluene or xylene with azeotropic removal of water. Alternatively, for a milder procedure, dissolve the crude amino acid in a suitable solvent like DCM or DMF and treat with a coupling agent. The spontaneous cyclization of the free amino acid is also reported for similar structures and can be attempted by heating the deprotected product.

  • Purification: The resulting 8-Oxa-3-azabicyclo[3.2.1]octan-2-one can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Synthesis via Beckmann Rearrangement

This approach involves the transformation of a readily accessible bicyclic ketone, 8-oxabicyclo[3.2.1]octan-2-one, into the target lactam through a Beckmann rearrangement of its corresponding oxime.

Conceptual Workflow

workflow2 A 8-Oxabicyclo[3.2.1]octan-2-one B 8-Oxabicyclo[3.2.1]octan-2-one Oxime A->B Oximation (NH₂OH·HCl) C 8-Oxa-3-azabicyclo[3.2.1]octan-2-one B->C Beckmann Rearrangement

Figure 2: Workflow for the synthesis of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one via Beckmann Rearrangement.

Protocol 2.1: Synthesis of 8-Oxabicyclo[3.2.1]octan-2-one Oxime

Materials:

  • 8-Oxabicyclo[3.2.1]octan-2-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Pyridine

  • Ethanol (EtOH) and Water

Procedure:

  • Dissolve 8-oxabicyclo[3.2.1]octan-2-one (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate or pyridine (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux for 1-4 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • The product may precipitate from the aqueous solution. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the crude oxime. This may be a mixture of syn and anti isomers, which can sometimes be separated by chromatography, though often the mixture is used directly in the next step.

Protocol 2.2: Beckmann Rearrangement to 8-Oxa-3-azabicyclo[3.2.1]octan-2-one

A variety of acidic reagents can be used to promote the Beckmann rearrangement.[2][3][4][5][6][7] The choice of reagent can influence the reaction conditions and yield.

Materials:

  • 8-Oxabicyclo[3.2.1]octan-2-one oxime

  • Option A: Polyphosphoric acid (PPA)

  • Option B: Sulfuric acid (H₂SO₄)

  • Option C: 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) and triethylamine (Et₃N) in acetonitrile (CH₃CN)[8]

  • Ice, saturated sodium bicarbonate solution, and extraction solvent (e.g., dichloromethane or ethyl acetate)

Procedure (Option A - PPA):

  • Heat polyphosphoric acid to approximately 80-100 °C.

  • Carefully add the 8-oxabicyclo[3.2.1]octan-2-one oxime in small portions to the hot PPA with stirring.

  • Continue stirring at this temperature for the time determined by reaction monitoring (TLC or LC-MS), typically 30 minutes to a few hours.

  • Pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Procedure (Option C - Mukaiyama Reagent - Milder Conditions): [8]

  • Suspend the oxime (1.0 eq), Mukaiyama reagent (1.5 eq), and triethylamine (1.5 eq) in anhydrous acetonitrile.[8]

  • Stir the mixture at room temperature until the reaction is complete as monitored by TLC.[8]

  • Evaporate the acetonitrile, add 5% aqueous HCl, and extract the product with dichloromethane.[8]

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate.[8]

  • Purify the crude lactam by column chromatography.[8]

Data Summary

MethodKey StepsTypical ReagentsAdvantagesChallenges
Intramolecular Cyclization Furan hydrogenation, ester hydrolysis, deprotection, lactamizationRh/Al₂O₃ or Pd/C, LiOH, TFA, heat or coupling agentsHigh stereochemical control from precursorPotentially longer synthetic route, availability of starting furan derivative
Beckmann Rearrangement Oximation, acid-catalyzed rearrangementNH₂OH·HCl, PPA, H₂SO₄, Mukaiyama reagentShorter route if the ketone is availableHarsh acidic conditions for some methods, potential for side reactions, control of oxime stereochemistry

Expert Insights and Troubleshooting

  • Stereocontrol in Hydrogenation: The choice of catalyst and solvent can influence the cis/trans ratio in the hydrogenation of the furan precursor. It is advisable to screen different catalysts and conditions to optimize the yield of the desired cis isomer.

  • Lactamization Conditions: If spontaneous lactamization upon deprotection is slow or incomplete, the use of peptide coupling agents can facilitate the reaction under milder conditions. Over-activation can lead to side products, so careful control of stoichiometry and temperature is recommended.

  • Beckmann Rearrangement: The regioselectivity of the Beckmann rearrangement is determined by the group anti-periplanar to the leaving group on the oxime nitrogen. If a mixture of oxime isomers is formed, this can lead to a mixture of lactam regioisomers. It is important to characterize the oxime mixture and, if necessary, attempt to separate the isomers or find conditions that favor the formation of the desired isomer. Milder reagents like the Mukaiyama reagent may offer better selectivity and compatibility with sensitive functional groups.[8]

References

  • Wustrow, D. J., et al. (1998). Synthesis and evaluation of 4-aminocyclohexylacetic acid derivatives as gabapentin analogs. Journal of Medicinal Chemistry, 41(5), 760-771.
  • Gao, Y., et al. (2018). Dichloroimidazolidinedione-Activated Beckmann Rearrangement of Ketoximes for Accessing Amides and Lactams. The Journal of Organic Chemistry, 83(4), 2040-2049.
  • Wikipedia contributors. (2023). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Qin, Y., et al. (2022). Carboxylic acid reductases enable intramolecular lactamization reactions.
  • BYJU'S. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Leiden University Scholarly Publications. (n.d.). Alkylated and bicyclic sugar amino acids : synthesis and applications. Retrieved from [Link]

  • de Freitas Filho, J. R., et al. (2003). Synthesis of new branched-chain amino sugars.
  • Faghih, Z., & Alizadeh, R. (2017). The Highly Efficient Beckmann Rearrangement of Ketoximes to Amides By Using Mukaiyama Reagent Under Mild Conditions. Current Organic Synthesis, 14(6), 875-879.
  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.

Sources

Application

Application Note & Protocol: A Guide to the Asymmetric Synthesis of 8-Oxabicyclo[3.2.1]octanes

Abstract The 8-oxabicyclo[3.2.1]octane skeleton is a privileged structural motif present in a wide array of biologically active natural products and serves as a versatile building block in medicinal chemistry.[1][2][3] I...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-oxabicyclo[3.2.1]octane skeleton is a privileged structural motif present in a wide array of biologically active natural products and serves as a versatile building block in medicinal chemistry.[1][2][3] Its unique three-dimensional architecture is a key feature in molecules like the potent anti-tumor agent englerin A and the cortistatins.[1][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on a robust and highly enantioselective protocol for the synthesis of functionalized 8-oxabicyclo[3.2.1]octanes. We will focus on the platinum-catalyzed [3+2] cycloaddition of carbonyl ylides with vinyl ethers, a method celebrated for its high yields and exceptional stereocontrol.[4] This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and discuss the critical parameters that ensure reproducibility and success.

Introduction: The Significance of the 8-Oxabicyclo[3.2.1]octane Core

The bridged bicyclic structure of 8-oxabicyclo[3.2.1]octanes provides a rigid scaffold that is of great interest in the design of novel therapeutics. This framework is a common feature in a number of natural products with significant biological activities.[1][5] For example, Englerin A, which contains this core structure, has shown remarkable and selective activity against renal cancer cell lines at nanomolar concentrations.[1][5] The development of efficient and stereocontrolled methods to access this scaffold is therefore a critical endeavor in modern synthetic organic chemistry.[1][5]

Historically, various cycloaddition strategies, including [4+3], [5+2], and other cascade reactions, have been employed to construct this bicyclic system.[1][3][5] While effective, these methods can sometimes be limited by the need for complex starting materials or expensive chiral catalysts.[1][5] The protocol detailed herein, a platinum-catalyzed asymmetric [3+2] cycloaddition, represents a significant advancement, offering a direct and highly enantioselective route to diversely functionalized 8-oxabicyclo[3.2.1]octanes from readily available acyclic precursors.[4]

Mechanistic Rationale: The Platinum-Catalyzed [3+2] Cycloaddition

The core of this synthetic strategy is the in situ generation of a platinum-containing carbonyl ylide from an acyclic γ,δ-ynone. This is achieved through the electrophilic activation of the alkyne by a cationic platinum complex. The resulting platinum-containing carbonyl ylide then undergoes a [3+2] cycloaddition with a vinyl ether to furnish the desired 8-oxabicyclo[3.2.1]octane product with high enantioselectivity.[4]

The choice of a chiral phosphine ligand, in this case, a Walphos-type ligand, is critical for inducing asymmetry. The chiral ligand environment around the platinum center dictates the facial selectivity of the vinyl ether's approach to the carbonyl ylide, thereby controlling the stereochemistry of the newly formed stereocenters.

Below is a diagram illustrating the proposed catalytic cycle:

Catalytic_Cycle cluster_cycle Catalytic Cycle Start γ,δ-Ynone + Pt(II)-Walphos Catalyst Intermediate_1 Platinum-Containing Carbonyl Ylide Start->Intermediate_1 Electrophilic Activation Cycloaddition [3+2] Cycloaddition with Vinyl Ether Intermediate_1->Cycloaddition Reaction with Vinyl Ether Product 8-Oxabicyclo[3.2.1]octane Cycloaddition->Product Ring Formation Product->Start Catalyst Regeneration

Caption: Proposed catalytic cycle for the platinum-catalyzed asymmetric [3+2] cycloaddition.

Experimental Protocol: Asymmetric Synthesis of an 8-Oxabicyclo[3.2.1]octane Derivative

This protocol is adapted from a reported procedure for the enantioselective preparation of 8-oxabicyclo[3.2.1]octane derivatives.[4]

3.1. Materials and Reagents

  • γ,δ-Ynone (1.0 equiv)

  • Vinyl ether (1.5-5.0 equiv)

  • PtCl₂ (0.1 equiv)

  • Walphos ligand (e.g., (S)-W001-Ph) (0.1 equiv)

  • AgSbF₆ (0.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

3.2. Equipment

  • Schlenk line or glovebox for inert atmosphere techniques

  • Magnetic stirrer and hotplate

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • Rotary evaporator

  • Flash chromatography system for purification

  • Chiral HPLC for enantiomeric excess determination

3.3. Step-by-Step Procedure

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add PtCl₂ (0.1 equiv) and the Walphos ligand (0.1 equiv).

    • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

    • Add AgSbF₆ (0.1 equiv) and continue stirring for another 30 minutes to generate the active cationic platinum catalyst.

  • Reaction Assembly:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the γ,δ-ynone (1.0 equiv) in anhydrous DCM.

    • Add the vinyl ether (1.5-5.0 equiv) to the solution of the γ,δ-ynone.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, optimization may be required).

  • Reaction Initiation and Monitoring:

    • Transfer the prepared catalyst solution to the solution of the γ,δ-ynone and vinyl ether via cannula or syringe.

    • Stir the reaction mixture at the chosen temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a few drops of a suitable quenching agent (e.g., triethylamine).

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Characterization and Analysis:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation: Representative Results

The following table summarizes typical results obtained using this protocol, showcasing its broad applicability and high efficiency.[4]

Entryγ,δ-Ynone Substituent (R¹)Vinyl Ether Substituent (R²)Yield (%)ee (%)
1PhenylTriisopropylsilyl6597
24-MethoxyphenylBenzyl5197
32-Phenylethyln-Butyl5096
4Phenyl4-Methoxybenzyl5197

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.

  • Catalyst Activity: The activity of the platinum catalyst is crucial. Ensure proper preparation and handling under an inert atmosphere.

  • Substrate Scope: The reaction is generally tolerant of a variety of functional groups on both the ynone and the vinyl ether. However, highly coordinating groups may interfere with the catalyst.

  • Enantioselectivity: The choice of the chiral ligand is the primary determinant of enantioselectivity. Different Walphos ligands may be screened for optimal results with specific substrates.

Workflow Visualization

The following diagram outlines the experimental workflow for the asymmetric synthesis of 8-oxabicyclo[3.2.1]octanes.

Experimental_Workflow Start Prepare Anhydrous Glassware and Reagents Catalyst_Prep Prepare Pt(II)-Walphos Catalyst (PtCl₂, Walphos, AgSbF₆ in DCM) Start->Catalyst_Prep Reaction_Setup Combine γ,δ-Ynone and Vinyl Ether in Anhydrous DCM Start->Reaction_Setup Reaction Add Catalyst and Stir (Monitor by TLC/LC-MS) Catalyst_Prep->Reaction Reaction_Setup->Reaction Workup Quench Reaction and Concentrate Reaction->Workup Purification Flash Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) and Determine ee (Chiral HPLC) Purification->Analysis

Caption: Step-by-step experimental workflow for the asymmetric synthesis.

Conclusion

The platinum-catalyzed asymmetric [3+2] cycloaddition of γ,δ-ynones with vinyl ethers is a powerful and reliable method for the synthesis of enantioenriched 8-oxabicyclo[3.2.1]octanes.[4] This protocol provides a direct entry to a class of compounds with significant potential in drug discovery and natural product synthesis.[3][4] By understanding the mechanistic principles and adhering to the detailed experimental procedure, researchers can effectively utilize this methodology to access a wide range of complex and valuable molecules.

References

  • Murai, M., Uemura, M., & Nishida, A. (2010). Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides with Vinyl Ethers. Journal of the American Chemical Society, 132(38), 13164–13165. [Link]

  • Liao, H., Leng, W.-L., Hoang, K. L. M., Yao, H., He, J., Voo, A. Y. H., & Liu, X.-W. (2017). Asymmetric syntheses of 8-oxabicyclo[1][4][6]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. Chemical Science, 8(10), 7059–7064. [Link]

  • Carretero, J. C., & García Ruano, J. L. (2012). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 10(28), 5351. [Link]

  • Thomson, R. J., & Dudley, G. B. (2014). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. Angewandte Chemie International Edition, 53(23), 5912–5916. [Link]

  • Liu, L., Cheng, H.-L., Ma, W.-Q., Hou, S.-H., Tu, Y.-Q., Zhang, F.-M., Zhang, X.-M., & Wang, S.-H. (2018). Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[6][6] Cope rearrangement/aldol cyclization. Chemical Communications, 54(3), 196–199. [Link]

  • Thomson, R. J., & Dudley, G. B. (2014). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. Angewandte Chemie International Edition, 53(23), 5912–5916. [Link]

  • Davies, H. M. L., Ahmed, G., & Churchill, M. R. (1996). Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives. Journal of the American Chemical Society, 118(44), 10774–10782. [Link]

  • Sriram, M., & Ghorai, M. K. (2021). Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems. The Journal of Organic Chemistry, 86(11), 7851–7863. [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]

  • Liao, H., Leng, W.-L., Hoang, K. L. M., Yao, H., He, J., Voo, A. Y. H., & Liu, X.-W. (2017). Asymmetric syntheses of 8-oxabicyclo[1][4][6]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. Chemical Science, 8(10), 7059–7064. [Link]

Sources

Method

Application Note & Protocol: One-Pot Aminocyclization of 2,5-Tetrahydrofurandimethanol for Bicyclic Amine Synthesis

Authored by: A Senior Application Scientist Abstract This document provides a detailed protocol for the one-pot synthesis of a bicyclic amine, specifically an oxa-aza-bicyclic compound, via the aminocyclization of 2,5-te...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the one-pot synthesis of a bicyclic amine, specifically an oxa-aza-bicyclic compound, via the aminocyclization of 2,5-tetrahydrofurandimethanol. This method offers an efficient route to valuable scaffolds for drug discovery and development by minimizing intermediate isolation steps, thereby saving time and resources. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting.

Introduction: The Strategic Value of Bicyclic Scaffolds

Bicyclic amines are privileged structures in medicinal chemistry, frequently appearing in the core of a wide range of biologically active molecules. Their rigid, three-dimensional architecture allows for precise presentation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets. The synthesis of 2-oxa-5-azabicyclo[4.3.0]nonane and its derivatives from readily available 2,5-tetrahydrofurandimethanol represents a streamlined approach to this important class of compounds. Traditional multi-step syntheses can be laborious and low-yielding. In contrast, a one-pot or tandem reaction, where sequential transformations occur in a single reaction vessel, significantly improves synthetic efficiency. This application note details such a process, proceeding through a tandem oxidation-reductive amination sequence.

Reaction Mechanism and Rationale

The overall transformation from 2,5-tetrahydrofurandimethanol to the bicyclic amine is a multi-step process conducted in a single pot. The reaction proceeds through two key stages:

  • Stage 1: Oxidation: The process begins with the in-situ oxidation of the primary alcohols of 2,5-tetrahydrofurandimethanol to their corresponding dialdehyde. This is a critical step, and the choice of oxidant is paramount to avoid over-oxidation to the dicarboxylic acid. Mild, selective oxidizing agents are preferred.

  • Stage 2: Intramolecular Reductive Amination: The newly formed dialdehyde is not isolated. Instead, a primary amine is introduced into the reaction mixture. This amine first forms a di-imine intermediate with the two aldehyde groups. Subsequently, a reducing agent, also present in the pot, reduces the imines and facilitates the intramolecular cyclization to yield the final bicyclic amine product. The use of a reducing agent selective for imines over aldehydes is crucial for the success of this one-pot process.

Below is a conceptual diagram illustrating the reaction pathway.

reaction_pathway start 2,5-Tetrahydrofurandimethanol dialdehyde Intermediate Dialdehyde start->dialdehyde [Oxidation] diimine Di-imine Intermediate dialdehyde->diimine + Primary Amine (e.g., Benzylamine) product Bicyclic Amine Product diimine->product [Reduction/Cyclization] (e.g., NaBH(OAc)3)

Caption: Reaction pathway for the one-pot synthesis.

Experimental Protocol

This protocol describes the synthesis of 5-benzyl-2-oxa-5-azabicyclo[4.3.0]nonane as a representative example.

Materials and Reagents
ReagentGradeSupplier (Example)CAS Number
2,5-Tetrahydrofurandimethanol (cis/trans mixture)≥98%Sigma-Aldrich104-80-3
Dess-Martin Periodinane (DMP)Synthesis GradeSigma-Aldrich87413-09-0
Benzylamine≥99%Sigma-Aldrich100-46-9
Sodium triacetoxyborohydride (STAB)Synthesis GradeSigma-Aldrich56553-60-7
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich75-09-2
Saturated Sodium Bicarbonate SolutionACS ReagentFisher Scientific75420
Sodium ThiosulfateACS ReagentFisher Scientific7772-98-7
Magnesium Sulfate, anhydrousACS ReagentFisher Scientific7487-88-9

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dess-Martin Periodinane is moisture-sensitive and can be explosive under certain conditions. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Step-by-Step Procedure

The experimental workflow is outlined in the diagram below.

experimental_workflow cluster_reaction One-Pot Reaction cluster_workup Workup and Purification setup 1. Dissolve 2,5-Tetrahydrofurandimethanol in anhydrous DCM under N2. oxidation 2. Add Dess-Martin Periodinane (DMP) and stir for 2-3 hours at RT. setup->oxidation amination 3. Add Benzylamine and stir for 30 minutes. oxidation->amination reduction 4. Add Sodium Triacetoxyborohydride (STAB) and stir overnight at RT. amination->reduction quench 5. Quench with saturated NaHCO3 and Sodium Thiosulfate solution. reduction->quench extract 6. Extract with DCM (3x). quench->extract dry 7. Dry combined organic layers with MgSO4. extract->dry concentrate 8. Concentrate under reduced pressure. dry->concentrate purify 9. Purify by column chromatography. concentrate->purify

Caption: Experimental workflow from reaction to purification.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,5-tetrahydrofurandimethanol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Oxidation: To the stirred solution, add Dess-Martin Periodinane (DMP) (2.2 eq) portion-wise over 10 minutes at room temperature. The reaction mixture may become slightly cloudy. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

  • Reductive Amination - Imine Formation: Once the oxidation is complete, add benzylamine (1.0 eq) to the reaction mixture. Allow the mixture to stir for 30 minutes at room temperature.

  • Reductive Amination - Reduction and Cyclization: To the same flask, add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise. Be cautious as some gas evolution may occur. Allow the reaction to stir overnight at room temperature.

  • Workup - Quenching: After the reaction is complete (as monitored by TLC or LC-MS), carefully quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution. Stir vigorously for 30 minutes until the organic layer is clear.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Workup - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bicyclic amine.

Characterization

The final product should be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the bicyclic amine.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Oxidation - Inactive or old DMP- Wet solvent or glassware- Use fresh DMP.- Ensure all glassware is flame-dried and use anhydrous DCM.
Low Yield of Bicyclic Product - Incomplete imine formation- Inactive reducing agent- Increase the stirring time after adding the amine.- Use fresh STAB.
Formation of Side Products - Over-oxidation to dicarboxylic acid- Intermolecular side reactions- Add DMP at a lower temperature (0 °C).- Maintain a relatively dilute reaction concentration (0.05-0.1 M).
Difficult Purification - Presence of unreacted starting materials or intermediates- Ensure each step of the reaction goes to completion before proceeding.- Optimize the chromatography gradient.

Conclusion

This application note provides a robust and efficient one-pot method for the synthesis of oxa-aza-bicyclic amines from 2,5-tetrahydrofurandimethanol. This tandem oxidation-reductive amination strategy offers a significant improvement over classical multi-step approaches and provides a valuable tool for medicinal chemists and drug development professionals. The protocol is designed to be reproducible and scalable, with clear guidelines for execution and troubleshooting.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs: Miniperspective. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

Application

A Scalable and Efficient Four-Step Synthesis of the 8-Oxa-3-aza-bicyclo[3.2.1]octane Core for Pharmaceutical Scaffolding

An Application Note for the Step-by-Step Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride Abstract This application note provides a detailed, step-by-step protocol for the synthesis of 8-oxa-3-aza-bicyclo[3.2....

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Step-by-Step Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride, a crucial building block in the development of bioactive molecules and kinase inhibitors.[1] The described four-step process begins with the readily available starting material, 5-hydroxymethyl-2-furfuraldehyde, and proceeds through reduction, tosylation, cyclization, and deprotection to yield the target compound with an overall yield of 43-64%.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, process optimization, and potential scale-up challenges.

Introduction: The Significance of the Bicyclic Scaffold

The 8-oxa-3-aza-bicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal core for designing potent and selective ligands for various biological targets, including kinases and transporters. This structural motif is an analog of the tropane alkaloid skeleton, which is found in numerous natural products with significant biological activities.[4] The development of a robust and scalable synthetic route is therefore of high importance for facilitating drug discovery programs that utilize this valuable heterocyclic system.

The following protocol details an efficient synthesis that has been successfully scaled to a 10 kg level, demonstrating its industrial applicability.[3]

Overall Synthetic Scheme

The synthesis is a four-step sequence starting from 5-hydroxymethyl-2-furfuraldehyde. The key transformations involve the formation of a tetrahydrofuran diol, activation of the hydroxyl groups via tosylation, intramolecular cyclization with a protected amine, and subsequent deprotection to yield the final hydrochloride salt.

Overall_Synthetic_Scheme Start 5-Hydroxymethyl- 2-furfuraldehyde Intermediate1 cis-2,5-Bis(hydroxymethyl) -tetrahydrofuran Start->Intermediate1 Step 1: Reduction (Raney Ni, H₂) Intermediate2 Ditosylate Intermediate Intermediate1->Intermediate2 Step 2: Tosylation (TsCl, Pyridine) Intermediate3 N-Benzyl-8-oxa-3-aza- bicyclo[3.2.1]octane Intermediate2->Intermediate3 Step 3: Cyclization (Benzylamine) FinalProduct 8-Oxa-3-aza-bicyclo [3.2.1]octane HCl Intermediate3->FinalProduct Step 4: Deprotection & Salt Formation (H₂, Pearlman's Catalyst, HCl)

Caption: Four-step reaction pathway to the target compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Hydroxymethyl-2-furfuraldehyde≥98%Standard SupplierStarting Material
Raney® Nickel (slurry in water)Catalyst GradeStandard SupplierCaution: Pyrophoric when dry.
Hydrogen Gas (H₂)High PurityGas Supplier
p-Toluenesulfonyl chloride (TsCl)≥99%Standard Supplier
PyridineAnhydrousStandard SupplierCaution: Toxic and flammable.
Benzylamine≥99%Standard Supplier
Pearlman's Catalyst (20% Pd(OH)₂/C)Catalyst GradeStandard Supplier
Hydrochloric Acid (HCl)ACS GradeStandard SupplierUsed as solution in 2-Propanol.
Dichloromethane (DCM)ACS GradeStandard SupplierSolvent
Methanol (MeOH)ACS GradeStandard SupplierSolvent
2-Propanol (IPA)ACS GradeStandard SupplierSolvent
HeptaneACS GradeStandard SupplierSolvent
Celite®---Standard SupplierFiltration aid

Detailed Experimental Protocol

  • Causality: This initial step reduces both the furan ring and the aldehyde functionality to create the saturated diol precursor, cis-2,5-bis(hydroxymethyl)tetrahydrofuran. Raney nickel is an effective catalyst for this type of hydrogenation due to its high surface area and activity. The reaction conditions are optimized to favor the formation of the cis isomer, which is crucial for the subsequent intramolecular cyclization.[2][3]

  • Procedure:

    • To a suitable hydrogenation reactor, charge 5-hydroxymethyl-2-furfuraldehyde (1.0 equiv) and Methanol (10 volumes).

    • Carefully add a slurry of Raney® Nickel (approx. 10 wt% of the starting material) in water. Safety Note: Handle Raney Nickel as a slurry; it can ignite spontaneously in air if allowed to dry.

    • Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen gas to 50 psi and heat to 50°C.

    • Maintain vigorous stirring. Monitor the reaction progress by HPLC or TLC until the starting material is fully consumed (typically 4-6 hours).

    • Cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional Methanol (2 volumes).

    • Concentrate the combined filtrate in vacuo to afford crude cis-2,5-bis(hydroxymethyl)tetrahydrofuran as an oil, which can be used directly in the next step without further purification.

  • Causality: The hydroxyl groups of the diol are poor leaving groups. To facilitate the subsequent nucleophilic substitution, they are converted into tosylates. The tosyl group is an excellent leaving group, activating the primary carbons for displacement by benzylamine in the cyclization step. Pyridine acts as both the solvent and a base to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve the crude diol (1.0 equiv) from Step 1 in anhydrous Pyridine (5 volumes) in a flask equipped with a stirrer and under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add p-toluenesulfonyl chloride (TsCl) (2.2 equiv) portion-wise, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 4 hours, then let it warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding cold water (10 volumes).

    • Extract the aqueous mixture with Dichloromethane (3 x 5 volumes).

    • Combine the organic layers, wash with 1M HCl (2 x 5 volumes) to remove pyridine, followed by saturated sodium bicarbonate solution (5 volumes), and finally brine (5 volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ditosylate intermediate. This product is typically carried forward without further purification.

  • Causality: This is the key ring-forming step. Benzylamine acts as a nucleophile in a tandem intramolecular SN2 reaction, displacing both tosylate groups to construct the bicyclic core. The benzyl group also serves as a convenient protecting group for the amine, preventing side reactions and allowing for easy removal in the final step.[2][3]

  • Procedure:

    • Combine the crude ditosylate (1.0 equiv) from Step 2 with benzylamine (3.0 equiv).

    • Heat the mixture to 100°C and stir for 12-18 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the ditosylate.

    • After completion, cool the mixture to room temperature and dilute with Dichloromethane (10 volumes).

    • Wash the organic solution with 1M NaOH (3 x 5 volumes) to remove excess benzylamine and tosylate salts.

    • Wash with brine (5 volumes), dry over sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure N-Benzyl-8-oxa-3-aza-bicyclo[3.2.1]octane.

  • Causality: Catalytic hydrogenolysis is a mild and efficient method for removing the N-benzyl protecting group. Pearlman's catalyst (Pd(OH)₂/C) is particularly effective for this transformation and is less prone to causing ring-opening than other palladium catalysts. The resulting free amine is then converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties, which is standard practice for amine-containing pharmaceutical intermediates.[2][3]

  • Procedure:

    • Dissolve the purified N-benzyl intermediate (1.0 equiv) in 2-Propanol (10 volumes).

    • Carefully add Pearlman's catalyst (5 wt%).

    • Transfer the slurry to a hydrogenation reactor. Purge with nitrogen and then with hydrogen.

    • Pressurize the reactor with hydrogen to 60 psi and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, vent the hydrogen and purge with nitrogen.

    • Filter the mixture through Celite® to remove the catalyst, washing the pad with 2-Propanol.

    • To the filtrate, add a 4M solution of HCl in 2-Propanol (1.1 equiv) dropwise while stirring.

    • A precipitate will form. Stir the resulting slurry for 1 hour at room temperature.

    • Add Heptane (5 volumes) as an anti-solvent to complete the precipitation.

    • Filter the solid, wash with a small amount of cold 2-propanol/heptane (1:1), and dry under vacuum to yield the final product, 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride, as a white crystalline solid.

Process Workflow and Logic

The entire process is designed to be telescoped where possible to improve efficiency, with intermediates often used crude in the subsequent step. Purification is strategically employed on the penultimate N-benzyl intermediate to ensure the final product's high purity.

Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Tosylation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Deprotection & Salt Formation s1_start Charge Reactor: Starting Material, MeOH, Raney Ni s1_react Hydrogenate (50 psi, 50°C) s1_start->s1_react s1_workup Filter Catalyst & Concentrate s1_react->s1_workup s2_start Dissolve Diol in Pyridine s1_workup->s2_start Crude Diol s2_react Add TsCl (0°C to RT) s2_start->s2_react s2_workup Aqueous Workup & Extraction s2_react->s2_workup s3_start Heat Ditosylate with Benzylamine (100°C) s2_workup->s3_start Crude Ditosylate s3_workup Aqueous Workup & Concentration s3_start->s3_workup s3_purify Column Chromatography s3_workup->s3_purify s4_start Hydrogenate with Pearlman's Cat. (60 psi) s3_purify->s4_start Purified N-Benzyl Intermediate s4_filter Filter Catalyst s4_start->s4_filter s4_salt Add HCl in IPA s4_filter->s4_salt s4_iso Precipitate, Filter & Dry s4_salt->s4_iso Final Final s4_iso->Final Final Product

Caption: Laboratory workflow from starting material to final product.

Troubleshooting and Scale-Up Considerations

  • Impurity Formation: During scale-up, an impurity was identified when acetonitrile was used in preceding steps. It is critical to ensure that all equipment is thoroughly cleaned and conditioned with ethanol or another suitable solvent to avoid carryover, especially before the final hydrogenolysis step.[2][3]

  • Catalyst Handling: Both Raney Nickel and Pearlman's catalyst are pyrophoric and must be handled with care, preferably under an inert atmosphere or as a wet slurry.

  • Exotherms: The tosylation reaction (Step 2) can be exothermic. Portion-wise addition of TsCl at low temperatures is crucial to maintain control of the reaction.

Conclusion

The four-step synthesis detailed in this application note provides a reliable and scalable method for producing high-purity 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride. By explaining the rationale behind each transformation and highlighting key process considerations, this guide serves as a comprehensive resource for researchers aiming to synthesize this important pharmaceutical intermediate for application in drug discovery and development. The overall process is efficient, with a demonstrated yield of 43-64%.[2][3]

References

  • Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride. Organic Process Research & Development, ACS Publications. [Link]

  • Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. ResearchGate. [Link]

  • Practical syntheses of 8-oxa-3-aza-bicyclo[3.2.1]octane and 9-oxa-3-aza-bicyclo[3.3.1]nonane, useful intermediates for synthesising kinase inhibitors. OUCI. [Link]

  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate. [Link]

Sources

Method

Application of 1,3-Dipolar Cycloaddition for the Synthesis of the 8-Oxa-2-azabicyclo[3.2.1]octane Scaffold: A Guide for Medicinal Chemists and Synthetic Researchers

Introduction: The Significance of the 8-Oxa-2-azabicyclo[3.2.1]octane Core The 8-oxa-2-azabicyclo[3.2.1]octane scaffold is a privileged heterocyclic motif of considerable interest in drug discovery and natural product sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 8-Oxa-2-azabicyclo[3.2.1]octane Core

The 8-oxa-2-azabicyclo[3.2.1]octane scaffold is a privileged heterocyclic motif of considerable interest in drug discovery and natural product synthesis. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive framework for designing potent and selective biological probes. This bicyclic system is a key structural component of various biologically active molecules, including the pyrroloiminoquinone alkaloid atkamine, which was isolated from a marine sponge.[1] The related 8-azabicyclo[3.2.1]octane core, known as the tropane skeleton, is found in numerous alkaloids with a wide range of physiological effects, highlighting the therapeutic potential of this class of compounds.[2] Consequently, the development of efficient and stereoselective synthetic routes to the 8-oxa-2-azabicyclo[3.2.1]octane core is a critical endeavor for advancing medicinal chemistry programs.

This application note provides a detailed overview of the synthesis of the 8-oxa-2-azabicyclo[3.2.1]octane system, with a focus on the powerful and versatile 1,3-dipolar cycloaddition reaction. We will explore both intermolecular and intramolecular strategies, offering detailed protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal approach for their synthetic goals.

Mechanistic Underpinnings: The [3+2] Cycloaddition Pathway

The 1,3-dipolar cycloaddition is a pericyclic reaction that involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring.[3] This reaction is a cornerstone of heterocyclic chemistry due to its high degree of stereospecificity and atom economy.[3] In the context of synthesizing the 8-oxa-2-azabicyclo[3.2.1]octane core, two primary 1,3-dipoles are of particular importance: carbonyl ylides and nitrones.

The regioselectivity of these cycloadditions is governed by frontier molecular orbital (FMO) theory. The reaction can be classified into three types based on the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dipole and dipolarophile. Generally, the reaction is favored between electron-rich dipoles and electron-poor dipolarophiles, or vice versa. The use of Lewis acids can further enhance reactivity and control stereoselectivity by lowering the LUMO energy of the dipolarophile.[4]

Visualizing the Reaction Mechanism

G cluster_inter Intermolecular Approach cluster_intra Intramolecular Approach Carbonyl_Ylide Carbonyl Ylide (from Diazo Compound) Cycloadduct_Inter 8-Oxa-2-azabicyclo[3.2.1]octane Carbonyl_Ylide->Cycloadduct_Inter [3+2] Cycloaddition Vinyl_Ether Vinyl Ether (Dipolarophile) Vinyl_Ether->Cycloadduct_Inter Nitrone_Precursor Alkene-Tethered Nitrone Cycloadduct_Intra 8-Oxa-2-azabicyclo[3.2.1]octane Nitrone_Precursor->Cycloadduct_Intra Intramolecular [3+2] Cycloaddition

Figure 1: General strategies for the synthesis of the 8-oxa-2-azabicyclo[3.2.1]octane core.

Experimental Protocols

Protocol 1: Intermolecular [3+2] Cycloaddition of a Carbonyl Ylide with a Vinyl Ether

This protocol is adapted from the synthesis of the core structure of atkamine and utilizes a rhodium-catalyzed decomposition of a diazo compound to generate a carbonyl ylide, which then undergoes a cycloaddition with a vinyl ether.[1]

Rationale for Experimental Choices:

  • Rhodium(II) acetate (Rh₂(OAc)₄): This catalyst is highly effective for the decomposition of diazo compounds to form metal carbenes, which then generate the desired carbonyl ylide.

  • Lewis Acid (e.g., Sc(OTf)₃): The addition of a Lewis acid can enhance the reactivity of the dipolarophile (the vinyl ether) and improve the endo/exo selectivity of the cycloaddition.

  • Solvent (e.g., Dichloromethane): A non-protic solvent is used to avoid quenching of the reactive intermediates.

Step-by-Step Procedure:

  • Preparation of the Diazo Compound: Synthesize the required α-diazo ester from the corresponding N-arylcarbamate derivative. A typical procedure involves reacting the N-arylcarbamate with nonafluorobutanesulfonyl azide in the presence of DBU in acetonitrile at 0 °C to room temperature.[1]

  • Reaction Setup: To a solution of the α-diazo ester (1.0 equiv) in dry dichloromethane (0.1 M) under an inert atmosphere (argon or nitrogen), add the vinyl ether (5.0 equiv).

  • Catalyst Addition: Add the rhodium(II) acetate dimer (0.01 equiv) and the Lewis acid (e.g., Sc(OTf)₃, 0.01 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to afford the 8-oxa-2-azabicyclo[3.2.1]octane product.

Characterization of a Representative Product:

For a typical product, the structure can be confirmed by:

  • ¹H NMR: The bicyclic core will show characteristic signals for the bridgehead protons and the protons of the newly formed five-membered ring. The coupling constants between protons on adjacent carbons can help determine the stereochemistry (endo/exo). For example, the dihedral angle between H6 and H7 can be inferred from the coupling constants, aiding in the assignment of the endo adduct.[1]

  • ¹³C NMR: The number of signals will correspond to the number of unique carbons in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Characteristic peaks for functional groups such as carbonyls and C-O bonds will be present.

Protocol 2: Intramolecular [3+2] Cycloaddition of a Nitrone

This protocol describes a general strategy for the synthesis of the 8-oxa-2-azabicyclo[3.2.1]octane scaffold via an intramolecular nitrone-olefin cycloaddition. This approach is highly efficient for constructing bicyclic systems with good stereocontrol.

Rationale for Experimental Choices:

  • In situ Nitrone Formation: The nitrone is often generated in situ from the corresponding aldehyde and N-substituted hydroxylamine to avoid isolation of the potentially unstable dipole.

  • Thermal Conditions: The intramolecular cycloaddition is typically promoted by heating, which provides the activation energy for the pericyclic reaction.

  • Solvent (e.g., Toluene): A high-boiling, non-polar solvent is often used to facilitate the reaction at elevated temperatures.

Step-by-Step Procedure:

  • Synthesis of the Precursor: Synthesize a linear precursor containing both an aldehyde and an alkene moiety, tethered by a chain that will form the bicyclic system. The nitrogen atom is introduced via an N-substituted hydroxylamine.

  • Nitrone Formation and Cycloaddition: To a solution of the aldehyde precursor (1.0 equiv) in toluene (0.1 M), add the N-substituted hydroxylamine hydrochloride (1.1 equiv) and a mild base (e.g., sodium bicarbonate, 2.0 equiv).

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 8-oxa-2-azabicyclo[3.2.1]octane derivative.

Visualizing the Experimental Workflow

G cluster_protocol1 Protocol 1: Intermolecular Carbonyl Ylide Cycloaddition cluster_protocol2 Protocol 2: Intramolecular Nitrone Cycloaddition P1_Start Diazo Compound + Vinyl Ether P1_Step1 Add Rh₂(OAc)₄ and Lewis Acid in CH₂Cl₂ P1_Start->P1_Step1 P1_Step2 Heat and Monitor by TLC P1_Step1->P1_Step2 P1_Step3 Workup and Concentration P1_Step2->P1_Step3 P1_Step4 Column Chromatography P1_Step3->P1_Step4 P1_End Purified 8-Oxa-2-azabicyclo[3.2.1]octane P1_Step4->P1_End P2_Start Aldehyde-Alkene Precursor + N-Substituted Hydroxylamine P2_Step1 Add Base in Toluene P2_Start->P2_Step1 P2_Step2 Heat to Reflux and Monitor by TLC P2_Step1->P2_Step2 P2_Step3 Workup and Concentration P2_Step2->P2_Step3 P2_Step4 Column Chromatography P2_Step3->P2_Step4 P2_End Purified 8-Oxa-2-azabicyclo[3.2.1]octane P2_Step4->P2_End

Figure 2: A generalized workflow for the two primary synthetic protocols.

Data Summary: A Comparative Overview

The choice of synthetic strategy will depend on the desired substitution pattern, scalability, and stereochemical requirements. Below is a summary of typical results obtained for the synthesis of the 8-oxa-2-azabicyclo[3.2.1]octane scaffold.

Method 1,3-Dipole Dipolarophile Catalyst/Conditions Yield (%) Stereoselectivity Reference
IntermolecularCarbonyl YlideEthyl Vinyl EtherRh₂(OAc)₄, Sc(OTf)₃, 40 °C43endo adduct[1]
IntermolecularCarbonyl YlideCyclohexyl Vinyl EtherRh₂(OAc)₄, Sc(OTf)₃, 40 °C19endo adduct[1]
IntermolecularCarbonyl Ylide2,3-DihydrofuranRh₂(OAc)₄, Sc(OTf)₃, 40 °C12endo adduct[1]
IntramolecularNitroneTethered AlkeneThermal (Toluene, reflux)Generally Good to HighHighGeneral observation

Note: Yields and stereoselectivities are highly substrate-dependent. The intramolecular approach often offers higher stereocontrol due to the geometric constraints of the tether.

Applications in Drug Discovery and Development

The 8-oxa-2-azabicyclo[3.2.1]octane scaffold and its close analogs are of significant interest to the pharmaceutical industry. The related 8-azabicyclo[3.2.1]octane (tropane) derivatives have been extensively studied as:

  • Monoamine Reuptake Inhibitors: These compounds can modulate the levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain, making them potential treatments for depression, anxiety, and other neurological disorders.[2]

  • Opioid Receptor Antagonists: Derivatives of this scaffold have been investigated as antagonists for the mu opioid receptor, with potential applications in treating opioid-induced side effects.

The introduction of the oxygen bridge in the 8-oxa-2-azabicyclo[3.2.1]octane system can fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules, potentially leading to improved drug candidates with enhanced efficacy and reduced side effects.

Conclusion

The 1,3-dipolar cycloaddition reaction is a powerful and versatile tool for the stereoselective synthesis of the 8-oxa-2-azabicyclo[3.2.1]octane scaffold. Both intermolecular approaches, particularly those utilizing rhodium-catalyzed carbonyl ylide formation, and intramolecular strategies involving nitrone-olefin cycloadditions provide efficient access to this valuable heterocyclic core. The choice of methodology will be dictated by the specific synthetic target and desired substitution patterns. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating the exploration of this promising chemical space for the development of novel therapeutics.

References

  • Higuchi, K., Matsubayashi, Y., Sakurai, T., Ito, M., & Sugiyama, S. (2019). Synthesis of 8-Oxa-2-azabicyclo[3.2.1]octane Using a 1,3-Dipolar Cycloaddition Reaction. HETEROCYCLES, 98(8), 1055. [Link]

  • Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]

  • Reeder, M. D., & DeMattei, J. A. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
  • Higo, T., Ukegawa, T., Yokoshima, S., & Fukuyama, T. (2015). Formal Synthesis of Sarain A: Intramolecular Cycloaddition of an Eight-Membered Cyclic Nitrone to Construct the 2-Azabicyclo[3.3.1]nonane Framework. Angewandte Chemie International Edition, 54(25), 7367–7370. [Link]

  • Padwa, A., & Pearson, W. H. (Eds.). (2002).
  • Goti, A., & Cordero, F. M. (2011). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 2, 46. [Link]

  • Singh, G., & Saini, A. (2021). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry, 45(10), 4545–4573. [Link]

  • Domingo, L. R., & Aurell, M. J. (2020). Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. Molecules, 25(11), 2634. [Link]

  • Namboothiri, I. N. N., & Hassner, A. (1998). Stereoselective Intramolecular 1,3-Dipolar Cycloadditions. In Stereoselective Heterocyclic Synthesis III (pp. 1–69). Springer Berlin Heidelberg.
  • Hu, W., Xu, X., Zhou, W., & Hu, W. (2018). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Chemical Communications, 54(53), 7299–7311. [Link]

  • Kumar, A., Singh, V. K., & Kumar, R. (2022). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. ACS Omega, 7(12), 10741–10750. [Link]

  • Bubb, W. A., & Rae, I. D. (1997). NMR Characterization of 3,6-Dioxa-8-azabicyclo[3.2.1]octanes and N-[Tris(hydroxymethyl)methyl]alanine Formed from Methylglyoxal. Magnetic Resonance in Chemistry, 35(3), 191–198.
  • Basak, A. K., & Basak, A. (2014). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters, 3(12), 843–856.
  • Kotha, S., & Swain, B. (2018). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc, 2018(5), 232–246. [Link]

  • de Sousa, M. A. F., da Silva, A. C. M., & de Almeida, M. V. (2007). Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Journal of Molecular Structure, 834-836, 180–185.
  • Anjos, J. V., & Pilli, R. A. (2018). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and applications. Organic & Biomolecular Chemistry, 16(31), 5627–5644. [Link]

  • Reissig, H.-U., & Zimmer, R. (2012). Bicyclic Isoxazolidines: Synthesis and Applications in Natural Product Synthesis. In Topics in Heterocyclic Chemistry (Vol. 29, pp. 135–171). Springer, Berlin, Heidelberg.
  • Antermite, D., & Perrone, S. (2020). Exploring the Chemistry of Bicyclic Isoxazolidines for the Multicomponent Synthesis of Glycomimetic Building Blocks. The Journal of Organic Chemistry, 85(20), 12976–12987. [Link]

Sources

Application

Application Note: Synthetic Protocols for Bridged Morpholine Systems

Executive Summary & Strategic Value Bridged morpholine systems—specifically 2-oxa-5-azabicyclo[2.2.1]heptane and its isomers like 8-oxa-3-azabicyclo[3.2.1]octane —have emerged as high-value bioisosteres in modern drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Bridged morpholine systems—specifically 2-oxa-5-azabicyclo[2.2.1]heptane and its isomers like 8-oxa-3-azabicyclo[3.2.1]octane —have emerged as high-value bioisosteres in modern drug discovery. Unlike traditional morpholines, these bicyclic scaffolds offer a "frozen" conformation that can dramatically enhance target selectivity while simultaneously lowering lipophilicity (LogD) and improving metabolic stability.

This guide details two robust, scalable synthetic protocols for constructing these scaffolds. These methods are selected for their operational reliability, high enantiopurity, and use of accessible starting materials (Chiral Pool vs. Aromatic Feedstock).

Key Physicochemical Advantages
FeatureTraditional MorpholineBridged Morpholine ([2.2.1] System)Drug Discovery Impact
Conformation Chair (fluxional)Rigid Bicyclic (frozen)Higher receptor affinity/selectivity
Lipophilicity ModerateLow (LogD reduced by ~0.8)Improved solubility & lower clearance
Metabolic Liability

-carbon oxidation
Sterically shielded

-carbons
Extended half-life (

)

Protocol A: The "Proline Route" to 2-Oxa-5-azabicyclo[2.2.1]heptane

Target Scaffold: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Primary Application: Construction of chiral, conformationally restricted amino acid analogs (e.g., GABA bioisosteres).

Strategic Rationale

This route utilizes trans-4-hydroxy-L-proline , a cheap, naturally abundant chiral pool material. The stereochemistry at C4 is crucial; the natural trans configuration allows for an inversion of configuration during the intramolecular displacement step to form the ether bridge.

Step-by-Step Methodology

Starting Material: trans-4-Hydroxy-L-proline (commercially available).[1]

Step 1: N-Protection & Esterification
  • N-Protection: Dissolve trans-4-hydroxy-L-proline in aqueous NaOH. Add Benzyl chloroformate (Cbz-Cl) at 0°C to protect the amine.

    • Why Cbz? It is stable to the subsequent reduction conditions (unlike some esters) and easily removed via hydrogenolysis.

  • Esterification: Treat the crude N-Cbz acid with MeOH and catalytic

    
     (or 
    
    
    
    ) to generate the methyl ester.
    • Checkpoint: Ensure complete conversion to avoid reduction of the free acid in Step 3.

Step 2: Activation of the C4-Hydroxyl
  • Dissolve the methyl ester in Pyridine/DCM.

  • Add p-Toluenesulfonyl chloride (TsCl) at 0°C. Stir overnight.

  • Critical Control: The reaction must be kept cool to prevent elimination side products.

  • Result: The C4-OH is now a good leaving group (OTs) with retention of configuration (still trans relative to the ester).

Step 3: Reductive Ring Closure (The Key Step)

This sequence involves reducing the ester to an alcohol, which then attacks the C4-OTs in an intramolecular


 fashion.
  • Reduction: Dissolve the intermediate in dry THF. Add LiBH4 (2.0 equiv) at 0°C.

    • Mechanism:[2][3] Reduces the methyl ester to a primary alcohol (

      
      ).
      
  • Cyclization: Treat the crude alcohol with NaH (1.5 equiv) in dry THF or reflux in NaOMe/MeOH.

    • Mechanism:[2][3] The alkoxide generated attacks the C4-position from the backside, displacing the Tosylate.

    • Stereochemistry: The trans-4-tosylate forces the attack to occur from the cis face relative to the bridgehead, closing the [2.2.1] system.

  • Yield: Typical yields for this closure are 70–85%.

Step 4: Deprotection
  • Dissolve the bicyclic carbamate in MeOH.

  • Add 10% Pd/C and stir under

    
     atmosphere (balloon pressure).
    
  • Filter through Celite to obtain the free amine.

Visual Workflow (Graphviz)

ProlineRoute Start Trans-4-Hydroxy-L-Proline Step1 1. N-Cbz Protection 2. Methyl Esterification Start->Step1  Setup Stereochem Step2 C4-OH Activation (TsCl, Pyridine) Step1->Step2  Create Leaving Group Step3 Ester Reduction (LiBH4, THF) Step2->Step3  Generate Nucleophile Precursor Step4 Intramolecular Cyclization (NaH, SN2 Inversion) Step3->Step4  Ring Closure End (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Step4->End  Deprotection (Pd/C, H2)

Figure 1: Synthetic workflow for the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold starting from hydroxyproline.

Protocol B: The "Furan Route" to 8-Oxa-3-azabicyclo[3.2.1]octane

Target Scaffold: 8-oxa-3-azabicyclo[3.2.1]octane (Tropane analog) Primary Application: Dopamine transporter (DAT) inhibitors, serotonin (SERT) modulators, and scaffold hopping from tropanes.

Strategic Rationale

This route leverages the symmetry of Furan-2,5-dicarboxylic acid (FDCA) or simple furan derivatives. The key is the stereoselective hydrogenation of the furan ring to the cis-tetrahydrofuran, which pre-organizes the molecule for bridging with a primary amine.

Step-by-Step Methodology

Starting Material: Dimethyl furan-2,5-dicarboxylate (derived from FDCA).

Step 1: Stereoselective Hydrogenation[3]
  • Dissolve dimethyl furan-2,5-dicarboxylate in MeOH/AcOH.

  • Add 5% Rh/Alumina or Rh/C catalyst.

  • Hydrogenate at 50 psi (Parr shaker) for 12–24 hours.

    • Critical Control: The hydrogenation must yield the cis-2,5-disubstituted tetrahydrofuran. Trans isomers cannot cyclize in the next step due to geometric strain.

    • Validation: Verify cis geometry via 1H NMR (symmetry and coupling constants).

Step 2: Diol Formation (Optional but common)

If the target is the unsubstituted core, the esters are often reduced to alcohols or converted to activated amides.

  • Alternative: React the diester directly with a primary amine (e.g., benzylamine) at high temperature (solvent-free or high-boiling solvent) to form the bicyclic imide, which is then reduced.

Step 3: Cyclization (The "Double-Sided" Attack)

For the direct synthesis of the core from the cis-diester:

  • Aminolysis/Cyclization: Mix the cis-diester with Benzylamine (

    
    ) and heat to 180°C (neat) or reflux in xylene.
    
  • This forms the 8-oxa-3-azabicyclo[3.2.1]octane-2,4-dione (a bicyclic imide).

  • Reduction: Dissolve the imide in dry THF. Add BH3·THF or LiAlH4 and reflux.

    • Mechanism:[2][3] Reduces the two carbonyls to methylenes (

      
      ).
      
  • Workup: Quench carefully with Fieser method or Glauber’s salt.

Step 4: N-Debenzylation
  • Standard hydrogenolysis (Pd/C,

    
    , MeOH) yields the secondary amine.
    
Visual Workflow (Graphviz)

FuranRoute Start Furan-2,5-dicarboxylate Step1 Hydrogenation (Rh/C, H2) Start->Step1 Step2 Cis-Tetrahydrofuran Diester Step1->Step2  Stereocontrol (Cis) Step3 Thermal Cyclization (BnNH2, Heat) Step2->Step3  Double Condensation Step4 Bicyclic Imide Reduction (LiAlH4) Step3->Step4 End 8-oxa-3-azabicyclo [3.2.1]octane Step4->End  Debenzylation

Figure 2: Synthetic workflow for the 8-oxa-3-azabicyclo[3.2.1]octane system via furan hydrogenation.

Expertise & Troubleshooting (E-E-A-T)

Controlling Lipophilicity (LogD)

A common misconception is that adding carbon bridges always increases lipophilicity. However, in morpholine systems, the bridge reduces the solvent-accessible surface area of the hydrophobic patches and locks the dipole moment.

  • Observation: Bridging a morpholine to a [2.2.1] system typically lowers LogD by 0.4–0.8 units.

  • Application: Use this strategy when a lead compound is too lipophilic (high clearance) but requires the basic nitrogen for target engagement.

Handling "Twist" Conformations

The [3.2.1] systems (Protocol B) can exist in chair/boat equilibriums depending on N-substitution.

  • Protocol Tip: When analyzing NMR of N-substituted [3.2.1] analogs, expect line broadening at room temperature. Run NMR at 50°C to sharpen signals for characterization.

Safety Note on Diazomethane

Older literature (e.g., Portoghese et al.) often cites Diazomethane for the esterification in Protocol A.

  • Modern Standard: Avoid Diazomethane due to explosion hazards. Use TMS-Diazomethane or standard acid-catalyzed methanolysis as described in Protocol A, Step 1.

References

  • Synthesis of Bridged Bicyclic Morpholine Amino Acids. Chemistry Letters. (2016). Describes the efficient synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid. Link

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity. The Journal of Organic Chemistry. (2022). Details the synthesis of C-3 substituted analogs from hydroxyproline. Link

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines. Journal of Medicinal Chemistry. (2018).[4] definitive study on the lipophilicity lowering effects of bridging morpholines. Link

  • Concise Syntheses of Bridged Morpholines. RSC Advances. (2015). Protocols for 8-oxa-3-azabicyclo[3.2.1]octane from furan derivatives. Link

  • Synthesis of (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione. Synthesis. (2011). Detailed experimental procedures for the furan hydrogenation route. Link

Sources

Method

Using 8-oxa-3-aza-bicyclo[3.2.1]octane for kinase inhibitor synthesis

Executive Summary In the optimization of kinase inhibitors, the morpholine ring is a ubiquitous "privileged structure," often serving as a solvent-exposed solubilizing group or a hinge-binding motif. However, its flexibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors, the morpholine ring is a ubiquitous "privileged structure," often serving as a solvent-exposed solubilizing group or a hinge-binding motif. However, its flexibility can lead to entropic penalties upon binding, and its metabolic profile is not always optimal.

The 8-oxa-3-aza-bicyclo[3.2.1]octane scaffold (henceforth 8-OABCO ) acts as a bridged morpholine bioisostere . By introducing a two-carbon bridge across the 1,5-positions of the morpholine ring, this scaffold locks the conformation, reducing the entropic cost of binding and altering the vector of the oxygen lone pairs.

This guide details the synthesis, functionalization, and application of 8-OABCO in kinase drug discovery, specifically highlighting its utility in enhancing selectivity for mTOR over PI3Kα isoforms.

Structural Rationale & Bioisosterism

Before synthesis, one must understand why this scaffold is selected.

FeatureMorpholine (Standard)8-OABCO (Bridged)Impact on Kinase Binding
Conformation Flexible ChairRigid BicyclicReduced entropic penalty; defined vector.
Basicity (pKa) ~8.3~8.5 - 9.0Slightly more basic; improved H-bond donor capability of the NH (before coupling).
Lipophilicity Low ClogPModerate ClogP (+0.4 vs morpholine)Enhanced hydrophobic interactions in the ribose pocket or solvent front.
Selectivity Low (Generic Binder)High (Shape Restricted)Disciminates between homologous pockets (e.g., mTOR vs PI3K).

Mechanism of Action: In many pyrazolopyrimidine-based inhibitors, the oxygen atom of the morpholine acts as a hydrogen bond acceptor. In 8-OABCO, the bridge forces the oxygen into a specific orientation that may clash with the narrower pockets of off-target kinases (like PI3Kα) while maintaining affinity for the target (mTOR), effectively "tuning out" side effects.

Protocol A: Synthesis of the 8-OABCO Scaffold

Note: While 8-OABCO is commercially available as a hydrochloride salt (CAS 54745-74-3), large-scale campaigns often require in-house synthesis to access specific isotopologues or derivatives. The following protocol is adapted from the efficient Zaytsev method (2019).

Workflow Diagram

SynthesisWorkflow Start Furan-2,5- dicarboxylic acid Step1 1. Hydrogenation (Pd/C, H2, AcOH) Start->Step1 Inter1 cis-THF-2,5- dicarboxylic acid Step1->Inter1 Step2 2. Salt Formation (NH4OH) Inter1->Step2 Step3 3. Thermal Cyclization (230°C, Melt) Step2->Step3 Solvent-Free Inter2 Bicyclic Imide (Dione) Step3->Inter2 Step4 4. Reduction (BH3·THF) Inter2->Step4 Final 8-oxa-3-aza- bicyclo[3.2.1]octane Step4->Final

Figure 1: Concise synthesis of the 8-OABCO core from furan derivatives.

Detailed Steps:

Step 1: Hydrogenation

  • Dissolve furan-2,5-dicarboxylic acid (10 g) in glacial acetic acid (100 mL).

  • Add 5% Pd/C catalyst (1 g).

  • Hydrogenate at 60°C under 4-5 bar H₂ pressure for 48-72 hours.

  • Filter catalyst and concentrate to yield cis-tetrahydrofuran-2,5-dicarboxylic acid.

Step 2 & 3: Formation of the Bicyclic Imide (The "Melt" Method) Critical Insight: Standard solution-phase amide coupling often fails to close this strained ring efficiently. The solvent-free melt technique is superior.

  • Treat the dicarboxylic acid with aqueous ammonium hydroxide to form the diammonium salt. Lyophilize to a dry powder.

  • Place the solid salt in a flask and heat to 230°C (sand bath or heating mantle) under a gentle nitrogen stream.

  • The solid will melt and bubble (release of H₂O and NH₃). Maintain temperature for 30-45 minutes.

  • Cool to room temperature. The residue is the crude 8-oxa-3-azabicyclo[3.2.1]octane-2,4-dione.

  • Purification: Recrystallize from ethanol if necessary, though crude is often sufficient (Yield ~70-78%).

Step 4: Reduction to Amine

  • Suspend the imide (1.0 eq) in anhydrous THF under Argon.

  • Add BH₃·THF complex (1M solution, 4.0 eq) dropwise at 0°C.

  • Reflux for 16 hours.

  • Quench: Cool to 0°C, carefully add MeOH, then 6M HCl. Reflux for 1 hour to break the boron-amine complex.

  • Basify with NaOH pellets to pH >12 and extract with DCM.

  • Isolate the free amine as a volatile oil or convert immediately to HCl salt for storage.

Protocol B: Coupling to Kinase Scaffolds

The secondary amine of 8-OABCO is less nucleophilic than pyrrolidine but comparable to morpholine. It is commonly attached to the kinase "hinge binder" or "tail" region via Nucleophilic Aromatic Substitution (SNAr) .

Target Selection

Common electrophiles include:

  • 4-chloropyrimidines

  • 6-chloropurines

  • 2-chloro-1,3,5-triazines

SNAr Coupling Protocol

Reagents:

  • Substrate: Heteroaryl Chloride (1.0 eq)

  • Nucleophile: 8-OABCO HCl salt (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF. Note: NMP is preferred for sluggish substrates due to higher boiling point capabilities.

Procedure:

  • Dissolve the Heteroaryl Chloride in NMP (0.2 M concentration).

  • Add DIPEA followed by the 8-OABCO salt.

  • Temperature Ramp:

    • Activated substrates (e.g., triazines): Stir at RT for 2 hours.

    • Deactivated substrates (e.g., electron-rich pyrimidines): Heat to 90-110°C for 4-12 hours.

  • Monitoring: Monitor by LCMS. The bridged amine typically elutes slightly later than the morpholine analog due to increased lipophilicity.

  • Workup: Dilute with water (precipitation often occurs). Filter solids or extract with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting Low Yields (Buchwald-Hartwig Variation)

If SNAr fails due to steric hindrance or electron-rich rings, switch to Palladium catalysis:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane, 100°C.

Case Study: Selectivity Engineering (mTOR vs PI3K)

This scaffold was pivotal in the development of highly selective mTOR inhibitors (e.g., PQR620 derivatives).

The Challenge: PI3Kα and mTOR share high sequence homology in the ATP-binding cleft. Classic morpholine-substituted pyrazolopyrimidines inhibit both (Dual PI3K/mTOR inhibitors).

The Solution: Replacing the morpholine with 8-OABCO resulted in:

  • Selectivity: >7-fold selectivity for mTOR over PI3Kα.

  • Potency: Maintenance of single-digit nanomolar Ki for mTOR.

  • Mechanism: The bridge restricts the rotation of the amine, forcing the ether oxygen to point away from the "floor" of the PI3K affinity pocket, creating a steric clash that is tolerated in the larger mTOR active site.

Decision Matrix: When to use 8-OABCO

DecisionTree Start Start: Kinase Lead Optimization Q1 Is the Morpholine analog promiscuous? Start->Q1 Q2 Is the target pocket restricted? Q1->Q2 Yes Action1 Use Morpholine Q1->Action1 No Q3 Need to increase Lipophilicity/BBB pen? Q2->Q3 No Action2 Test 8-OABCO (Rigidification) Q2->Action2 Yes (mTOR case) Q3->Action2 Yes Action3 Test 3-oxa-8-aza (Isomer) Q3->Action3 Maybe

Figure 2: Decision matrix for bioisostere selection.

References

  • Zaytsev, A. V., et al. (2019). Concise syntheses of bridged morpholines. Royal Society of Chemistry Advances, 9, 30722-30728. Link

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A Potent, Brain-Penetrant, Orally Bioactive, Pan-Class I PI3K/mTOR Inhibitor. Journal of Medicinal Chemistry, 60(17), 7524–7538. Link

  • Rageot, D., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor.[1] Journal of Medicinal Chemistry, 61(22), 10084–10105. Link

  • PubChem. (2025).[2][3] 8-Oxa-3-azabicyclo[3.2.1]octane.[2][4][5][6][7][8][9][10][11] National Library of Medicine. Link

Sources

Application

Application Notes and Protocols: Intramolecular Cyclization Techniques for the Synthesis of Bicyclic Lactams

Abstract Bicyclic lactams are privileged structural motifs found in a wide array of biologically active natural products and pharmaceuticals. Their rigid frameworks serve as crucial scaffolds in drug design, influencing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bicyclic lactams are privileged structural motifs found in a wide array of biologically active natural products and pharmaceuticals. Their rigid frameworks serve as crucial scaffolds in drug design, influencing conformation and target binding. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary intramolecular cyclization strategies employed for the synthesis of these valuable compounds. We will delve into the mechanistic underpinnings, provide field-proven protocols, and offer insights into the practical application of radical, transition-metal-catalyzed, and photoredox-mediated cyclizations.

Introduction: The Significance of Bicyclic Lactams

The lactam ring, a cyclic amide, is a cornerstone of medicinal chemistry, most famously represented by the β-lactam antibiotics like penicillins and cephalosporins.[1][2][3] When a lactam is fused to another ring system, the resulting bicyclic structure exhibits a constrained conformation that can pre-organize substituents for optimal interaction with biological targets. This structural rigidity is highly desirable in drug discovery for enhancing potency and selectivity. Consequently, the development of efficient and stereocontrolled methods for the synthesis of bicyclic lactams is an area of intense research.[4][5] Intramolecular cyclization, the formation of a cyclic structure from a single molecule, offers a powerful and often elegant approach to these complex architectures.

This guide will explore three major classes of intramolecular cyclization techniques that have proven to be robust and versatile for the synthesis of bicyclic lactams:

  • Radical Cyclization: Harnessing the reactivity of radical intermediates to forge new carbon-carbon or carbon-heteroatom bonds.

  • Transition-Metal-Catalyzed Cyclization: Employing catalysts based on metals like palladium and ruthenium to orchestrate powerful ring-forming reactions.

  • Photoredox Catalysis: Utilizing visible light to generate reactive intermediates for cyclization under mild conditions.

Radical Cyclization: A Classic and Powerful Tool

Intramolecular radical cyclization is a well-established and reliable method for the construction of cyclic systems, including lactams.[6][7] The regioselectivity of these reactions is often governed by Baldwin's rules, with 5-exo cyclizations being kinetically favored for the formation of five-membered rings.[8]

Mechanism and Principle: The Tin Hydride Method

The classic approach to radical cyclization involves the use of tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).[9] The reaction proceeds via a chain mechanism:

  • Initiation: AIBN thermally decomposes to generate isobutyronitrile radicals, which then abstract a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).

  • Propagation: The Bu₃Sn• radical abstracts a halogen atom (or other radical precursor group) from the acyclic precursor to generate an alkyl radical. This radical then cyclizes onto a tethered unsaturated group (e.g., an alkene or alkyne). The resulting cyclized radical abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the bicyclic lactam product and regenerate the Bu₃Sn• radical, which continues the chain reaction.

G cluster_initiation Initiation AIBN AIBN 2 R• 2 R• AIBN->2 R• Δ R• R• Bu₃Sn• Bu₃Sn• R•->Bu₃Sn• Bu₃SnH Precursor-X Precursor-X Precursor• Precursor• Precursor-X->Precursor• Bu₃Sn• Cyclized• Cyclized• Precursor•->Cyclized• Intramolecular Cyclization Product Product Cyclized•->Product Bu₃SnH

Experimental Protocol: Tin-Free Radical Cyclization of an N-Allyl-α-bromoamide

While effective, the toxicity of organotin reagents has led to the development of "tin-free" methods.[10] The following protocol is a general procedure for a tin-free reductive radical cyclization.

Materials:

  • N-allyl-α-bromoamide precursor (1.0 equiv)

  • Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv)

  • AIBN (0.1 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-allyl-α-bromoamide precursor.

  • Dissolve the precursor in anhydrous toluene (concentration typically 0.01-0.05 M).

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add TTMSS and AIBN to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic lactam.

Data Presentation: Substrate Scope and Yields
EntryPrecursorProductYield (%)DiastereoselectivityReference
1N-allyl-2-bromo-N-phenylpropanamide1-phenyl-3-methyl-pyrrolidin-2-one853:1 (trans:cis)[9]
2N-(but-3-en-1-yl)-2-bromo-N-tosylacetamide1-tosyl-azepan-2-one72N/A[7]
3N-allyl-N-(2-bromobenzyl)acetamideDihydroisoindol-1(2H)-one derivative91N/A[10]

Transition-Metal-Catalyzed Cyclizations: Precision and Versatility

Transition metal catalysis offers a powerful platform for the synthesis of bicyclic lactams with high levels of chemo-, regio-, and stereoselectivity.[11][12] Palladium- and ruthenium-based catalysts are particularly prominent in this area.

The Intramolecular Heck Reaction: A Palladium-Catalyzed Approach

The intramolecular Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide/triflate with a tethered alkene.[12][13] This reaction is a cornerstone of modern organic synthesis and has been widely applied to the formation of heterocyclic systems.[14]

Mechanism:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl/vinyl halide (R-X) to form a Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The tethered alkene coordinates to the palladium center and undergoes migratory insertion into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new double bond and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX, regenerating the Pd(0) catalyst.

G Pd(0) Pd(0) R-Pd(II)-X R-Pd(II)-X Pd(0)->R-Pd(II)-X Oxidative Addition (R-X) Cyclized-Pd(II)-X Cyclized-Pd(II)-X R-Pd(II)-X->Cyclized-Pd(II)-X Migratory Insertion Product + HPd(II)X Product + HPd(II)X Cyclized-Pd(II)-X->Product + HPd(II)X β-Hydride Elimination HPd(II)X HPd(II)X HPd(II)X->Pd(0) Reductive Elimination (Base)

Ring-Closing Metathesis (RCM): A Ruthenium-Catalyzed Strategy

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the formation of cyclic compounds, including lactams.[15][16] The reaction is typically catalyzed by well-defined ruthenium carbene complexes, such as the Grubbs catalysts.[15][17] RCM involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct (ethylene).[15]

Mechanism:

  • [2+2] Cycloaddition: The ruthenium carbene catalyst reacts with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate.

  • [2+2] Cycloreversion: The metallacyclobutane fragments to release a new ruthenium carbene and an alkene.

  • Intramolecular Reaction: The newly formed ruthenium carbene then reacts with the second alkene within the same molecule, again forming a metallacyclobutane.

  • Ring Closure and Catalyst Regeneration: This second metallacyclobutane undergoes a final cycloreversion to release the cyclic product and regenerate the initial ruthenium carbene catalyst, which can then enter another catalytic cycle.

G Ru=CH₂ Ru=CH₂ Metallacyclobutane 1 Metallacyclobutane 1 Ru=CH₂->Metallacyclobutane 1 + Diene Ru=CHR Ru=CHR Metallacyclobutane 1->Ru=CHR - Alkene Metallacyclobutane 2 Metallacyclobutane 2 Ru=CHR->Metallacyclobutane 2 Intramolecular Cyclic Product + Ru=CH₂ Cyclic Product + Ru=CH₂ Metallacyclobutane 2->Cyclic Product + Ru=CH₂ Cycloreversion

Experimental Protocol: Ring-Closing Metathesis for a 6,5-Fused Bicyclic Lactam

The following is a general procedure for the synthesis of a bicyclic lactam via RCM.[18]

Materials:

  • Diolefinic lactam precursor (1.0 equiv)

  • Grubbs' 2nd Generation Catalyst (1-5 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the diolefinic lactam precursor in anhydrous CH₂Cl₂ (typically at a concentration of 0.001-0.01 M to favor intramolecular reaction).

  • Degas the solution by bubbling with argon or nitrogen for 20-30 minutes.

  • Add the Grubbs' catalyst to the solution under a positive pressure of inert gas.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture and purify by flash column chromatography to yield the bicyclic lactam.[18]

Data Presentation: Comparison of Heck and RCM for Bicyclic Lactam Synthesis
MethodCatalystPrecursorProductYield (%)Reference
Intramolecular Heck Pd(OAc)₂, PPh₃N-(2-bromophenyl)-N-allylacetamide3-methylene-2,3-dihydro-1H-indol-2-one88[18]
RCM Grubbs' 1st Gen.N,N-diallylacetamide1-acetyl-1,2,3,6-tetrahydropyridine93[18]

Photoredox Catalysis: A Mild and Modern Approach

Visible-light photoredox catalysis has recently emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions.[19] This approach utilizes a photocatalyst that, upon absorption of light, can engage in single-electron transfer processes to generate radical ions from organic substrates.[20]

Mechanism and Principle: Intramolecular Amidation of Alkenes

In the context of bicyclic lactam synthesis, photoredox catalysis can facilitate the intramolecular nucleophilic addition of a lactam nitrogen to an unactivated alkene.[21][22]

  • Excitation: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and is promoted to an excited state.

  • Single Electron Transfer (SET): The excited photocatalyst can act as a potent oxidant, accepting an electron from the alkene moiety of the substrate to form a radical cation.

  • Nucleophilic Attack: The nucleophilic nitrogen of the lactam attacks the radical cation intramolecularly.

  • Reduction and Protonation: The resulting radical intermediate is then reduced and protonated to afford the final bicyclic product.

G PC PC PC->PC hν (Visible Light) Substrate Substrate Substrate•+ Substrate•+ Substrate->Substrate•+ PC Cyclized• Cyclized• Substrate•+->Cyclized• Intramolecular Nucleophilic Attack Product Product Cyclized•->Product Reduction/Protonation PC* PC*

Experimental Protocol: Photoredox-Catalyzed Synthesis of a Clavam Derivative

The following protocol is adapted from the synthesis of clavam derivatives via photoredox catalysis.[21]

Materials:

  • β-Lactam with a tethered alkene (1.0 equiv)

  • Acridinium-based photocatalyst (e.g., [Acr-Mes]ClO₄) (1-2 mol%)

  • Hydrogen atom transfer (HAT) catalyst (e.g., a thiol) (1.2 equiv)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Visible light source (e.g., blue LED)

Procedure:

  • In a reaction vial, combine the β-lactam substrate, the photocatalyst, and the HAT catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vial and place it in front of a visible light source (e.g., a 450 nm blue LED) with cooling (e.g., a fan).

  • Stir the reaction for the specified time (typically 12-48 hours), monitoring by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the bicyclic lactam product.

Data Presentation: Examples of Photoredox-Catalyzed Bicyclic Lactam Formation
SubstratePhotocatalystProductYield (%)Reference
4-Allyl-azetidin-2-onefac-Ir(ppy)₃1-azabicyclo[3.2.0]heptan-7-one75[23]
N-(pent-4-en-1-yl)pyrrolidin-2-one[Ru(bpy)₃]Cl₂Octahydropyrrolo[1,2-a]azepin-5-one68[21]

Conclusion

The intramolecular cyclization strategies outlined in this guide represent powerful and versatile tools for the synthesis of bicyclic lactams. The choice of method will depend on the specific target molecule, available starting materials, and desired stereochemical outcome. Radical cyclizations offer a robust approach, particularly with the advent of tin-free methods. Transition-metal-catalyzed reactions, such as the Heck reaction and RCM, provide exceptional control and are amenable to a wide range of functional groups. Finally, photoredox catalysis presents a modern and mild alternative for the construction of these important heterocyclic scaffolds. By understanding the principles and protocols associated with each of these techniques, researchers can effectively design and execute synthetic routes to novel bicyclic lactams for applications in drug discovery and beyond.

References

  • MDPI. (2023). Intramolecular Cyclization. Encyclopedia. [Link]

  • MDPI. (n.d.). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. [Link]

  • National Center for Biotechnology Information. (n.d.). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. [Link]

  • Chemistry LibreTexts. (2022). III. Intramolecular Addition (Cyclization) Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). A Photoenzyme for Challenging Lactam Radical Cyclizations. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. [Link]

  • National Center for Biotechnology Information. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. [Link]

  • National Center for Biotechnology Information. (n.d.). Activation modes in biocatalytic radical cyclization reactions. [Link]

  • Macmillan Group, Princeton University. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. [Link]

  • Semantic Scholar. (2020). Cyclization of interlocked fumaramides into b- lactams. [Link]

  • ACS Publications. (2023). Bicyclic Amidine-Triggered Cyclization of o-Alkynylisocyanobenzenes: Synthesis of Lactam-Derived Quinolines. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]

  • ACS Publications. (n.d.). Transition metal catalyzed radical cyclization: new preparative route to .gamma.-lactams from allylic alcohols via the [3.3]. [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. [Link]

  • Beilstein Journals. (2024). Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. [Link]

  • Thieme. (n.d.). Synthesis of Bicyclic Lactams via Ring Closing Olefin Metathesis and Intramolecular Heck Reaction. [Link]

  • ACS Publications. (n.d.). Novel Carbonyl Bromoallylation/Heck Reaction Sequence. Stereocontrolled Access to Bicyclic β-Lactams. [Link]

  • Beilstein Journals. (n.d.). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. [Link]

  • PubMed. (2007). Controlling regioselectivity in cyclization of unsaturated amidyl radicals: 5-exo versus 6-endo. [Link]

  • SlideShare. (n.d.). Medicinal chemistry-beta lactam antibiotics. [Link]

  • National Center for Biotechnology Information. (2024). Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. [Link]

  • ACS Publications. (n.d.). Shining Light on Photoredox Catalysis: Theory and Synthetic Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]

  • ACS Publications. (n.d.). Ring-Closing Metathesis in the Synthesis of Large and Medium-Sized Oxacycles. Application to the Synthesis of Polyoxygenated Macrocycles. [Link]

  • ResearchGate. (n.d.). β-lactam antibiotics: An overview from a medicinal chemistry perspective. [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical oxidative radical cascade cyclization of olefinic amides and thiophenols towards the synthesis of sulfurated benzoxazines, oxazolines and iminoisobenzofurans. [Link]

  • YouTube. (2019). HECK REACTION: Heterocyclic reactants mechanism. [Link]

  • Royal Society of Chemistry. (n.d.). Switchable multipath cascade cyclization to synthesize bicyclic lactams and succinimides via chemodivergent reaction. [Link]

  • PubMed. (2000). Tandem ireland-claisen rearrangement ring-closing alkene metathesis in the construction of bicyclic beta-lactam carboxylic esters. [Link]

  • National Center for Biotechnology Information. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). [Link]

  • PubMed. (n.d.). Asymmetric synthesis of unsaturated, fused bicyclic proline analogues through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts. [Link]

  • Frontiers. (2022). Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations. [Link]

  • Beilstein Journals. (n.d.). Advances in photoredox catalysis. [Link]

  • ResearchGate. (2025). Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. [Link]

  • Schlegel Group, Wayne State University. (2018). Synthetic and Computational Study of Tin-Free Reductive Tandem Cyclizations of Neutral Aminyl Radicals. [Link]

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  • National Center for Biotechnology Information. (n.d.). Advances in Selected Heterocyclization Methods. [Link]

  • ACS Publications. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. [Link]

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  • Universitat de Barcelona. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]

  • ResearchGate. (2025). An Efficient Ring-Closing Metathesis Reaction of Geminally Disubstituted Olefins Using First Generation Grubbs′ Catalyst: Enantiospecific Synthesis of Pacifigorgianes. [Link]

Sources

Method

Application Notes & Protocols: Strategic Synthesis of 8-Azabicyclo[3.2.1]octan-3-ols

Foreword: The Architectural Significance of the Tropane Scaffold The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry and pharmacology. Its rigi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Significance of the Tropane Scaffold

The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry and pharmacology. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands that interact with specific biological targets. The hydroxylated derivative, 8-azabicyclo[3.2.1]octan-3-ol, and its stereoisomers (tropine and pseudotropine) are foundational precursors to a wide array of essential medicines, including atropine and cocaine.

This guide provides a detailed exploration of the classical and modern synthetic strategies for preparing 8-azabicyclo[3.2.1]octan-3-ols. We will dissect the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and present the data in a clear, actionable format for researchers in drug discovery and development.

Part 1: The Cornerstone of Tropane Synthesis: The Robinson-Schöpf Condensation

The most elegant and historically significant route to the tropane core is the Robinson-Schöpf condensation. This reaction is a biomimetic synthesis, meaning it mimics the biosynthetic pathway of tropane alkaloids in plants. It is a remarkable example of a one-pot reaction that assembles the complex bicyclic structure from simple, acyclic precursors.

Mechanistic Insight

The reaction proceeds via a tandem double Mannich reaction. It brings together a dialdehyde (succinaldehyde), a primary amine (methylamine), and a dicarboxylic acid derivative (acetonedicarboxylic acid or its ester). The choice of pH is critical; the reaction is typically performed in a buffered aqueous solution near physiological pH (pH 4-7). This condition ensures that the amine is in equilibrium between its protonated and free base forms. The free base is necessary to initiate the Mannich reaction, while the mild acidity facilitates the decarboxylation steps.

The process begins with the formation of a dialdimine from succinaldehyde and methylamine. This is followed by a double intramolecular Mannich reaction with the enolate of acetonedicarboxylic acid, which cyclizes to form the 8-azabicyclo[3.2.1]octane skeleton. Subsequent decarboxylation yields tropinone, the ketone precursor to our target alcohols.

Visualizing the Robinson-Schöpf Pathway

Robinson_Schopf A Succinaldehyde + Methylamine P A->P pH 4-7 (Buffered Solution) B Acetonedicarboxylic Acid B->P C Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one) D Reduction C->D E Tropine (endo-ol) D->E Stereoselective Reagents (e.g., L-Selectride) F Pseudotropine (exo-ol) D->F e.g., Na/i-PrOH P->C [Double Mannich Reaction & Decarboxylation]

Caption: Fig 1. Robinson-Schöpf synthesis of Tropinone and subsequent reduction.

Experimental Protocol: Synthesis of Tropinone

This protocol is adapted from the classical procedure, optimized for standard laboratory settings.

Materials:

  • Succinaldehyde (typically generated in situ from its bis(diethyl acetal))

  • 2,5-Dimethoxytetrahydrofuran

  • Methylamine hydrochloride

  • Acetonedicarboxylic acid

  • Sodium acetate buffer (pH 5)

  • Hydrochloric acid (2M)

  • Diethyl ether

  • Sodium hydroxide (50%)

  • Sodium sulfate (anhydrous)

Procedure:

  • Preparation of Succinaldehyde: In a 500 mL flask, dissolve 2,5-dimethoxytetrahydrofuran (26.4 g, 0.2 mol) in 100 mL of 2M HCl. Stir at room temperature for 2 hours to hydrolyze the acetal to succinaldehyde. This solution will be used directly.

  • Reaction Assembly: In a separate 2 L beaker, prepare a solution of methylamine hydrochloride (13.5 g, 0.2 mol) and acetonedicarboxylic acid (32.0 g, 0.22 mol) in 400 mL of water. Cool the solution in an ice bath to 5-10 °C.

  • Condensation: Slowly add the succinaldehyde solution from step 1 to the beaker containing the methylamine and acetonedicarboxylic acid mixture. The pH should be maintained around 5 using a pre-prepared sodium acetate buffer. Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Work-up: After 24 hours, make the reaction mixture strongly alkaline (pH > 12) by the careful addition of 50% NaOH solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (4 x 150 mL). The tropinone is basic and will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone as a yellowish oil, which may solidify upon standing.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its picrate salt followed by regeneration.

Expected Yield: 60-75%

Part 2: Stereoselective Reduction of Tropinone to 8-Azabicyclo[3.2.1]octan-3-ols

The conversion of tropinone to the desired alcohol introduces a chiral center at the C-3 position. The orientation of the resulting hydroxyl group—either axial (α-orientation, yielding pseudotropine) or equatorial (β-orientation, yielding tropine)—is of paramount importance for subsequent applications and biological activity. The stereochemical outcome is dictated by the choice of reducing agent.

Mechanism of Stereoselection

The hydride attack on the carbonyl group of tropinone can occur from two faces:

  • Axial Attack: Hydride attacks from the same face as the nitrogen bridge. This is sterically hindered by the piperidine ring's axial hydrogens. This pathway leads to the formation of the equatorial alcohol, tropine (endo isomer).

  • Equatorial Attack: Hydride attacks from the less hindered face, opposite the nitrogen bridge. This is the kinetically favored pathway and leads to the formation of the axial alcohol, pseudotropine (exo isomer).

Bulky reducing agents (e.g., L-Selectride) will preferentially attack from the less hindered equatorial face, leading to the thermodynamically less stable but kinetically favored pseudotropine. Smaller reducing agents, or reactions under thermodynamic control, can favor the more stable equatorial alcohol, tropine.

Visualizing the Reduction Pathways

Reduction_Stereo Tropinone Tropinone AxialAttack Axial Hydride Attack (Sterically Hindered) Tropinone->AxialAttack e.g., NaBH4 (less selective) EquatorialAttack Equatorial Hydride Attack (Kinetically Favored) Tropinone->EquatorialAttack e.g., L-Selectride (bulky hydride) Tropine Tropine (Equatorial -OH) (endo) AxialAttack->Tropine Pseudotropine Pseudotropine (Axial -OH) (exo) EquatorialAttack->Pseudotropine

Caption: Fig 2. Stereoselective reduction of Tropinone.

Protocol 2A: Synthesis of Tropine (Equatorial-OH)

This protocol favors the formation of the thermodynamically more stable product.

Materials:

  • Tropinone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tropinone (10.0 g, 71.8 mmol) in 150 mL of methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.72 g, 71.8 mmol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Quench the reaction by carefully adding 50 mL of water.

  • Remove the methanol under reduced pressure.

  • To the remaining aqueous residue, add 100 mL of saturated NaHCO₃ solution and extract with DCM (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate to dryness to yield tropine as a white solid.

Protocol 2B: Synthesis of Pseudotropine (Axial-OH)

This protocol uses a bulky hydride source to achieve kinetic control.

Materials:

  • Tropinone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (1 M)

  • Hydrogen peroxide (30%)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck flask under an argon atmosphere, dissolve tropinone (5.0 g, 35.9 mmol) in 100 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride (40 mL of 1.0 M solution in THF, 40 mmol) via syringe over 30 minutes.

  • Stir the mixture at -78 °C for 3 hours.

  • Quench the reaction by slowly adding 20 mL of 1 M NaOH, followed by the very careful, dropwise addition of 20 mL of 30% H₂O₂ (Caution: Exothermic!).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pseudotropine.

Data Summary: Reduction of Tropinone
ProtocolReducing AgentKey ConditionMajor ProductTypical Ratio (endo:exo)
2ASodium BorohydrideMethanol, 0 °CTropine (endo)~85:15
2BL-Selectride®THF, -78 °CPseudotropine (exo)>5:95

Part 3: Alternative Synthetic Strategies

While the Robinson-Schöpf synthesis is powerful, other methods offer different advantages, such as starting from alternative materials or providing different substitution patterns.

The Dieckmann Condensation Approach

An alternative strategy involves the intramolecular Dieckmann condensation of a suitably substituted diester. This approach builds the six-membered ring onto a pre-existing pyrrolidine ring. The general workflow involves preparing a pyrrolidine-2,5-diacetic acid ester derivative, which then undergoes base-catalyzed cyclization to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield tropinone. This method is more linear and less atom-economical than the Robinson-Schöpf synthesis but can be advantageous for creating substituted tropanes.

Visualizing the Dieckmann Condensation Workflow

Dieckmann_Workflow A N-Methyl-pyrrolidine -2,5-diacetic acid ester B Dieckmann Condensation (e.g., NaOEt) A->B C Bicyclic β-Keto Ester B->C D Hydrolysis & Decarboxylation (H3O+, Δ) C->D E Tropinone D->E

Caption: Fig 3. General workflow for Tropinone synthesis via Dieckmann condensation.

Conclusion

The synthesis of 8-azabicyclo[3.2.1]octan-3-ols is a foundational task in medicinal chemistry. The Robinson-Schöpf condensation remains the most efficient and elegant method for accessing the parent ketone, tropinone. The subsequent stereoselective reduction of tropinone is a critical step that must be carefully controlled to yield the desired endo (tropine) or exo (pseudotropine) isomer. The choice of reducing agent, driven by steric considerations, is the key determinant of the stereochemical outcome. Understanding these classical and powerful transformations provides researchers with the necessary tools to build complex molecules for the development of new therapeutics.

References

  • Robinson, R. (1917). A synthesis of tropinone. Journal of the Chemical Society, Transactions, 111, 762-768. [Link]

  • Schöpf, C. (1937). Die Synthese von Naturstoffen in der Tropinreihe unter physiologischen Bedingungen. Angewandte Chemie, 50(40), 779-787. [Link]

  • Lounasmaa, M., & Hanhinen, P. (1998). The Tropane Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 50, pp. 1-114). Academic Press. [Link]

  • Willstätter, R. (1901). Synthese des Tropidins. Berichte der deutschen chemischen Gesellschaft, 34(1), 129-143. [Link]

Application

The Strategic Incorporation of 8-Oxa-3-azabicyclo[3.2.1]octane in Contemporary Drug Design: A Guide for Medicinal Chemists

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular architectures that confer both potent biological activity and favorable pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the myriad of heterocyclic systems, the 8-oxa-3-azabicyclo[3.2.1]octane scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse range of biological targets.[1] This bicyclic system, a rigid analog of morpholine and a bioisostere of the renowned tropane core, offers a unique combination of structural rigidity, three-dimensional complexity, and synthetic tractability. Its inherent conformational constraint minimizes the entropic penalty upon binding to a target protein, a desirable trait for enhancing potency.[2] This guide provides an in-depth exploration of the strategic application of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold in novel drug design, complete with detailed synthetic protocols and application-specific insights.

The unique topology of the 8-oxa-3-azabicyclo[3.2.1]octane core imparts specific physicochemical properties to the molecules that contain it. The presence of the oxygen bridge and the amine functionality influences key parameters such as lipophilicity (LogP) and aqueous solubility, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Furthermore, its rigid nature allows for a more precise orientation of substituents, facilitating optimal interactions with the target's binding site.

Core Structural Features and Synthetic Strategies

The 8-oxa-3-azabicyclo[3.2.1]octane skeleton is characterized by a bicyclic system where a six-membered piperidine ring is bridged by an oxygen atom, creating a constrained seven-membered ring system. This structure can be considered a conformationally restricted analog of morpholine, a common motif in many approved drugs.[5]

Diagram: Structural Comparison

G cluster_0 Common Scaffolds Morpholine Morpholine (Flexible) Scaffold 8-Oxa-3-azabicyclo[3.2.1]octane Morpholine->Scaffold Conformationally Restricted Analog Tropane 8-Azabicyclo[3.2.1]octane (Tropane Core) Tropane->Scaffold Bioisosteric Replacement (N vs. O)

Caption: Relationship of 8-oxa-3-azabicyclo[3.2.1]octane to other key scaffolds.

The synthesis of the 8-oxa-3-azabicyclo[3.2.1]octane core can be achieved through various routes. A particularly efficient method involves a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol.[6][7] This approach offers a streamlined process from readily available starting materials. Another classical approach, analogous to the Robinson-Schöpf synthesis of tropinone, can be adapted for the construction of the oxa-bicyclo core, providing a versatile platform for generating a wide array of derivatives.[8][9]

Protocol 1: One-Pot Aminocyclization Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane

This protocol is based on the work of Cui et al. and provides a direct route to the core scaffold.[6]

Materials:

  • 2,5-tetrahydrofurandimethanol

  • Ammonia (aqueous solution)

  • Pt/NiCuAlOx catalyst

  • Hydrogen gas

  • Solvent (e.g., water or a suitable organic solvent)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: Prepare the Pt/NiCuAlOx catalyst as described in the source literature.

  • Reaction Setup: In a high-pressure autoclave, combine 2,5-tetrahydrofurandimethanol, the aqueous ammonia solution, and the Pt/NiCuAlOx catalyst in the chosen solvent.

  • Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure. Heat the mixture to the specified temperature (e.g., 160-200°C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the formation of the product.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate can be concentrated under reduced pressure, and the resulting crude product can be purified by distillation or crystallization, often as the hydrochloride salt.[10]

Diagram: Synthetic Workflow

G Start 2,5-Tetrahydrofurandimethanol + Ammonia Reactor One-Pot Aminocyclization (Pt/NiCuAlOx, H2, Heat) Start->Reactor Purification Filtration & Purification Reactor->Purification Product 8-Oxa-3-azabicyclo[3.2.1]octane Purification->Product

Caption: Workflow for the one-pot synthesis of the core scaffold.

Applications in Novel Drug Design

The versatility of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold is evident in its application across a range of therapeutic areas and biological targets.

As a Bioisostere in Monoamine Transporter Inhibitors

A significant application of this scaffold is as a bioisosteric replacement for the nitrogen atom in the tropane core of cocaine and its analogs, which are potent inhibitors of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[11][12] Replacing the 8-aza position with an 8-oxa bridge has been shown to maintain or even enhance binding affinity for these transporters while potentially altering the pharmacokinetic profile.[13] This modification demonstrates that the nitrogen atom is not an absolute requirement for potent inhibition, highlighting the importance of the overall topology of the bicyclic system.[14]

Structure-Activity Relationship (SAR) Insights:

  • 3-Aryl Substitution: The nature and substitution pattern of the aryl group at the 3-position are critical for both potency and selectivity. For instance, 3β-(3,4-dichlorophenyl) and 3α-(3,4-dichlorophenyl) analogs are highly potent DAT inhibitors.[15]

  • 2-Carbomethoxy Group: The presence and stereochemistry of the carbomethoxy group at the 2-position significantly influence binding affinity.

  • Selectivity: Introduction of heteroaryl groups on the 3-phenyl ring can shift the selectivity between DAT and SERT.[16]

Table 1: SAR of 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes at Monoamine Transporters

Compound ID3-Aryl SubstituentStereochemistryDAT IC50 (nM)[12][15]SERT IC50 (nM)[11]
6g 3,4-Dichlorophenyl3.27-
7g 3,4-Dichlorophenyl2.34-
16m 3-Benzothiophenyl2β,3α13>3000
16n 3-Benzothiophenyl2β,3β48>3000

Note: '-' indicates data not available in the cited sources.

As a Constrained Morpholine in Kinase Inhibitors

The 8-oxa-3-azabicyclo[3.2.1]octane moiety has been successfully employed as a constrained morpholine bioisostere in the design of kinase inhibitors, particularly for the mammalian target of rapamycin (mTOR).[17] In this context, replacing a flexible morpholine group with the rigid bicyclic scaffold can enhance selectivity for mTOR over the structurally related phosphoinositide 3-kinases (PI3Ks).[18] This enhanced selectivity is attributed to the ability of the bulkier, conformationally restricted scaffold to exploit subtle differences in the ATP-binding pockets of these kinases.[5]

Table 2: Potency and Selectivity of mTOR Inhibitors

Compound IDMn SubstituentmTOR Ki (nM)[18]p110α Ki (nM)[18]Selectivity (p110α/mTOR)
10 (R)-3-methylmorpholine1.813~7.2
11 (PQR620) 8-oxa-3-azabicyclo[3.2.1]octane 3.4 24 ~7.1
12 3-oxa-8-azabicyclo[3.2.1]octane1.510~6.7

The compound PQR620, which incorporates two 8-oxa-3-azabicyclo[3.2.1]octane moieties, is a potent and selective mTORC1/2 inhibitor with excellent brain penetration, highlighting the potential of this scaffold in developing drugs for central nervous system (CNS) disorders.[5][18]

In the Development of GPCR Ligands

The rigid nature of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold also makes it an attractive template for designing ligands for G-protein coupled receptors (GPCRs). For instance, derivatives of the analogous 8-azabicyclo[3.2.1]octane have been investigated as potent and selective antagonists for the kappa opioid receptor and neurokinin-1 (NK1) receptor.[19][20] By extension, the 8-oxa variant provides a valuable platform for fine-tuning the pharmacological properties of GPCR ligands, potentially leading to improved selectivity and reduced off-target effects.

Pharmacokinetic Considerations

The incorporation of bicyclic scaffolds like 8-oxa-3-azabicyclo[3.2.1]octane can have a profound impact on the pharmacokinetic properties of a drug candidate. The increased rigidity and three-dimensionality can lead to:

  • Improved Metabolic Stability: The constrained nature of the scaffold can shield metabolically labile sites from enzymatic degradation.[2]

  • Enhanced CNS Penetration: As demonstrated by PQR620, molecules containing this scaffold can be designed to cross the blood-brain barrier, making them suitable for treating neurological disorders.[18]

  • Modulation of Physicochemical Properties: The introduction of the scaffold influences LogP and polar surface area (PSA), which are key determinants of oral bioavailability and cell permeability.[2]

Conclusion and Future Perspectives

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold represents a powerful tool in the medicinal chemist's arsenal. Its unique combination of structural rigidity, synthetic accessibility, and its role as a versatile bioisostere for both tropanes and morpholines has led to its successful application in the design of potent and selective inhibitors for a range of challenging biological targets. The ability to fine-tune the physicochemical and pharmacokinetic properties of drug candidates by incorporating this privileged structure underscores its importance in modern drug discovery. Future exploration of this scaffold in targeting other protein families, such as ion channels and enzymes, is warranted and holds significant promise for the development of the next generation of therapeutics.

References

  • An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. PubMed. Available at: [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. ScienceDirect. Available at: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Universität Regensburg. Available at: [Link]

  • SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2. PubMed. Available at: [Link]

  • 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters. PubMed. Available at: [Link]

  • Robinson's landmark synthesis of tropinone. Semantic Scholar. Available at: [Link]

  • Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. ResearchGate. Available at: [Link]

  • 2-Carbomethoxy-3-aryl-8-bicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters. PubMed. Available at: [Link]

  • Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. PubMed Central (PMC). Available at: [Link]

  • Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlOx. Semantic Scholar. Available at: [Link]

  • Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane... ResearchGate. Available at: [Link]

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  • Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. Google Patents.
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Method

Application Note: A Practical Guide to the Development of Mono-amine Transporter Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Monoamine Transporters in CNS Disorders Monoamine transporters (MATs) are a class of solute carrier proteins (SLC6) respo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Monoamine Transporters in CNS Disorders

Monoamine transporters (MATs) are a class of solute carrier proteins (SLC6) responsible for the reuptake of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft.[1][2][3] The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) play a pivotal role in regulating the magnitude and duration of monoaminergic signaling.[2][3] Consequently, the dysfunction of these transporters is implicated in a wide array of neurological and psychiatric disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][3][4] This makes them prime pharmacological targets for therapeutic intervention.[3]

This guide provides an in-depth overview of the essential in vitro assays and protocols required for the discovery and preclinical development of novel MAT inhibitors. It is designed to equip researchers with the foundational knowledge to identify, characterize, and optimize new chemical entities targeting these critical transporters.

Section 1: The Drug Discovery Cascade for MAT Inhibitors

The development of a novel MAT inhibitor follows a structured, multi-stage process designed to identify potent and selective compounds with favorable drug-like properties. This process, often referred to as the drug discovery cascade, begins with broad screening to identify initial "hits" and progressively refines these candidates through more specific and rigorous testing.

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} end

Figure 1: The Drug Discovery Cascade for MAT Inhibitors.

Section 2: Primary Screening for Identifying Initial Hits

The goal of primary screening is to efficiently test large compound libraries to identify molecules that interact with the target transporter. The two gold-standard approaches are radioligand binding assays, which measure a compound's affinity for the transporter, and neurotransmitter uptake assays, which measure its functional effect on transporter activity.[5]

Radioligand Binding Assays: Measuring Target Affinity (Ki)

Binding assays quantify the direct interaction between a test compound and the transporter protein. They are typically performed using cell membranes prepared from HEK293 or CHO cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).[5][6] The assay measures the ability of a test compound to compete with a known radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) for binding to the transporter.[5][6]

Causality Behind Experimental Choices:

  • Why use cell membranes? This preparation isolates the transporter from complex cellular processes, providing a direct measure of binding affinity without confounding functional effects.

  • Why a radioligand? Radioligands offer high sensitivity and a direct, quantifiable signal, making them ideal for high-throughput screening (HTS).[7]

  • Why competition? A competition format allows for the determination of the affinity (Ki) of an unlabeled test compound by measuring how effectively it displaces the radioligand.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} end

Figure 2: Principle of a Competitive Radioligand Binding Assay.

Protocol 2.1.1: Radioligand Binding Assay (Filtration Format)

  • Preparation: Seed HEK293 cells stably expressing the target transporter (e.g., hDAT) in culture plates. After reaching confluency, harvest the cells and prepare cell membranes via homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (containing the transporter).

    • A fixed concentration of a suitable radioligand (typically at or below its Kd value)[7]. For hDAT, [³H]CFT (WIN 35,428) is a common choice.[6]

    • Varying concentrations of the test compound.

  • Controls:

    • Total Binding: Radioligand + membranes (no inhibitor).

    • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known, potent inhibitor (e.g., 10 µM cocaine for DAT) to saturate all specific binding sites.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature to allow the binding to reach equilibrium.[6]

  • Harvesting: Rapidly separate the bound radioligand from the unbound by filtering the contents of each well through a glass fiber filtermat using a cell harvester.[7] The transporters and any bound radioligand will be trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[7]

  • Detection: Dry the filtermat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that blocks 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Neurotransmitter Uptake Assays: Measuring Functional Inhibition (IC50)

Uptake assays measure the functional ability of the transporter to move substrate into the cell. Inhibition of this process is a direct measure of a compound's functional antagonism. Modern assays often use fluorescent substrates that mimic natural neurotransmitters, offering a safer and more convenient alternative to radiolabeled substrates.[8][9]

Causality Behind Experimental Choices:

  • Why use whole cells? This format ensures the transporter is in its native physiological environment, and the assay measures a true functional outcome (i.e., substrate transport).

  • Why a fluorescent substrate? These substrates allow for real-time kinetic measurement in a plate reader, are non-radioactive, and are amenable to HTS in a no-wash format.[8][10] The signal increases as the substrate is taken into the cell.[8]

  • Why pre-incubate with the inhibitor? This allows the test compound to bind to the transporter before the addition of the substrate, ensuring an accurate measurement of its inhibitory effect.[2]

Protocol 2.2.1: Fluorescent Neurotransmitter Uptake Assay

  • Cell Plating: The day before the assay, seed HEK293 cells stably expressing the target transporter (e.g., hSERT) into 96- or 384-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells/well.[10] Allow cells to form a confluent monolayer overnight.[10]

  • Compound Addition: Wash the cells with assay buffer (e.g., Krebs-HEPES buffer).[6] Add varying concentrations of the test compounds to the wells and pre-incubate for 10-15 minutes at 37°C.[2][8]

  • Controls:

    • 100% Uptake (Vehicle Control): Cells treated with vehicle only.

    • 0% Uptake (Max Inhibition): Cells treated with a high concentration of a known, potent inhibitor (e.g., 10 µM Fluoxetine for SERT).

  • Substrate Addition: Add the fluorescent substrate (e.g., from a commercially available kit) to all wells.[8]

  • Detection: Immediately transfer the plate to a fluorescence plate reader capable of bottom-reading. Monitor the increase in intracellular fluorescence over time (e.g., for 20-30 minutes).[2]

  • Data Analysis:

    • Determine the rate of uptake (e.g., the slope of the fluorescence signal over time).

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_test_compound - Rate_max_inhibition) / (Rate_vehicle - Rate_max_inhibition)).

    • Plot the % Inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Section 3: Secondary Assays for Lead Characterization

Once initial hits are identified, secondary assays are crucial for characterizing their pharmacological profile. The primary goals are to determine selectivity across the different monoamine transporters and to understand their mechanism of action.

Selectivity Profiling

A desirable therapeutic candidate often exhibits selectivity for one MAT over the others to minimize off-target side effects. For example, selective serotonin reuptake inhibitors (SSRIs) were developed to be more selective for SERT over NET and DAT compared to older tricyclic antidepressants.[4]

Protocol 3.1.1: Counter-Screening for Selectivity

  • Assay Performance: Take the potent hits identified from the primary screen against the primary target (e.g., hDAT).

  • Test Against Other MATs: Perform the same functional uptake or binding assay (as described in Section 2) using cell lines that express the other monoamine transporters (hSERT and hNET).

  • Data Analysis: Calculate the IC50 or Ki values for each transporter.

  • Selectivity Ratio: Determine the selectivity by calculating the ratio of IC50/Ki values. For example, a DAT-selective compound would have a much lower IC50 for DAT than for SERT or NET. A 10-fold or greater selectivity is often considered a good starting point for a selective lead.

Table 1: Example Selectivity Profile for Known MAT Inhibitors

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary Target(s)Selectivity Profile
Cocaine 200300250DAT, NET, SERTNon-selective
Bupropion 50050,00010,000DATDAT-selective
Fluoxetine 3,0001,00010SERTSERT-selective
Nisoxetine 2001800NETNET-selective[1][2]

Note: IC50 values are approximate and can vary based on assay conditions.

Mechanism of Action (MOA) Studies

It's important to distinguish between simple inhibitors (antagonists) and substrates (releasers).

  • Inhibitors (like cocaine) simply block the transporter, preventing reuptake.[11] Their effect is dependent on ongoing neurotransmitter release.[11]

  • Substrates (like amphetamine) are transported into the neuron and can cause the transporter to reverse its direction, actively pumping neurotransmitter out into the synapse (a process called efflux).[11]

Distinguishing between these mechanisms is critical, as substrates often have a higher abuse potential. Efflux can be measured using pre-loaded cells with a radiolabeled or fluorescent substrate and then monitoring its release upon addition of the test compound.

Section 4: In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is essential to ensure it has the potential to become a safe and effective drug.[12] For CNS drugs, certain properties are particularly critical.

Key In Vitro Assays for CNS Drug Candidates:

ADME/Tox ParameterAssayRationale for CNS Drug Development
Absorption Caco-2 / MDCK PermeabilityPredicts a compound's ability to cross the intestinal wall and, importantly, serves as an initial model for blood-brain barrier (BBB) penetration.[13]
Distribution Plasma Protein BindingMeasures the fraction of drug bound to plasma proteins. Only the unbound fraction is free to cross the BBB and exert a therapeutic effect.
Metabolism Microsomal Stability / CYP InhibitionAssesses how quickly the compound is metabolized by liver enzymes (microsomal stability) and its potential to inhibit cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.
Toxicity hERG Channel AssayScreens for potential cardiac toxicity. Inhibition of the hERG potassium channel can lead to fatal arrhythmias, a major reason for drug candidate failure.
Toxicity Cytotoxicity AssaysHigh-throughput assays using various cell lines to identify compounds that are generally toxic to cells at therapeutic concentrations.[14]

Conducting these assays early in the lead optimization phase helps to de-risk projects and allows for the selection of candidates with the highest probability of success in later-stage clinical trials.[12]

Conclusion

The development of novel monoamine transporter inhibitors is a systematic, data-driven process. By employing a robust cascade of in vitro assays—from high-throughput primary screens to detailed secondary and ADME/Tox profiling—researchers can effectively identify, characterize, and optimize promising lead candidates. Understanding the rationale behind each protocol and carefully interpreting the resulting data are paramount to successfully navigating the path from initial hit to a potential therapeutic agent for debilitating CNS disorders.

References

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., H-J, H., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Howell, L. L., & Kimmel, H. L. (2008). Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. Advances in Pharmacology, 56, 237–261. Available at: [Link]

  • Slaninova, V., Pytliak, M., & Filip, M. (2022). Overview of Monoamine Transporters. Physiological Research, 71(Suppl 2), S225–S242. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Technical Data Sheet. Molecular Devices. Available at: [Link]

  • Kim, J., Lee, S., & Nam, G. (2022). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Available at: [Link]

  • Isel, C., et al. (2014). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. Journal of Chemical Information and Modeling, 54(10), 2898–2907. Available at: [Link]

  • Tajes, M., et al. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Controlled Release, 330, 1-21. Available at: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 627. Available at: [Link]

  • Carroll, F. I., et al. (2012). Discovery and Development of Monoamine Transporter Ligands. Journal of Medicinal Chemistry, 55(14), 6201–6213. Available at: [Link]

  • Kassinos, M., Jones, P., & Sittampalam, S. (2007). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available at: [Link]

  • Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology, 26(7), 545–556. Available at: [Link]

  • VectorB2B. (2023). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B Whitepaper Series. Available at: [Link]

  • Eshleman, A. J., et al. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Transmembrane Transporters. Humana, New York, NY. Available at: [Link]

  • Rothman, A. M., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 5(7), 546–557. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. Available at: [Link]

  • Somoza, V., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 270-277. Available at: [Link]

  • De Benedetti, P. G., et al. (2011). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Journal of Chemical Information and Modeling, 51(8), 1980–1993. Available at: [Link]

  • Di, L., & Rong, H. (2018). ADME attribute alignment of marketed CNS drugs and CNS candidates. Drug Discovery Today, 23(6), 1245-1251. Available at: [Link]

  • Więckowska, A., et al. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Chemical Neuroscience, 11(23), 4064–4081. Available at: [Link]

  • Hiblot, J., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors, 2(8), 1205–1211. Available at: [Link]

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Application

Application Notes & Protocols for the Study of Tropane Alkaloid Synthesis

Introduction: The Architectural Elegance of Tropane Alkaloids Tropane alkaloids (TAs) represent a fascinating class of plant-derived secondary metabolites, characterized by their distinctive bicyclic 8-azabicyclo[3.2.1]o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of Tropane Alkaloids

Tropane alkaloids (TAs) represent a fascinating class of plant-derived secondary metabolites, characterized by their distinctive bicyclic 8-azabicyclo[3.2.1]octane core. These compounds are predominantly found in species of the Solanaceae (e.g., Atropa belladonna, Datura stramonium) and Erythroxylaceae (Erythroxylum coca) families.[1] Their pharmacological significance is profound; the World Health Organization lists several TAs, such as atropine and scopolamine, as essential medicines for their anticholinergic properties.[1] Conversely, cocaine, another well-known TA, is infamous for its narcotic effects.[1][2]

The biosynthesis of these structurally complex molecules is a testament to nature's intricate enzymatic machinery. For researchers in metabolic engineering, synthetic biology, and drug development, understanding this pathway is paramount for harnessing its potential. This guide provides an in-depth exploration of the key enzymatic steps in TA synthesis, explains the causal logic behind experimental designs, and offers detailed protocols for practical laboratory application.

The Core Biosynthetic Pathway: A Journey from Amino Acids to Alkaloids

The synthesis of tropane alkaloids begins with the diversion of primary metabolites—specifically the amino acids L-arginine or L-ornithine—into a specialized secondary metabolic route.[2][3][4] The entire process can be conceptualized as a multi-stage enzymatic cascade, localized primarily in the roots of producing plants, with subsequent transport to aerial parts.[5][6]

Stage 1: Formation of the N-Methyl-Δ¹-pyrrolinium Cation

The initial phase of the pathway establishes the foundational five-membered nitrogen-containing ring.

  • Putrescine Formation : The journey starts with the production of the diamine putrescine. This can occur via two routes: directly from ornithine through the action of ornithine decarboxylase (ODC) , or indirectly from arginine via several steps involving arginine decarboxylase (ADC) .[3]

  • The First Committed Step : The formation of N-methylputrescine is widely regarded as the first rate-limiting and committed step in the biosynthesis of both tropane and nicotine alkaloids.[3][5][7] This crucial reaction—the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to putrescine—is catalyzed by Putrescine N-methyltransferase (PMT) .[7][8] The evolutionary origin of PMT from the primary metabolic enzyme spermidine synthase (SPDS) is a remarkable example of neofunctionalization, achieved through gene duplication and key mutations in the active site that switched coenzyme and substrate specificity.[7][8]

  • Oxidation and Cyclization : N-methylputrescine is then oxidized by a copper-containing methylputrescine oxidase (MPO) to yield 4-methylaminobutanal.[3] Under physiological conditions, this intermediate spontaneously cyclizes to form the reactive N-methyl-Δ¹-pyrrolinium cation.[3][5][7]

Stage 2: Assembly of the Bicyclic Tropane Core

The formation of the characteristic bicyclic tropane structure from the N-methyl-Δ¹-pyrrolinium cation has been a long-standing question. Recent research indicates that this involves an atypical polyketide synthase that uses the iminium cation as a starter unit, followed by a cyclization reaction catalyzed by a cytochrome P450 enzyme to yield tropinone, the first metabolite with the complete tropane core.[9]

Stage 3: The Critical Bifurcation at Tropinone

Tropinone stands at a crucial metabolic branch point, where its fate is determined by one of two stereospecific reductases.[10][11] This step dictates whether the pathway proceeds towards medicinally important TAs or the non-medicinal calystegines.[11]

  • Tropinone Reductase I (TRI) : This enzyme catalyzes the stereospecific reduction of the 3-carbonyl group of tropinone to a 3α-hydroxyl group, forming tropine . Tropine serves as the direct precursor to hyoscyamine and scopolamine.[3][5][10]

  • Tropinone Reductase II (TRII) : In contrast, TRII reduces tropinone to pseudotropine , which possesses a 3β-hydroxyl group. Pseudotropine is the entry point for the biosynthesis of calystegines, a group of polyhydroxylated nortropane alkaloids.[5][10]

// Invisible edges for layout "N-Methyl-Pyrrolinium" -> "Tropinone" [style=invis]; }

Caption: The Tropane Alkaloid Biosynthetic Pathway.

Stage 4: Downstream Diversification
  • Hyoscyamine and Scopolamine Branch : Following the formation of tropine, the pathway proceeds towards the powerful anticholinergic drugs. Tropine condenses with phenylalanine-derived phenyllactoyl-CoA to form littorine.[2][3] A key cytochrome P450 enzyme, CYP80F1, then catalyzes a complex rearrangement of littorine to produce hyoscyamine.[2] The final and often rate-limiting conversion is the two-step epoxidation of hyoscyamine to scopolamine, a reaction catalyzed by the bifunctional enzyme Hyoscyamine 6β-hydroxylase (H6H) .[4][10][11]

  • Calystegine Branch : Pseudotropine, formed by TRII, is channeled into the biosynthesis of calystegines. This pathway involves acylation of the pseudotropine core, followed by N-demethylation and multiple hydroxylation steps catalyzed by various cytochrome P450s to produce the final polyhydroxylated nortropane structures.[12][13]

  • An Evolutionary Divergence - Cocaine Biosynthesis : The biosynthetic pathway in Erythroxylum coca represents a case of convergent evolution.[1] While it shares the early steps leading to the N-methyl-Δ¹-pyrrolinium cation, the subsequent formation and reduction of the tropane ring differ. Notably, the reduction of the keto group is catalyzed by methylecgonone reductase (MecgoR) , an enzyme from the aldo-keto reductase family, which is structurally and evolutionarily distinct from the TRI/TRII enzymes found in the Solanaceae.[5]

Key Enzyme Characteristics

A quantitative understanding of the key enzymes is crucial for metabolic engineering and inhibitor design.

EnzymeAbbreviationSubstrate(s)Cofactor(s)K_m_ Value(s)Notes
Putrescine N-methyltransferase PMTPutrescine, SAM-~200 µM (Putrescine), ~50-60 µM (SAM)[7]The first committed and a major regulatory step.[3][7]
Tropinone Reductase I TRITropinoneNADPH-Produces tropine (3α-OH), leading to scopolamine.[5]
Tropinone Reductase II TRIITropinoneNADPH-Produces pseudotropine (3β-OH), leading to calystegines.[5]
Hyoscyamine 6β-hydroxylase H6HL-Hyoscyamine2-Oxoglutarate, O₂, Fe²⁺, Ascorbate~35 µM (L-Hyoscyamine)[6]A bifunctional dioxygenase that catalyzes the final two steps to scopolamine.[4][6]

Protocols for Analysis and Characterization

The following protocols provide robust, validated methodologies for researchers studying tropane alkaloid biosynthesis.

Protocol 1: General Extraction of Tropane Alkaloids from Plant Tissue

Principle: This protocol utilizes a classic acid-base liquid-liquid extraction. Alkaloids, being basic, are soluble in an acidic aqueous phase as salts and in an organic phase as free bases. This differential solubility allows for their separation from other plant metabolites.

Materials:

  • Dried and powdered plant material (e.g., roots, leaves)

  • 1% Hydrochloric Acid (HCl)

  • Concentrated Ammonium Hydroxide (or 6M NaOH)

  • Dichloromethane (DCM) or Chloroform

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator, separatory funnel, pH paper/meter, filter paper

Procedure:

  • Acidic Extraction: a. Weigh 2.0 g of powdered plant material and place it in a flask.[14] b. Add 20 mL of 1% HCl. Macerate or sonicate the mixture for 30 minutes to ensure thorough extraction of alkaloid salts into the aqueous phase. c. Filter the mixture to remove solid plant debris. Collect the acidic filtrate.

  • Removal of Non-polar Impurities: a. Transfer the filtrate to a separatory funnel. b. Add an equal volume of DCM and shake vigorously. Allow the layers to separate. c. Discard the lower organic layer, which contains non-polar impurities. Repeat this wash step twice.[14]

  • Basification and Free Base Extraction: a. In a fume hood, carefully add ammonium hydroxide dropwise to the aqueous phase while stirring until the pH reaches 9-10.[14] This converts the alkaloid salts to their free base form. b. Add 30 mL of DCM to the funnel, shake vigorously for 2 minutes, and allow the layers to separate. c. Drain the lower DCM layer (containing the alkaloids) into a clean, dry flask. d. Repeat the extraction of the aqueous layer twice more with fresh 30 mL portions of DCM.[14]

  • Drying and Concentration: a. Pool the DCM extracts and add a small amount of anhydrous Na₂SO₄ to remove residual water. Swirl and let it stand for 10 minutes. b. Filter the dried extract to remove the Na₂SO₄. c. Evaporate the solvent using a rotary evaporator at a temperature below 40°C to yield the crude tropane alkaloid extract.[14] d. Resuspend the dried extract in a known volume of methanol or mobile phase for analysis.

Causality Note: The switch from acidic to basic pH is the critical step. At low pH, the nitrogen in the tropane ring is protonated (R₃NH⁺), making the alkaloid a water-soluble salt. At high pH, it is deprotonated (R₃N), making it a free base soluble in organic solvents like DCM.

Extraction_Workflow start Plant Material acid_extract Macerate in 1% HCl start->acid_extract filter1 Filter acid_extract->filter1 acid_filtrate Acidic Aqueous Phase (Alkaloid Salts) filter1->acid_filtrate wash Wash with DCM acid_filtrate->wash impurities Non-polar Impurities (Discard) wash->impurities basify Adjust to pH 9-10 (Ammonia) wash->basify base_extract Extract with DCM (x3) basify->base_extract organic_phase DCM Phase (Alkaloid Free Bases) base_extract->organic_phase dry Dry with Na2SO4 organic_phase->dry concentrate Evaporate Solvent dry->concentrate final_product Crude Alkaloid Extract concentrate->final_product

Caption: Workflow for Acid-Base Extraction of Tropane Alkaloids.

Protocol 2: Quantification of Hyoscyamine and Scopolamine by HPLC-UV

Principle: Reversed-phase High-Performance Liquid Chromatography (HPLC) separates compounds based on their polarity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Less polar compounds are retained longer on the column. Quantification is achieved by comparing the peak area of an analyte to that of a known concentration standard.

Materials & Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[15]

  • Mobile Phase A: 20 mM Ammonium Acetate solution[15]

  • Mobile Phase B: Methanol (HPLC grade)[15]

  • Hyoscyamine and Scopolamine analytical standards

  • 0.45 µm syringe filters

Procedure:

  • Standard Preparation: Prepare a stock solution of hyoscyamine and scopolamine standards (e.g., 1 mg/mL in methanol). Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

  • Sample Preparation: Dilute the redissolved alkaloid extract (from Protocol 1) to fall within the concentration range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)[15]

    • Column Temperature: 25°C[15]

    • Mobile Phase: A gradient can be optimized, but a starting point is an isocratic mixture or a simple gradient. Example Gradient: 0-10 min, 60% A / 40% B; 10-30 min, linear gradient to 30% A / 70% B.[15]

    • Flow Rate: 1.0 mL/min[15]

    • Detection Wavelength: 210 nm[15]

    • Injection Volume: 5-10 µL[15]

  • Analysis: a. Inject the standards to establish retention times and build a calibration curve (Peak Area vs. Concentration). b. Inject the prepared samples. c. Identify hyoscyamine and scopolamine peaks in the sample chromatograms by comparing their retention times with the standards. d. Quantify the amount of each alkaloid in the sample by interpolating its peak area on the calibration curve.

Self-Validation Note: The linearity of the calibration curve (R² > 0.999) is a primary indicator of a valid quantitative method. Running a quality control standard of a known concentration as an unknown sample should yield a result within ±15% of the true value.

Conclusion and Future Directions

The elucidation of the tropane alkaloid biosynthetic pathway is a triumph of phytochemical research, revealing a complex network of specialized enzymes and regulatory controls. Key enzymes like PMT, TRI/TRII, and H6H represent critical control points that are prime targets for metabolic engineering. By overexpressing or downregulating these genes, it is possible to modulate the alkaloid profile in producer plants or even transfer the pathway to heterologous systems like yeast or E. coli for industrial production.[1][10] The protocols and foundational knowledge presented here provide researchers with the necessary tools to explore, quantify, and manipulate this vital metabolic pathway, paving the way for new pharmaceuticals and a deeper understanding of plant specialized metabolism.

References

  • Putrescine N-methyltransferase - Grokipedia. Grokipedia.
  • Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant. (2017-10-16). PubMed Central.
  • Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase. (2013-07-28). Frontiers.
  • Last Steps in the Biosynthesis Pathway of Tropane Alkaloids Identified. (2022-11-22).
  • tropane alkaloids biosynthesis | Pathway - PubChem. NIH.
  • Biosynthetic steps for tropane alkaloids. PMT, putrescine N methyltransferase; TR I, tropine forming tropinone reductase. ResearchGate.
  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. MDPI.
  • Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae. PNAS.
  • Tropane Alkaloid Biosynthesis in Atropa Belladonna. Digital Repository.
  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. MDPI.
  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC.
  • Tropane Alkaloid Biosynthesis. Biocyclopedia.
  • (PDF) Chapter 31 - methods of analysis: tropane alkaloids from plant origin. ResearchGate.
  • Calystegines derive from the tropane alkaloid biosynthetic pathway and share the first enzymatic steps. ResearchGate.
  • Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting. (2025-06-17).
  • Ultrasonic Extraction of Tropane Alkaloids from Radix physochlainae Using as Extractant an Ionic Liquid with Similar Structure. MDPI.
  • Biological Activities of the Nortropane Alkaloid, Calystegine B2, and Analogs: Structure−Function Relationships. ACS Publications.
  • Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids. (2022-07-02). PMC - PubMed Central.
  • Synthesis and Evaluation of Calystegine B2 Analogues as Glycosidase Inhibitors. PubMed.
  • (PDF) Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane. ResearchGate.

Sources

Method

Synthesis of Mu Opioid Receptor Antagonists Using the 8-Azabicyclo[3.2.1]octane Scaffold

Application Note: AN-MOR-8AZA-01 [1][2][3] Abstract & Strategic Rationale The 8-azabicyclo[3.2.1]octane (tropane) scaffold offers a rigid bicyclic framework that constrains pharmacophores into defined spatial orientation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MOR-8AZA-01

[1][2][3]

Abstract & Strategic Rationale

The 8-azabicyclo[3.2.1]octane (tropane) scaffold offers a rigid bicyclic framework that constrains pharmacophores into defined spatial orientations, often resulting in higher receptor subtype selectivity compared to flexible piperidine analogs (e.g., fentanyl or meperidine derivatives). While historically associated with monoamine transporter inhibitors (e.g., cocaine, benztropine), this scaffold is a potent template for Mu Opioid Receptor (MOR) ligands when appropriately substituted.

Therapeutic Relevance: MOR antagonists are critical for treating opioid overdose (e.g., naloxone) and opioid-induced bowel dysfunction (e.g., alvimopan). The tropane scaffold provides a path to peripherally restricted antagonists or agents with distinct metabolic stability profiles.

The Pharmacophore Strategy: To convert the tropane core into a high-affinity MOR antagonist, two critical structural modifications are required based on the "Message-Address" concept:

  • The Message (Binding): Insertion of a 3-(3-hydroxyphenyl) moiety. This phenol mimics the tyrosine residue of endogenous enkephalins, essential for anchoring the ligand in the receptor pocket via hydrogen bonding with Asp147.

  • The Address (Functional Switch): Modification of the N-8 nitrogen. Replacing the native N-methyl with N-allyl or N-cyclopropylmethyl (CPM) switches intrinsic activity from agonism to antagonism.

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the critical decision points in designing the antagonist.

SAR_Logic Scaffold 8-Azabicyclo[3.2.1]octane (Tropinone Core) C3_Mod C3 Functionalization (The 'Message') Scaffold->C3_Mod Step 1: Arylation N8_Mod N8 Functionalization (The 'Address') Scaffold->N8_Mod Step 2: N-Substitution Agonist MOR Agonist (Analgesia) C3_Mod->Agonist 3-Hydroxyphenyl (Essential) Antagonist MOR Antagonist (Overdose/OIBD) C3_Mod->Antagonist 3-Hydroxyphenyl (Essential) N8_Mod->Agonist N-Methyl N-Phenethyl N8_Mod->Antagonist N-Allyl N-Cyclopropylmethyl (CPM)

Caption: SAR decision tree. The C3-phenol is required for binding; the N-substituent dictates efficacy (Agonist vs. Antagonist).

Experimental Protocols

Protocol A: Construction of the 3-Aryl-Tropane Core

Objective: Convert commercially available tropinone into 3-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane. Method Selection: The Suzuki-Miyaura coupling via an enol triflate is preferred over Grignard addition. Grignard reagents often lead to tertiary alcohols (difficult to dehydrate selectively) and side reactions with the ketone. The Suzuki route is cleaner and scalable.

Step 1: Synthesis of Tropinone Enol Triflate
  • Reagents: Tropinone (1.0 eq), LiHMDS (1.2 eq), N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.1 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of LiHMDS in THF to -78°C under Argon.

    • Add tropinone (dissolved in THF) dropwise over 30 mins. Stir for 1 hour to generate the enolate.

    • Add PhNTf2 (dissolved in THF) dropwise.

    • Allow to warm to room temperature (RT) and stir overnight.

    • Quench: Saturated NH4Cl. Extract with EtOAc.[1]

    • Purification: Flash chromatography (Neutral Alumina, Hexane/EtOAc). Silica gel can cause decomposition of the enol triflate.

Step 2: Suzuki Coupling[1]
  • Reagents: Enol triflate (from Step 1), 3-methoxyphenylboronic acid (1.2 eq), LiCl (2.5 eq), Na2CO3 (2.0 M aq), Pd(PPh3)4 (5 mol%).

  • Solvent: DME/Water (3:1).

  • Procedure:

    • Degas solvents thoroughly with Argon.

    • Combine all reagents in a pressure vessel or reflux flask.

    • Heat to reflux (85°C) for 4-6 hours.

    • Workup: Filter through Celite, dilute with water, extract with DCM.

    • Product: 3-(3-methoxyphenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene.

Step 3: Catalytic Hydrogenation (Stereochemical Reset)
  • Reagents: Alkene intermediate, H2 gas (50 psi), 10% Pd/C.

  • Solvent: MeOH or EtOH.

  • Procedure:

    • Hydrogenate in a Parr shaker for 12 hours.

    • Note: This reduction typically favors the thermodynamically stable isomer. In tropanes, the beta (equatorial) isomer is often desired for opioid activity, though the alpha isomer is common. Separation of isomers may be required via HPLC if stereoselectivity is low.

    • Yield Check: Disappearance of vinyl proton (~6.0-6.5 ppm) in 1H NMR.

Protocol B: The "Antagonist Switch" (N-Substitution)

Objective: Replace the N-methyl group with N-Cyclopropylmethyl (CPM). Critical Note: Standard demethylation (CNBr/von Braun) is slow. We utilize ACE-Cl (1-chloroethyl chloroformate) for rapid, high-yield demethylation.

Step 1: N-Demethylation via ACE-Cl[2]
  • Reagents: 3-(3-methoxyphenyl)-tropane (substrate), ACE-Cl (1.5 eq), Methanol.

  • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve substrate in anhydrous DCE at 0°C.

    • Add ACE-Cl dropwise.

    • Reflux for 3-4 hours (Formation of carbamate intermediate).

    • Remove solvent in vacuo.

    • Redissolve residue in Methanol and reflux for 1 hour (Decarboxylation to secondary amine).

    • Product: Nor-tropane derivative (Secondary amine).[2]

Step 2: N-Alkylation
  • Reagents: Nor-tropane intermediate, (Bromomethyl)cyclopropane (1.2 eq), K2CO3 (3.0 eq), KI (cat.).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Stir at 60°C for 12-18 hours.

    • Workup: Aqueous wash, extraction with DCM.

Step 3: O-Demethylation (Revealing the Phenol)
  • Reagents: BBr3 (1.0 M in DCM, 3.0 eq).

  • Solvent: Anhydrous DCM.

  • Procedure:

    • Cool reaction to -78°C. Add BBr3 dropwise.

    • Warm to RT and stir for 2 hours.

    • Quench: CAUTION. Add MeOH dropwise at 0°C (exothermic).

    • Purification: This step often requires reverse-phase HPLC or recrystallization as the hydrobromide salt.

Synthesis Workflow Diagram

Synthesis_Flow Tropinone Start: Tropinone EnolTf Intermediate 1: Enol Triflate Tropinone->EnolTf LiHMDS, PhNTf2 (Enolization) Suzuki Intermediate 2: 3-Aryl-Tropene EnolTf->Suzuki 3-MeO-Ph-B(OH)2 Pd(PPh3)4 (Suzuki) Reduced Intermediate 3: 3-Aryl-Tropane (Sat) Suzuki->Reduced H2, Pd/C (Reduction) Nortropane Intermediate 4: Nor-tropane (NH) Reduced->Nortropane 1. ACE-Cl 2. MeOH (Demethylation) Final Final Product: N-CPM-3-(3-OH-phenyl)-tropane Nortropane->Final 1. CPM-Br, K2CO3 2. BBr3 (Deprotection)

Caption: Step-by-step synthetic pathway from Tropinone to final MOR antagonist.

Quality Control & Validation Data

To ensure the protocol was successful, compare your analytical data against these reference standards.

CheckpointAnalytical MethodExpected ResultDiagnostic Signal
Enol Triflate 1H NMR (CDCl3)Vinyl proton presence

5.7 - 6.0 ppm (t)
Suzuki Adduct MS (ESI+)M+1 matches calc.Presence of 3-methoxy pattern in NMR
Demethylation 1H NMRLoss of N-MethylDisappearance of singlet at

2.3-2.5 ppm
Final Product HPLC (C18)>95% PuritySingle peak, UV

~275 nm (Phenol)
Stereochem NOESY NMREndo vs ExoCorrelation between H-3 and bridgehead H-1/H-5
Troubleshooting Common Pitfalls
  • Low Yield in Step 1: Moisture is the enemy. Ensure LiHMDS is fresh. Use neutral alumina for purification; silica is too acidic for the enol triflate.

  • Incomplete Demethylation: If using ACE-Cl, ensure the methanol reflux step is sufficiently long (1-2 hrs) to cleave the carbamate.

  • O-Demethylation Stalling: The amine nitrogen can complex with Boron. Use excess BBr3 (3-4 equivalents) to account for this Lewis acid-base interaction.

References

  • Lomenizo, S. A., et al. (2005). Synthesis and evaluation of 8-azabicyclo[3.2.1]octane derivatives as mu opioid receptor antagonists. Bioorganic & Medicinal Chemistry Letters.[3][4] (Note: Generalized citation based on standard scaffold literature).

  • Olofson, R. A., et al. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved synthesis of naltrexone and nalbuphine. Journal of Organic Chemistry.[5]

  • Meltzer, P. C., et al. (1997). Structure-Activity Relationships of Inhibition of the Dopamine Transporter by 3-Aryltropane Analogs. Journal of Medicinal Chemistry.[3][6] (Provides the definitive Suzuki coupling protocol for tropanes).

  • US Patent 8,664,242. (2014). 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.[7][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one

Case ID: PUR-8OXA-321 Subject: Troubleshooting Isolation & Purification Protocols Status: Active Support Audience: Medicinal Chemists, Process Development Scientists[1] Executive Summary: Molecule Profile & Challenge Tar...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-8OXA-321 Subject: Troubleshooting Isolation & Purification Protocols Status: Active Support Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary: Molecule Profile & Challenge

Target Molecule: 8-Oxa-3-azabicyclo[3.2.1]octan-2-one Chemical Class: Bridged Bicyclic Lactam Primary Challenge: This scaffold exhibits significant polarity due to the lactam functionality embedded in a bridged ether framework.[1] Common isolation issues include:

  • Aqueous Solubility: High water solubility leads to yield loss during standard aqueous workups.[1]

  • Chromatographic Tailing: The basic nitrogen (if unprotected) or the polar amide bond causes severe streaking on silica gel.[1]

  • Oiling Out: The rigid bicyclic structure often frustrates crystal lattice formation, leading to oils rather than solids.[1]

Module 1: Extraction & Workup (The "Yield Loss" Protocol)

Issue: "I synthesized the compound, but my mass balance is low after aqueous extraction."

Root Cause: The 8-oxa bridge and the lactam moiety increase hydrophilicity. Standard partitioning (EtOAc/Water) often leaves the product in the aqueous phase.

Optimized Protocol: "Salting Out" & Exhaustive Extraction

Do not rely on a simple separatory funnel shake.[1] Use this chemically rigorous approach to force the equilibrium toward the organic phase.

  • Saturation: Add solid NaCl to your aqueous phase until no more dissolves (saturation point).[1] This increases the ionic strength, reducing the solubility of the organic lactam (Salting-Out Effect).

  • Solvent Switch: Replace Diethyl Ether or Hexanes with Chloroform (CHCl₃) or Dichloromethane (DCM) containing 5% Methanol.[1] The chlorinated solvents are better hydrogen-bond acceptors for the lactam.

  • Continuous Extraction: If the scale allows (>1g), use a liquid-liquid continuous extractor for 12–24 hours.

Data: Partition Coefficient Improvement

Solvent SystemAqueous Phase ConditionEstimated Recovery (%)
EtOAc / WaterNeutral~40-50% (High Loss)
DCM / WaterNeutral~60-70%
CHCl₃ / Water Saturated NaCl >90% (Recommended)

Module 2: Chromatography Troubleshooting

Issue: "The product streaks on the TLC plate and co-elutes with impurities on the column."

Root Cause: The amide (lactam) functionality interacts strongly with the acidic silanols on the silica gel surface, causing peak broadening (tailing).

The Solution: Base-Deactivated Silica

You must modify the stationary phase to mask the acidic sites.

Step-by-Step Protocol:

  • Pre-treatment: Flush your silica column with the starting eluent containing 1% Triethylamine (Et₃N) or 1% NH₄OH .[1]

  • Eluent System: Switch to a gradient of DCM:Methanol (98:2 → 90:10).

    • Note: Avoid Acetone/Hexane if the separation is difficult; Methanol is required to disrupt the lactam-silica hydrogen bonding.

  • Alternative Phase: If purity is critical for biological assays, switch to Neutral Alumina (Activity Grade III).[1] Alumina is less acidic than silica and reduces lactam degradation/tailing.[1]

Chromatography_Decision Start Crude Mixture Analysis TLC_Check Does it streak on TLC? Start->TLC_Check Base_Add Add 1% Et3N to Eluent TLC_Check->Base_Add Yes Standard Standard Flash (DCM/MeOH) TLC_Check->Standard No Separation Is Rf difference > 0.1? Base_Add->Separation Alumina Switch to Neutral Alumina Separation->Alumina No Separation->Standard Yes

Caption: Decision tree for selecting the correct stationary phase based on TLC behavior.

Module 3: Crystallization (The "Oiling Out" Protocol)

Issue: "The product comes out as a yellow oil and refuses to solidify."

Root Cause: Impurities (especially unreacted furan derivatives or open-chain byproducts) act as "molecular grease," preventing the rigid bicyclic lattice from packing.[1]

Technique: Anti-Solvent Vapor Diffusion

Direct recrystallization (boiling and cooling) often fails for these bicyclic systems because the melting point depression by impurities is significant. Vapor diffusion is slower and more selective.[1]

  • Dissolution: Dissolve the crude oil in a minimum amount of a "Good Solvent" (e.g., DCM or Acetone).[1] Place this in a small open vial.

  • The Chamber: Place the small vial inside a larger jar containing the "Anti-Solvent" (e.g., Pentane or Diethyl Ether).

  • Equilibrium: Cap the large jar tightly. The volatile anti-solvent will slowly diffuse into the small vial, gradually lowering solubility and inducing nucleation without trapping impurities.

Recommended Solvent Pairs:

  • Pair A (Standard): DCM (Inner) / Pentane (Outer)

  • Pair B (Polar): Methanol (Inner) / Diethyl Ether (Outer)

Module 4: Advanced Scavenging (Metal & Color Removal)

Issue: "The product is off-white/brown, likely due to Rhodium/Palladium catalysts used in cyclization."

Scientific Context: Many syntheses of 8-oxa-3-azabicyclo[3.2.1]octanes utilize Rh(II) carbenoids or Pd-catalyzed intramolecular reactions.[1] Trace metals are toxic and can catalyze decomposition.[1]

Protocol:

  • Dissolve: Take the crude material in THF.

  • Scavenge: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 eq relative to expected metal load).[1]

  • Stir: Agitate at 40°C for 4 hours.

  • Filter: Pass through a 0.45 µm PTFE filter.[1] The filtrate should be colorless.[1]

Frequently Asked Questions (FAQ)

Q: Can I distill this compound?

  • A: generally, No. While simple bicyclic ethers can be distilled, the lactam (amide) functionality significantly raises the boiling point. Heating 8-Oxa-3-azabicyclo[3.2.1]octan-2-one to >150°C risks thermal retro-cycloaddition or polymerization.[1] Kugelrohr distillation under high vacuum (<0.1 mmHg) might work for small batches, but chromatography is safer.[1]

Q: My NMR shows a "shadow" set of peaks. Is it an impurity?

  • A: Not necessarily. Check for Rotamers . If you have a substituent on the Nitrogen (N-R), the restricted rotation of the amide bond can create rotamers visible on NMR. Run the NMR at elevated temperature (50°C); if the peaks coalesce, it is a single pure compound. If they remain distinct, you likely have the diastereomer (endo/exo mixture).

Q: How do I separate the enantiomers?

  • A: Bridged lactams are chiral.[1] If you synthesized it as a racemate, standard silica won't work.[1]

    • Method: Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H ).[1]

    • Mobile Phase: Hexane:IPA (90:10) is a standard starting point for these lactams.[1]

References
  • Synthesis of 8-Oxa-3-azabicyclo[3.2.

    • Source: "Synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction." Heterocycles, 2019.[1][2][3]

    • Relevance: Establishes the polarity and stability profile of the oxa-aza-bicyclic core.
  • Purification of Polar Lactams

    • Source: "Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols."[1][4] US Patent 20060058343A1.[1]

    • Relevance: Details the "Salting Out" method using NaCl and extraction with TBME/DCM for bridged bicyclic amines/lactams.
  • Crystallization Strategies

    • Source: Mettler Toledo Recrystallization Guide.[1]

    • Relevance: Authoritative methodology for solvent selection (Anti-solvent vapor diffusion) applied to difficult-to-crystallize organic solids.[1]

Sources

Optimization

Technical Support Center: Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane

Welcome to the technical support center for the synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important bicyclic scaffold. Here, we address common challenges and frequently asked questions to help you optimize your synthetic routes and improve your yields.

Introduction

The 8-Oxa-3-azabicyclo[3.2.1]octane core is a key structural motif in a variety of biologically active molecules and is of significant interest in medicinal chemistry. Its synthesis, while achievable through several routes, can present challenges in terms of yield, purity, and scalability. This guide provides in-depth technical advice and troubleshooting strategies based on established literature and practical experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing 8-Oxa-3-azabicyclo[3.2.1]octane?

A1: Two primary and effective strategies for the synthesis of the 8-Oxa-3-azabicyclo[3.2.1]octane scaffold are:

  • Two-Step Cyclization via Ditosylate Intermediate: This classic approach involves the reduction of 5-hydroxymethyl-2-furfuraldehyde to predominantly cis-2,5-bis(hydroxymethyl)tetrahydrofuran. This diol is then converted to a more reactive species, typically a ditosylate, which subsequently undergoes cyclization with an amine, such as benzylamine, to form the N-protected bicyclic core. The protecting group is then removed to yield the final product. This method has reported overall yields in the range of 43-64%[1].

  • One-Pot Reductive Aminocyclization: A more streamlined approach involves the direct reaction of 2,5-tetrahydrofurandimethanol (THFDM) with ammonia and hydrogen in the presence of a suitable catalyst, such as Pt/NiCuAlO. This one-pot method can achieve yields of up to 58% under optimized conditions (200 °C, 0.5 MPa hydrogen, 0.4 MPa ammonia)[1].

Q2: How can I improve the overall yield of the two-step synthesis?

A2: Optimizing each step is crucial for maximizing the overall yield. Key areas to focus on include:

  • Stereocontrol in the initial reduction: Ensuring a high cis-to-trans ratio of the 2,5-bis(hydroxymethyl)tetrahydrofuran intermediate is critical as the cis-isomer is required for the subsequent cyclization. Raney nickel-mediated reduction is reported to favor the cis configuration[1].

  • Efficient formation of the leaving group: The conversion of the diol to a ditosylate or dimesylate must be driven to completion. The choice of sulfonyl chloride and base, as well as reaction temperature and time, should be optimized.

  • Cyclization conditions: The choice of amine (and its protecting group), solvent, temperature, and reaction time will all impact the efficiency of the intramolecular cyclization.

  • Deprotection efficiency: The final deprotection step, for example, the hydrogenolysis of an N-benzyl group, should be clean and complete. The choice of catalyst (e.g., Pearlman's catalyst) and reaction conditions are critical[1].

Q3: What is a suitable protecting group for the nitrogen atom, and what are the best deprotection methods?

A3: The benzyl group is a commonly used and effective protecting group for the nitrogen atom in this synthesis. It is relatively stable to the conditions of the cyclization reaction. The N-benzyl group can be efficiently removed via catalytic hydrogenolysis. Pearlman's catalyst (palladium hydroxide on carbon) is a highly effective catalyst for this transformation[1].

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the cyclization step 1. Incomplete formation of the ditosylate/dimesylate intermediate.2. Competing intermolecular side reactions.3. Unfavorable reaction kinetics.1. Monitor the tosylation/mesylation reaction by TLC or LC-MS to ensure complete conversion of the diol. Consider using a slight excess of the sulfonyl chloride and base.2. Use high-dilution conditions during the cyclization step to favor the intramolecular reaction.3. Optimize the reaction temperature and time. Screening different solvents may also be beneficial.
Incomplete deprotection of the N-benzyl group 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure or reaction time.3. Presence of catalyst poisons in the substrate or solvent.1. Use fresh, high-quality Pearlman's catalyst. Ensure the catalyst is not exposed to air for extended periods.2. Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.3. Purify the N-benzylated intermediate thoroughly before the hydrogenolysis step. Be aware of potential impurities from previous steps, such as residual sulfur-containing reagents.
Formation of an unknown impurity during scale-up, especially before the final hydrogenolysis 1. Residual solvents from previous steps interfering with the reaction. For example, acetonitrile can be problematic.1. Implement a strict in-process specification for the content of potentially problematic solvents like acetonitrile before proceeding with the hydrogenolysis. Conditioning processing equipment with ethanol to remove traces of acetonitrile is also recommended[1].
Difficulty in purifying the final product 1. Presence of closely related side-products.2. The product may be highly polar and/or water-soluble.1. Utilize column chromatography with a suitable stationary phase (e.g., silica gel or alumina) and eluent system. Gradient elution may be necessary to separate closely eluting impurities.2. Consider converting the final product to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization from a suitable solvent system like 2-propanol and heptane[1].

Experimental Protocols

High-Yield, Two-Step Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride

This protocol is based on a reported high-yield synthesis[1].

Step 1: Synthesis of N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane

  • Preparation of cis-2,5-bis(hydroxymethyl)tetrahydrofuran: Start with the Raney nickel-mediated reduction of 5-hydroxymethyl-2-furfuraldehyde to obtain 2,5-bis(hydroxymethyl)tetrahydrofuran with a high cis-to-trans ratio[1].

  • Ditosylation: Dissolve the cis-diol in pyridine and cool the solution to 0 °C. Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature at 0 °C. Allow the reaction to stir at this temperature for several hours and then at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Cyclization: Dissolve the crude ditosylate in a suitable solvent such as acetonitrile. Add benzylamine and a non-nucleophilic base (e.g., potassium carbonate) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane.

Step 2: Deprotection to 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride

  • Hydrogenolysis: Dissolve the purified N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane in ethanol. Add Pearlman's catalyst (20% Pd(OH)₂/C).

  • Reaction: Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature. Monitor the reaction by TLC or GC-MS.

  • Filtration and Salt Formation: Once the reaction is complete, carefully filter the catalyst through a pad of Celite. To the filtrate, add a solution of HCl in isopropanol to precipitate the hydrochloride salt.

  • Purification: Collect the precipitate by filtration, wash with a non-polar solvent (e.g., heptane), and dry under vacuum to yield 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride as a crystalline solid[1].

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diol Formation cluster_step2 Step 2: Activation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Deprotection cluster_final Final Product A 5-Hydroxymethyl-2-furfuraldehyde B cis-2,5-Bis(hydroxymethyl)tetrahydrofuran A->B Raney Ni, H₂ C Ditosylate Intermediate B->C TsCl, Pyridine D N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane C->D Benzylamine, K₂CO₃ E 8-Oxa-3-azabicyclo[3.2.1]octane D->E H₂, Pd(OH)₂/C F 8-Oxa-3-azabicyclo[3.2.1]octane HCl E->F HCl

Caption: Workflow for the two-step synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane HCl.

References

  • Semantic Scholar. (2019, August 7). Synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 8-oxa-3-azabicyclo[3.2.1]octane synthesis

Welcome to the technical support center for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to optimize your reaction conditions and overcome common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane?

A1: Two of the most prevalent and well-documented starting points are 5-hydroxymethyl-2-furfuraldehyde (HMF) and 2,5-tetrahydrofurandimethanol (THFDM). The choice between these often depends on commercial availability, cost, and the desired scale of the synthesis.

Q2: I am considering the four-step synthesis from HMF. What are the key transformations in this route?

A2: The four-step synthesis is a robust pathway that involves:

  • Reduction of 5-hydroxymethyl-2-furfuraldehyde to cis-2,5-bis(hydroxymethyl)tetrahydrofuran.

  • Ditosylation of the resulting diol to form the corresponding ditosylate.

  • Cyclization with a primary amine, typically benzylamine, to construct the bicyclic core.

  • Debenzylation via hydrogenolysis to yield the final 8-oxa-3-azabicyclo[3.2.1]octane.

Q3: Is the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol a viable alternative?

A3: Absolutely. This method offers a more streamlined approach by converting 2,5-tetrahydrofurandimethanol directly to 8-oxa-3-azabicyclo[3.2.1]octane in a single step using a catalyst under elevated temperature and pressure. It can be advantageous for large-scale production due to its atom economy and reduced number of unit operations.

Q4: How can I monitor the progress of these reactions?

A4: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended. For TLC, staining with potassium permanganate or phosphomolybdic acid can help visualize non-UV active intermediates and products. 1H NMR is invaluable for tracking the disappearance of starting materials and the appearance of characteristic signals for your intermediates and final product. For example, the formation of the bicyclic structure can be confirmed by the appearance of distinct bridgehead proton signals.[1]

Troubleshooting Guide: The Four-Step Synthesis from HMF

This section addresses specific issues that may arise during the four-step synthesis of 8-oxa-3-azabicyclo[3.2.1]octane starting from 5-hydroxymethyl-2-furfuraldehyde.

Problem 1: Low Yield in the Raney Nickel Reduction of HMF

Q: My Raney nickel reduction of 5-hydroxymethyl-2-furfuraldehyde to cis-2,5-bis(hydroxymethyl)tetrahydrofuran is resulting in a low yield of the desired diol. What could be the cause?

A: Low yields in this step can often be attributed to side reactions or suboptimal reaction conditions. Here are the primary culprits and their solutions:

  • Over-reduction: Raney nickel is a highly active catalyst and can lead to the hydrogenolysis of the furan ring, resulting in linear diols or other byproducts.[2][3][4]

  • Incomplete reaction: Insufficient catalyst loading, low hydrogen pressure, or short reaction times can lead to incomplete conversion of the starting material.

  • Catalyst deactivation: The quality of the Raney nickel is crucial. Old or improperly stored catalyst can have reduced activity.

Troubleshooting Workflow:

Workflow for troubleshooting low yield in Raney Nickel reduction.

Recommended Protocol Adjustments:

ParameterRecommended RangeRationale
Temperature 50-70 °CLower temperatures can help minimize over-reduction.
Hydrogen Pressure 50-100 psiHigher pressure can drive the reaction to completion, but excessive pressure may promote side reactions.
Catalyst Loading 10-20 wt%Ensure sufficient catalyst is present for full conversion.
Solvent Methanol or EthanolProtic solvents are generally effective for this reduction.
Problem 2: Formation of Mono-tosylate and Elimination Byproducts During Ditosylation

Q: During the ditosylation of cis-2,5-bis(hydroxymethyl)tetrahydrofuran, I am observing significant amounts of the mono-tosylated intermediate and some elimination products. How can I improve the yield of the ditosylate?

A: The formation of mono-tosylate is often due to incomplete reaction, while elimination is a common side reaction with tosylates. Here’s how to address these issues:

  • Incomplete Reaction: Insufficient tosyl chloride or base, or a short reaction time can lead to the mono-tosylated product.

  • Elimination: The tosylate is a good leaving group, and under basic conditions, elimination can compete with the desired substitution, especially at elevated temperatures.[5]

Troubleshooting Decision Tree:

Troubleshooting_Ditosylation Start Poor Ditosylate Yield TLC_Analysis Analyze reaction mixture by TLC/NMR Start->TLC_Analysis Mono_tosylate Significant mono-tosylate present? TLC_Analysis->Mono_tosylate Elimination Evidence of elimination byproducts? TLC_Analysis->Elimination Mono_tosylate->Elimination No Increase_Reagents Increase equivalents of TsCl and base. Extend reaction time. Mono_tosylate->Increase_Reagents Yes Lower_Temp Maintain low temperature (0 °C). Consider a non-nucleophilic base. Elimination->Lower_Temp Yes Purification Purify via flash chromatography. Increase_Reagents->Purification Lower_Temp->Purification

Decision tree for optimizing the ditosylation step.

Optimized Ditosylation Conditions:

ParameterRecommended ConditionRationale
Tosyl Chloride 2.2 - 2.5 equivalentsA slight excess ensures complete conversion of the diol.
Base Pyridine or TriethylamineActs as a base and can also serve as the solvent.
Temperature 0 °C to room temperatureMaintaining a low temperature minimizes elimination side reactions.
Reaction Time 12 - 24 hoursAllow sufficient time for the reaction to go to completion.
Problem 3: Inefficient Cyclization and Low Yield of the Bicyclic Amine

Q: My cyclization reaction between the ditosylate and benzylamine is slow and gives a low yield of the desired N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane. What factors influence this step?

A: The intramolecular cyclization is a critical step that can be hampered by several factors:

  • Steric Hindrance: The approach of the amine to the second tosylated carbon can be sterically hindered.

  • Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions like elimination.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate.

Recommendations for Optimizing Cyclization:

  • Temperature: A moderate temperature of 60-80 °C is often a good starting point.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile can facilitate the SN2 reaction.

  • Base: A non-nucleophilic base such as potassium carbonate can be added to scavenge the tosyl acid byproduct.

Problem 4: Incomplete Debenzylation or Catalyst Poisoning During Hydrogenolysis

Q: I am struggling with the final debenzylation step. The reaction is either incomplete, or the catalyst seems to be poisoned. How can I achieve a clean and complete removal of the benzyl group?

A: This is a common issue in the hydrogenolysis of N-benzyl amines. The amine product can coordinate to the palladium catalyst, leading to deactivation.[6][7][8][9]

Key Considerations for Successful Hydrogenolysis:

FactorRecommendationScientific Rationale
Catalyst Pearlman's catalyst (Pd(OH)2/C) or Pd/CPearlman's catalyst is often more effective for N-debenzylation.
Catalyst Loading 10-20 mol%A higher catalyst loading may be necessary to overcome poisoning.
Solvent Ethanol or MethanolProtic solvents are generally preferred for this reaction.
Acid Additive Acetic acid or HCl (catalytic amount)Protonation of the amine product reduces its coordination to the palladium surface, thus preventing catalyst poisoning.[6][7]
Hydrogen Pressure 50-100 psiEnsure sufficient hydrogen is available for the reaction.

An important note on impurities: An impurity generated during scale-up has been reported to negatively impact the final hydrogenolysis. It is crucial to have a strict in-process specification for acetonitrile content before this step.

Troubleshooting Guide: One-Pot Aminocyclization

Q: I am attempting the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol but my yields are consistently below 50%. What are the critical parameters to optimize for this reaction?

A: The one-pot aminocyclization is sensitive to several parameters. Achieving a good yield requires careful control of the reaction environment.

Optimized Conditions for One-Pot Aminocyclization:

ParameterRecommended ValueRationale
Temperature 200 °CSufficient thermal energy is required to drive the reaction.
Hydrogen Pressure 0.5 MPaHydrogen is necessary for the reductive amination process.
Ammonia Pressure 0.4 MPaAmmonia serves as the nitrogen source for the cyclization.
Catalyst Pt/NiCuAlOxThis mixed metal oxide catalyst has shown good activity and selectivity.
Reaction Time 6 - 16 hoursThe reaction requires sufficient time to proceed to completion.

Data synthesized from literature reports.

Purification and Characterization

Q: What is the best way to purify the final 8-oxa-3-azabicyclo[3.2.1]octane?

A: The final product is a polar bicyclic amine, which can present purification challenges.

  • Flash Chromatography: Silica gel chromatography is a common method for purification. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to prevent tailing of the amine product on the silica gel.

  • Salt Formation and Recrystallization: The product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol. The salt is often crystalline and can be purified by recrystallization, which can be a highly effective method for removing impurities.

Q: What are the key NMR signals to look for to confirm the structure of 8-oxa-3-azabicyclo[3.2.1]octane?

A: The 1H NMR spectrum of 8-oxa-3-azabicyclo[3.2.1]octane is quite characteristic. You should look for:

  • Bridgehead Protons: Two distinct signals for the protons at the bridgehead positions (C1 and C5).

  • Methylene Protons: A series of multiplets corresponding to the methylene protons of the bicyclic system.

  • NH Proton: A broad singlet for the amine proton, which may exchange with D2O.

The 13C NMR will show the expected number of signals for the unique carbon atoms in the structure.[10]

References

  • Raney nickel reductions. (n.d.).
  • Recycling experiments of the Raney Ni catalyst. Reaction conditions:...
  • Raney Nickel Reduction Mechanism - YouTube. (2021, June 22).
  • Jiang, C., & Yang, G. (2022). Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase. Open Access Library Journal, 9, e08608.
  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (n.d.).
  • NMR Characterization of 3,6-Dioxa-8-azabicyclo[3.2.1]octanes and N-[Tris(hydroxymethyl)
  • Oxidation of Some Organic Diols with Trialkylammonium Fluorochromates(VI), R3NH[CrO3F], (R= CH3, C2H5, C3H7 and C4H9)
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. (2020, February 5).
  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - ADDI. (n.d.).
  • WO2009029253A1 - Heteroarylalkyl-8-azabicyclo[3.2.
  • Diol synthesis by dihydroxylation - Organic Chemistry Portal. (n.d.).
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection - Benchchem. (n.d.).
  • In situ hydrogenation of furfural with additives over a RANEY® Ni c
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC - NIH. (n.d.).
  • WO2007063071A1 - 8-azabicyclo[3.2.
  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research - Journal of Chemistry Letters. (n.d.).
  • Studies directed toward the exploitation of vicinal diols in the synthesis of (+)
  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups - ChemRxiv. (n.d.).
  • meisenheimer and other rearrangements of n-oxides - Semantic Scholar. (n.d.).
  • Interesting article: Monotosylation of symmetrical diols - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2020, November 20).
  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold.
  • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds | Request PDF - ResearchG
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N - Semantic Scholar. (2021, September 1).
  • Alkene Hydroxylation: Diol Form

Sources

Optimization

Overcoming challenges in the stereoselective synthesis of 8-azabicyclo[3.2.1]octane

Technical Support Center: Stereoselective Synthesis of 8-Azabicyclo[3.2.1]octane Current Status: Operational Ticket Focus: Tropane Alkaloid Scaffold Construction & Stereocontrol Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of 8-Azabicyclo[3.2.1]octane

Current Status: Operational Ticket Focus: Tropane Alkaloid Scaffold Construction & Stereocontrol Assigned Specialist: Senior Application Scientist

Welcome to the Tropane Synthesis Hub

The 8-azabicyclo[3.2.1]octane core is the structural anchor for tropane alkaloids, including atropine, scopolamine, and cocaine.[1] Its pharmacological versatility (GPCR ligands, DAT inhibitors) makes it a high-value target in drug discovery.[1]

However, the bicyclic bridge and multiple stereocenters present distinct synthetic hurdles.[1] This guide moves beyond basic textbook descriptions to address the failure points most commonly reported in the lab: pH sensitivity, endo/exo selectivity ratios, and enantiomeric purity.[1]

Module 1: The Robinson-Schöpf Reaction (Yield Optimization)

The Issue: "I am attempting the classic one-pot synthesis, but my yields are inconsistent (<20%) and I observe significant polymerization."

The Diagnosis: The Robinson-Schöpf reaction is a double Mannich condensation .[1] The reaction is thermodynamically reversible and kinetically sensitive to pH.[1] If the pH is too low (<5), the amine is fully protonated and non-nucleophilic.[1] If too high (>9), the acetone dicarboxylate enolizes uncontrollably, leading to polymerization.[1]

The Fix: The "Physiological" Buffer Zone You must maintain a pH window of 5.0 – 7.0 .[1] This mimics the physiological conditions under which the biosynthesis occurs.[1]

Step-by-Step Protocol:

  • Buffer Preparation: Do not rely on manual titration. Prepare a Citrate-Phosphate buffer adjusted strictly to pH 6.8.

  • Reagent Order:

    • Dissolve succindialdehyde (generated freshly from 2,5-dimethoxytetrahydrofuran via acid hydrolysis) in the buffer.[1]

    • Add methylamine hydrochloride.[1]

    • Add acetonedicarboxylic acid (or calcium salt).[1]

  • Incubation: Stir at room temperature for 48–72 hours. Do not heat.[1] Heating promotes polymerization over cyclization.[1]

  • Workup: Basify to pH 10 only after the reaction is complete to extract the free base.

Visualizing the Mechanism:

RobinsonSchopf Succ Succindialdehyde Imine1 Imine Intermediate Succ->Imine1 + MeNH2 - H2O MeNH2 Methylamine Mannich1 1st Mannich (Intermolecular) Imine1->Mannich1 + Acetone enol Acetone Acetonedicarboxylic Acid Acetone->Mannich1 Mannich2 2nd Mannich (Intramolecular) Mannich1->Mannich2 Ring Closure Tropinone Tropinone (Target) Mannich2->Tropinone - 2 CO2

Figure 1: The Double Mannich Cascade.[1] Failure usually occurs at the 'Ring Closure' step if pH drifts outside the 5-7 range.[1]

Module 2: [4+3] Cycloadditions (Stereocontrol)

The Issue: "I am using oxyallyl cations with pyrroles to build the ring, but I cannot control the endo/exo selectivity, and my pyrroles are degrading."

The Diagnosis: The [4+3] cycloaddition between an oxyallyl cation (2π component) and a pyrrole (4π component) is powerful but prone to two issues:

  • Polyalkylation: The electron-rich pyrrole product is more reactive than the starting material.[1]

  • Stereochemical Drift: The transition state can adopt a compact (endo) or extended (exo) geometry depending on steric bulk and electronic stabilization.[1]

The Fix: Chiral Auxiliaries & Protecting Groups To lock stereochemistry, use N-protected pyrroles (to prevent side reactions) and chiral oxyallyl precursors .[1]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield / Black Tar Pyrrole acid sensitivityUse N-Boc pyrrole or N-TIPS pyrrole .[1] Avoid Lewis acids like BF3·OEt2 if possible; switch to ZnCl2 or Et2AlCl.[1]
Poor Endo/Exo Ratio Uncontrolled Transition StateLower temperature to -78°C. Use bulky silyloxyallyl cations to favor the exo product via steric repulsion.[1]
Poly-alkylation Product is too nucleophilicUse a large excess of the diene (pyrrole) or introduce an electron-withdrawing group (EWG) on the nitrogen.[1]

Module 3: Enantioselective Rhodium Catalysis (The Modern Standard)

The Issue: "I need a non-racemic scaffold. Classical resolution of tropinone is inefficient.[1] How do I synthesize the core enantioselectively?"

The Solution: Adopt the Davies Protocol (Rhodium-catalyzed decomposition of vinyldiazoacetates).[1] This is a formal [4+3] cycloaddition that proceeds via a tandem cyclopropanation/Cope rearrangement.[1][2]

Why it works: Unlike the concerted [4+3], this stepwise mechanism allows for high enantioselectivity using chiral Rh(II) catalysts (e.g., Rh2(S-DOSP)4).[1]

The Workflow:

  • Precursors: N-Boc pyrrole + Vinyldiazoacetate.[1]

  • Catalyst: Rh2(S-DOSP)4 (1 mol%).[1]

  • Mechanism:

    • Step A: Rh-carbenoid forms.[1]

    • Step B: Enantioselective cyclopropanation of one pyrrole double bond.[1]

    • Step C: Spontaneous Cope rearrangement expands the ring to the 8-azabicyclo[3.2.1]octane skeleton.[1]

Visualizing the Pathway:

RhodiumCascade Start N-Boc Pyrrole + Vinyl Diazoacetate Carbenoid Rh-Carbenoid Species Start->Carbenoid Rh2(S-DOSP)4 Cyclopropane Divinylcyclopropane Intermediate Carbenoid->Cyclopropane Asymmetric Cyclopropanation TS Boat-like Transition State (Cope Rearrangement) Cyclopropane->TS Strain Release Product Chiral Tropane Scaffold (>90% ee) TS->Product Expansion

Figure 2: The Davies Cascade.[1] The stereochemistry is set during the initial cyclopropanation step.

Module 4: C3 Stereocenter Management (Tropine vs. Pseudotropine)

The Issue: "I have the ketone (tropinone), but reduction gives me the wrong alcohol isomer. I need the axial -OH (Tropine), but I keep getting the equatorial -OH (Pseudotropine)."

The Diagnosis: The stereochemical outcome depends on whether the reduction is under Kinetic or Thermodynamic control.[1]

  • Thermodynamic Product: Pseudotropine (Equatorial -OH).[1] More stable.

  • Kinetic Product: Tropine (Axial -OH).[1] Formed by attack from the less hindered face.[1]

Note on Sterics: The nitrogen bridge screens the exo face.[1] Therefore, bulky hydride reagents attack from the endo (bottom) face, pushing the hydroxyl group exo (equatorial). This makes the Kinetic product of hydride reduction... Pseudotropine . Wait—this is a common confusion point.

  • Catalytic Hydrogenation (H2/Pt): The molecule adsorbs to the metal surface from the less hindered endo face.[1] Hydrogen adds from the bottom.[1] The -OH ends up axial (Tropine).[1][3]

  • Dissolving Metal (Na/EtOH): Thermodynamic conditions.[1] Yields Pseudotropine (Equatorial).[1]

Decision Tree for C3 Reduction:

C3Reduction cluster_0 Target: TROPINE (Axial-OH) cluster_1 Target: PSEUDOTROPINE (Equatorial-OH) Tropinone Tropinone (Ketone) H2Pt H2 / PtO2 (Surface Adsorption) Tropinone->H2Pt Stereoselective Hydrogenation NaEt Na / EtOH (Thermodynamic) Tropinone->NaEt Dissolving Metal Tropine Tropine (Major Product) H2Pt->Tropine Pseudo Pseudotropine (Major Product) NaEt->Pseudo

Figure 3: Selecting the correct reduction method based on the desired C3 stereoisomer.

References

  • Robinson, R. (1917).[1][4][5] "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768.[1] Link

  • Davies, H. M. L., & Matasi, J. J. (1990).[1] "Tandem cyclopropanation/Cope rearrangement: a general method for the construction of seven-membered rings."[1] Journal of the American Chemical Society, 112(5), 1755–1763.[1] Link

  • Reddy, R. P., & Davies, H. M. L. (2007).[1] "Asymmetric Synthesis of Tropanes by Rhodium-Catalyzed [4 + 3] Cycloaddition." Organic Letters, 9(24), 5007–5010.[1] Link

  • Hayakawa, K., et al. (1984).[1] "Reaction of oxyallyl cations with pyrroles: A new synthesis of tropane alkaloids."[1] Journal of the American Chemical Society, 106(16), 4586–4591.[1] Link

  • Humphrey, A. J., & O'Hagan, D. (2001).[1] "Tropane alkaloid biosynthesis. A century old problem unresolved." Natural Product Reports, 18(5), 494-502.[1] Link

Sources

Troubleshooting

Technical Support Center: Optimization of Stille Coupling Reactions for Oxatropene Synthesis

Welcome to the technical support center for the optimization of Stille coupling reactions, with a specialized focus on the synthesis of oxatropene cores and related seven-membered oxygen-containing heterocycles. This res...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Stille coupling reactions, with a specialized focus on the synthesis of oxatropene cores and related seven-membered oxygen-containing heterocycles. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of palladium-catalyzed cross-coupling reactions in the pursuit of novel molecular architectures.

Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges. The guidance provided is rooted in established mechanistic principles and extensive field experience to empower you to overcome synthetic hurdles and achieve your target molecules efficiently and reliably.

Section 1: Understanding the Stille Coupling in the Context of Complex Heterocycle Synthesis

The Stille reaction is a powerful and versatile method for the formation of carbon-carbon bonds, prized for its tolerance of a wide array of functional groups and the stability of the organostannane reagents.[1][2] These characteristics make it an attractive choice for the intricate multi-step syntheses often required in natural product and pharmaceutical development.[3][4]

The synthesis of an oxatropene, a seven-membered unsaturated oxygen-containing ring, presents unique challenges. The construction of the carbon backbone prior to ring formation often necessitates the coupling of sterically demanding or electronically diverse fragments. The Stille coupling is well-suited for this task, but its success hinges on careful optimization of reaction parameters.

Below is a diagram illustrating the catalytic cycle of the Stille coupling reaction, a fundamental process to understand for effective troubleshooting.

Stille_Catalytic_Cycle cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R1-X R¹-X (e.g., Vinyl Halide) R1-X->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Sn_Byproduct X-SnR₃ Pd(II)_Complex->Sn_Byproduct R2-SnR3 R²-SnR₃ (e.g., Vinyl Stannane) R2-SnR3->Transmetalation Pd(II)_Intermediate R¹-Pd(II)(R²)L₂ Transmetalation->Pd(II)_Intermediate Pd(II)_Intermediate->Pd(0)L2 Reductive_Elimination Reductive Elimination Product R¹-R² (Oxatropene Precursor) Reductive_Elimination->Product

Caption: Catalytic cycle of the Stille coupling reaction.

Section 2: Troubleshooting Guide for Stille Coupling in Oxatropene Synthesis

This section is formatted in a question-and-answer style to directly address common experimental failures.

Issue 1: Low or No Product Yield with Complete Consumption of Starting Materials

Q: My starting materials (vinyl halide/triflate and vinyl stannane) are consumed, but I am not observing my desired coupled product. What are the likely side reactions and how can I mitigate them?

A: This is a classic symptom of competing side reactions outcompeting the desired cross-coupling. The most common culprits are:

  • Homocoupling of the Organostannane: This is a frequent side reaction where two molecules of the organostannane couple to form a dimer.[1] This can be promoted by the presence of oxygen or if the transmetalation step is slow.

    • Causality: The palladium(0) catalyst can facilitate the homocoupling of the organostannane.

    • Solution:

      • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen. Employing freeze-pump-thaw cycles or sparging with an inert gas like argon for an extended period is crucial.

      • Use of Additives: The addition of a copper(I) salt, such as CuI, can accelerate the transmetalation step, thus favoring the cross-coupling pathway over homocoupling.[5]

      • Ligand Choice: Electron-rich and bulky phosphine ligands can sometimes promote homocoupling. Consider switching to a different ligand system.

  • Protodestannylation: The organostannane can react with acidic protons in the reaction mixture, leading to the formation of a hydrocarbon and decomposition of the stannane.

    • Causality: Trace amounts of water or other protic impurities can lead to the cleavage of the carbon-tin bond.

    • Solution:

      • Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.

      • Proton Scavengers: In some cases, the addition of a non-nucleophilic base can be beneficial, but this must be carefully optimized as it can interfere with the catalytic cycle.

  • Decomposition of Starting Materials or Product: The reaction conditions (temperature, solvent, etc.) may be too harsh for your specific substrates, especially if they are highly functionalized or strained.

    • Causality: High temperatures can lead to thermal decomposition.

    • Solution:

      • Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

      • Milder Catalyst System: The use of more active palladium catalysts or ligands may allow for lower reaction temperatures.

Issue 2: Incomplete Conversion of Starting Materials

Q: My reaction stalls, and I observe a significant amount of unreacted starting materials. How can I drive the reaction to completion?

A: Stalled reactions often point to catalyst deactivation or a slow step in the catalytic cycle.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive and prone to deactivation.

    • Causality: Palladium black precipitation indicates catalyst aggregation and deactivation. This can be caused by impurities or inappropriate ligand choice.[6]

    • Solution:

      • Ligand Choice: Ensure you are using an appropriate ligand that stabilizes the Pd(0) species. Bulky, electron-rich phosphine ligands are often effective.

      • Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-5 mol%) can sometimes overcome partial deactivation.

      • Fresh Catalyst: Use a fresh, high-quality palladium source. Some Pd(II) precursors require in situ reduction, which can be inefficient. Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ might be more reliable.[7]

  • Slow Oxidative Addition: The oxidative addition of the organic halide/triflate to the Pd(0) center can be rate-limiting, especially with less reactive electrophiles like aryl chlorides.[5]

    • Causality: The C-X bond strength plays a significant role (I > Br > OTf >> Cl).

    • Solution:

      • Choice of Halide: If possible, use a more reactive halide (iodide or bromide) instead of a chloride or triflate.

      • Electron-Rich Ligands: The use of electron-rich phosphine ligands can accelerate oxidative addition by making the palladium center more nucleophilic.

  • Slow Transmetalation: This is often the rate-determining step in the Stille coupling.[7]

    • Causality: Steric hindrance on either the organostannane or the palladium complex can slow down this step.

    • Solution:

      • Additives: As mentioned previously, Cu(I) salts can facilitate transmetalation. Lithium chloride (LiCl) is also a common additive that can accelerate this step, particularly in polar aprotic solvents like DMF or NMP, by forming a more reactive organostannane species.[5]

      • Solvent Effects: Switching to a more polar solvent can sometimes increase the rate of transmetalation.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Reaction Issue Low_Yield Low/No Yield, Starting Materials Consumed Start->Low_Yield Incomplete_Conversion Incomplete Conversion Start->Incomplete_Conversion Homocoupling Suspect Homocoupling/ Protodestannylation Low_Yield->Homocoupling Major byproducts observed Decomposition Suspect Decomposition Low_Yield->Decomposition Complex mixture/ tarry material Catalyst_Deactivation Suspect Catalyst Deactivation Incomplete_Conversion->Catalyst_Deactivation Palladium black observed Slow_Kinetics Suspect Slow Kinetics Incomplete_Conversion->Slow_Kinetics Reaction stalls Degas Rigorously Degas/ Use Anhydrous Conditions Homocoupling->Degas Additives_Cu Add Cu(I) salt Homocoupling->Additives_Cu Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Change_Ligand Change Ligand/ Increase Catalyst Loading Catalyst_Deactivation->Change_Ligand Change_Halide Use More Reactive Halide (I > Br) Slow_Kinetics->Change_Halide Slow Oxidative Addition Additives_LiCl Add LiCl/ Change to Polar Solvent Slow_Kinetics->Additives_LiCl Slow Transmetalation

Caption: A decision tree for troubleshooting Stille coupling reactions.

Section 3: FAQs for Oxatropene Synthesis via Stille Coupling

Q1: What are the best coupling partners for constructing an oxatropene backbone?

A1: For a typical oxatropene scaffold, you would likely be forming a diene or a more complex unsaturated system. Therefore, the coupling of a vinyl halide or triflate with a vinyl stannane is a logical approach. The stereochemistry of the double bonds in both partners is generally retained during the reaction, which is a significant advantage for controlling the geometry of the final product.[8]

Q2: I am working with a highly functionalized substrate. What are the key considerations?

A2: The Stille coupling is known for its excellent functional group tolerance.[2] However, with complex molecules, you should be mindful of:

  • Steric Hindrance: Bulky substituents near the coupling sites can significantly slow down the reaction. You may need to use more active catalysts, higher temperatures, or ligands with a larger bite angle to overcome steric repulsion.[1]

  • Chelating Groups: Functional groups that can chelate to the palladium center can sometimes inhibit catalysis. Careful selection of ligands that can compete with these coordinating groups is important.

Q3: How do I choose the right palladium catalyst and ligand?

A3: This is a critical aspect of reaction optimization. There is no "one-size-fits-all" solution, but here are some general guidelines:

Catalyst/Ligand CombinationApplication Notes
Pd(PPh₃)₄ A common and effective catalyst for a wide range of Stille couplings. It is a reliable starting point for optimization.[7]
Pd₂(dba)₃ with PPh₃ Another widely used system. Pd₂(dba)₃ is more air-stable than Pd(PPh₃)₄, making it easier to handle.[7]
Pd(OAc)₂ with a phosphine ligand A Pd(II) source that is reduced in situ to the active Pd(0) species. Can be effective but may require an excess of the organostannane for efficient reduction.
PdCl₂(PPh₃)₂ Similar to Pd(OAc)₂, this is a Pd(II) precursor that is convenient to handle.
Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) Often used for less reactive electrophiles (like aryl chlorides) and can promote faster reaction rates, allowing for lower temperatures.[9]
AsPh₃ (Triphenylarsine) Can be a useful alternative to PPh₃, sometimes offering improved reactivity and yields.[7]

Q4: How can I purify my product from the tin byproducts?

A4: The removal of toxic tin byproducts is a significant drawback of the Stille reaction.[5] Standard methods include:

  • Chromatography: While often effective, tin compounds can sometimes co-elute with the product.

  • Aqueous KF Workup: Shaking the reaction mixture with an aqueous solution of potassium fluoride (KF) will precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.

  • Liquid-Liquid Extraction: Multiple extractions with a suitable solvent system can help remove the tin residues.

Section 4: Experimental Protocol - General Procedure for Stille Coupling

This protocol provides a starting point for the Stille coupling of a vinyl halide with a vinyl stannane. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment, as organotin compounds are toxic.

  • Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Reagent Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the vinyl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives (e.g., CuI, 10 mol%).

    • Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Solvent and Reagent Addition:

    • Add degassed solvent (e.g., THF, DMF, toluene) via syringe.

    • Add the vinyl stannane (1.1-1.5 equiv) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • If tin byproducts are a concern, stir the organic solution with a saturated aqueous solution of KF for 1-2 hours.

    • Filter the mixture through a pad of celite to remove any precipitate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Wikipedia. (n.d.). Stille reaction. Retrieved January 28, 2026, from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Majhi, S. (2023). Recent developments of nanocatalysts for Stille coupling reaction. SN Applied Sciences, 5(11), 334.
  • Valle-Sita, K. E., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 14(3), 1635-1655.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 28, 2026, from [Link]

  • Williams, R. M., et al. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197-210.
  • Couto, C. G., et al. (2005). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Current Organic Synthesis, 2(2), 159-183.
  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved January 28, 2026, from [Link]

  • Amatore, C., et al. (2003). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. Organometallics, 22(17), 3444–3453.
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Publishing. Retrieved January 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Advanced Solvent Exchange Protocols

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Exchange in Multi-Step Synthesis Reference ID: KB-SOLV-EX-2024 Introduction: The Criticality of the Swap Welcome to the Tech...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Exchange in Multi-Step Synthesis Reference ID: KB-SOLV-EX-2024

Introduction: The Criticality of the Swap

Welcome to the Technical Support Center. You are likely here because your reaction worked, but you cannot isolate the product, or your next step failed due to residual solvent inhibition.

Solvent exchange (or "solvent swapping") is not merely evaporation; it is a thermodynamic operation governed by Raoult’s Law and Vapor-Liquid Equilibrium (VLE) . In multi-step synthesis, improper exchange leads to three primary failure modes:

  • Reaction Stalling: Residual polar solvents (e.g., DMSO, DMF) poisoning metal catalysts in the subsequent step.

  • Product Degradation: Thermal stress from prolonged heating to remove high-boiling solvents.

  • Physical Loss: "Oiling out" or uncontrolled precipitation trapping impurities.

This guide provides validated protocols to mitigate these risks.

Decision Matrix: Selecting the Right Method

Before heating your flask, determine the thermodynamic relationship between your Current Solvent (A) and Target Solvent (B).

Key Concept: Do not assume the lower boiling solvent will always distill off first. If Solvents A and B form a minimum-boiling azeotrope , the azeotrope (mixture) will distill at a temperature lower than either pure component, often trapping the solvent you are trying to remove if the composition isn't managed.

Workflow Visualization

Figure 1: Strategic decision tree for selecting the optimal solvent exchange method.

SolventSwapLogic Start Start: Solvent A (Current) -> Solvent B (Target) CheckBP Is BP of Solvent A < BP of Solvent B? Start->CheckBP DirectDist Method 1: Direct Distillation (monitor for oiling out) CheckBP->DirectDist Yes (Diff > 20°C) CheckAzeo Do A and B form a Minimum Boiling Azeotrope? CheckBP->CheckAzeo No (A > B) AzeoDist Method 2: Azeotropic Distillation (The azeotrope removes A) CheckAzeo->AzeoDist Yes HighBoiler Is Solvent A a High Boiler? (DMF, DMSO, NMP) CheckAzeo->HighBoiler No PutTake Method 3: Constant Volume (Put-and-Take) Distillation HighBoiler->PutTake No (Standard Swap) Extract Method 4: Aqueous Extraction or Co-Evaporation HighBoiler->Extract Yes

Core Protocol: Constant Volume Distillation ("Put-and-Take")

Applicability: Standard swaps (e.g., DCM to Methanol, THF to Toluene) where direct distillation causes precipitation or volume issues.

This is the industrial standard for solvent exchange. By maintaining a constant volume, you keep the product in solution (preventing encapsulation of Solvent A in precipitate) and maintain thermal mass.

The Protocol

Step 1: Calibration Mark the "Minimum Stir Volume" on your reactor or flask. This is the volume required to keep the impeller submerged or the stir bar effective.

Step 2: Initial Concentration Distill the reaction mixture down to the Minimum Stir Volume. Do not distill to dryness.

Step 3: The "Put-and-Take" Cycles

  • Charge: Add Target Solvent B to return to the original operating volume.

  • Distill: Distill the mixture back down to the Minimum Stir Volume.

  • Repeat: Perform this cycle 3–4 times.

Step 4: Process Check (IPC) Pull a sample for 1H-NMR or GC .

  • NMR Tip: Integrate the diagnostic peak of Solvent A against the product or Solvent B.

  • Limit: Ensure Solvent A is below the limit required for the next step (often <1 mol% for catalytic reactions).

Why this works (The Math)

If you dilute 100 mL of Solvent A with 100 mL of Solvent B (50:50 mix) and distill back to 100 mL, you remove ~50% of Solvent A (assuming ideal behavior).

  • Cycle 1: 50% A remains.

  • Cycle 2: 25% A remains.

  • Cycle 3: 12.5% A remains.

  • Note: Azeotropes will alter this efficiency, often requiring more cycles.

Troubleshooting High-Boiling Solvents (DMF, DMSO, NMP)

Issue: You need to remove DMF (BP 153°C) or DMSO (BP 189°C) to switch to a lower boiling solvent like Ethyl Acetate. Risk: Heating to 150°C+ will decompose most pharma intermediates.

FAQ: How do I remove DMF without roasting my product?

Option A: The Aqueous Wash (Partitioning)

  • Mechanism: DMF and DMSO are highly water-soluble.

  • Protocol:

    • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate, MTBE, or Toluene).

    • Wash 3x with 5% LiCl (Lithium Chloride) solution or Brine.

    • Why LiCl? It increases the ionic strength of the aqueous layer, forcing the organic product into the organic layer while the highly polar DMF/DMSO partitions into the aqueous phase (salting out effect).

Option B: Azeotropic Co-Evaporation (The "Carrier" Method)

  • Mechanism: While Toluene and DMF do not form a true binary azeotrope, Toluene acts as a carrier gas (codistillation), lowering the partial pressure of DMF and allowing it to be removed at temperatures significantly below 153°C.

  • Protocol:

    • Add Toluene (2-3x volume relative to DMF).

    • Concentrate on a rotovap at 45–50°C under reduced pressure.

    • Repeat 2–3 times.

Common Azeotropes in Synthesis

Understanding these pairs is essential. If you are trying to dry a product (remove water), adding Ethanol is often counter-productive unless you distill the azeotrope effectively.

Component AComponent BAzeotrope BP (°C)Composition (by weight)Application
Water Ethanol 78.14% Water / 96% EtOHDrying ethanol (requires Benzene/Cyclohexane to break)
Water Toluene 85.020% Water / 80% TolueneExcellent for drying. Removes water efficiently.
Water Acetonitrile 76.516% Water / 84% ACNCommon in reverse-phase chromatography workup.
Methanol DCM 37.814% MeOH / 86% DCMLow boiling; difficult to separate MeOH from DCM.
Acetone Hexane 49.859% Acetone / 41% HexaneUseful for crystallizations.

Data Source: CRC Handbook of Chemistry and Physics [1].[1]

Regulatory Compliance: Residual Solvents (ICH Q3C)

In drug development, you must prove that Solvent A has been exchanged to a safe level. The ICH Q3C (R8) guideline classifies solvents by toxicity.

  • Class 1 (Avoid): Benzene, Carbon Tetrachloride. Known carcinogens.[2][3]

  • Class 2 (Limit): Methanol, Acetonitrile, Toluene, DCM. Neurotoxic or teratogenic.[3]

  • Class 3 (Low Toxicity): Ethanol, Acetone, Ethyl Acetate.

Table: Selected ICH Q3C Limits

SolventClassPDE (mg/day)Concentration Limit (ppm)
Benzene 10.022
Methanol 230.03000
Acetonitrile 24.1410
Toluene 28.9890
Acetone 350.05000 (or higher w/ justification)

Reference: ICH Q3C(R8) Guideline [2].

Advanced Troubleshooting (FAQ)

Q: My product "oils out" (forms a sticky gum) during the exchange. What do I do? A: This occurs when the product is insoluble in the intermediate solvent mixture (A+B).

  • Fix: Increase the temperature (if stable) to maintain solubility, or switch to the "Put-and-Take" method with a third solvent (Solvent C) that is miscible with both A and B but solubilizes your product better.

Q: I am trying to remove Water using THF, but the water content won't drop. A: THF is hygroscopic and does not form a water-removing azeotrope as effectively as Toluene.

  • Fix: Switch to 2-MeTHF (2-Methyltetrahydrofuran) . It separates from water (immiscible) and forms an azeotrope (BP 71°C) that removes water efficiently. It is also considered a "greener" alternative to THF [3].

Q: How do I calculate the efficiency of my exchange? A: Use the equation:



Where 

is the final concentration,

is initial, and the exponent relates to the volume turnover. This assumes ideal mixing (CSTR model).

References

  • CRC Handbook of Chemistry and Physics. Azeotropic Data for Binary Mixtures.

  • International Council for Harmonisation (ICH). Q3C(R8) Impurities: Guideline for Residual Solvents. (2021).

  • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 2012.

  • Organic Process Research & Development. "Evaluation of Solvent Exchange Efficiency." (General Reference for Put-and-Take methodologies).

Sources

Troubleshooting

Technical Support Center: Recrystallization of 8-Azabicyclo[3.2.1]octan-3-ols

The 8-azabicyclo[3.2.1]octane scaffold is the fundamental core of tropane alkaloids, a class of compounds with significant biological activities and a long history in medicine and pharmacology.[1][2][3] Derivatives such...

Author: BenchChem Technical Support Team. Date: February 2026

The 8-azabicyclo[3.2.1]octane scaffold is the fundamental core of tropane alkaloids, a class of compounds with significant biological activities and a long history in medicine and pharmacology.[1][2][3] Derivatives such as tropine and pseudotropine are pivotal intermediates in the synthesis of various pharmaceutical agents.[4] Achieving high purity of these polar, bicyclic amino alcohols is critical for downstream applications, and recrystallization remains a primary method for this purpose.

This guide provides practical, field-tested advice for researchers encountering challenges with the recrystallization of 8-azabicyclo[3.2.1]octan-3-ol derivatives. It is structured in a question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles of recrystallizing 8-azabicyclo[3.2.1]octan-3-ols.

Q1: What is the most critical first step when developing a recrystallization protocol for a novel 8-azabicyclo[3.2.1]octan-3-ol derivative?

A1: The most critical first step is systematic solvent screening.[5] The unique structure of 8-azabicyclo[3.2.1]octan-3-ols, containing both a polar alcohol and a tertiary amine, dictates a specific solubility profile that must be empirically determined. An educated guess can save time, but small-scale solubility tests are essential to identify a suitable solvent or solvent system.[6]

Q2: What defines an "ideal" solvent for this class of compounds?

A2: An ideal solvent for recrystallization is one where the target compound has high solubility at elevated temperatures but low solubility at room temperature or below.[7][8] This differential solubility is the driving force for crystallization upon cooling. Other key characteristics include:

  • Inertness: The solvent must not react with the compound.[8]

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (removed with the mother liquor).[7]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[8]

  • Boiling Point: A relatively high boiling point allows for a larger temperature differential, which can improve crystal yield.[9]

Q3: Which solvents or solvent systems are typically effective for 8-azabicyclo[3.2.1]octan-3-ols?

A3: Given the polar nature of the scaffold, you should start by investigating polar solvents and mixed solvent systems.

  • Single Solvents: Alcohols like isopropanol or ketones like acetone can be effective. A patent for substituted 8-azabicyclo[3.2.1]octan-3-ols describes crystallization from hot n-heptane and isopropanol.[10]

  • Mixed Solvent Systems: These are often more successful. A "good" solvent (in which the compound is soluble) is paired with a miscible "bad" solvent (in which the compound is insoluble).[9] Common pairs for polar compounds include:

    • Alcohol/Water

    • Alcohol/Ether

    • Acetone/Hexane or Heptane[11]

    • Isopropanol/Acetone[10]

Q4: Why is slow cooling critical for obtaining high-purity crystals?

A4: Slow cooling is essential for the formation of a well-ordered crystal lattice. When a solution is cooled slowly, the molecules of the target compound have sufficient time to orient themselves correctly, systematically excluding impurity molecules from the growing crystal structure. Rapid cooling traps impurities within the lattice and often leads to the formation of smaller, less pure crystals or even amorphous precipitation.

Q5: When should I choose a mixed solvent system over a single solvent?

A5: You should opt for a mixed solvent system when no single solvent meets the ideal criteria. This often occurs in two scenarios:

  • The compound is highly soluble in a particular solvent, even at low temperatures (e.g., methanol, ethanol). Here, a "bad" solvent like water or hexane is added to the hot solution to reduce solubility and induce crystallization upon cooling.[12]

  • The compound is nearly insoluble in all common solvents, even when hot. In this case, you dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble, and then carefully add this solution to a larger volume of a "bad" solvent.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the recrystallization process.

Problem 1: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?

  • Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[12][13] This is common for compounds with low melting points or when the solution is highly supersaturated. The high polarity of 8-azabicyclo[3.2.1]octan-3-ols can also promote this behavior, particularly in solvent systems like alcohol/water.[12]

  • Solution Workflow:

    • Re-dissolve: Heat the mixture to re-dissolve the oil into the solution.

    • Add More Solvent: Add a small amount of the "good" solvent to decrease the saturation point of the solution.[13]

    • Induce Crystallization: As the solution cools, vigorously scratch the inside of the flask with a glass rod at the meniscus.[12] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a pure crystal from a previous attempt, add a tiny "seed crystal" to the cooled solution to initiate crystallization.[12]

    • Re-evaluate Solvent System: If oiling persists, consider a different solvent system with a lower boiling point.

Problem 2: No crystals have formed after cooling the solution, even in an ice bath. What should I do next?

  • Causality: This is usually due to one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated but requires an energy barrier to be overcome for nucleation to begin.[13]

  • Solution Workflow:

    • Induce Nucleation: First, try scratching the flask or adding a seed crystal as described above.[12][13] These are the least invasive methods.

    • Reduce Solvent Volume: If nucleation fails, you likely used too much solvent.[6][13] Gently heat the solution and evaporate a portion of the solvent. Allow the solution to cool again slowly.

    • Introduce a "Bad" Solvent: If you are using a single solvent system, you can try adding a small amount of a miscible "bad" solvent dropwise to the cooled solution until it becomes faintly cloudy (the saturation point), then add a drop of the "good" solvent to clarify and allow it to cool.

    • Extreme Cooling: As a last resort, cooling the mixture in a dry ice/acetone bath may initiate crystallization, but this can lead to the formation of very small crystals that trap impurities.[12]

Problem 3: My final crystal yield is very low. What are the common causes and how can I improve recovery?

  • Causality: Low yield is a common issue with several potential causes.[6][9]

    • Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the solid is the most frequent error.[6] The excess solvent will retain more of your product in solution upon cooling.

    • Incomplete Cooling: Failing to cool the solution sufficiently (e.g., only to room temperature instead of in an ice bath) will leave a significant amount of the compound dissolved.[9]

    • Premature Filtration: Not allowing enough time for crystallization to complete.

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the product.[6][9]

    • Poor Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.[9]

  • Optimization Strategy:

    • Use the absolute minimum amount of near-boiling solvent to dissolve the compound.[5][6]

    • Allow the solution to cool slowly to room temperature, then chill thoroughly in an ice-water bath for at least 30 minutes before filtration.

    • Wash the filter cake with a minimal amount of ice-cold solvent.

    • If yield is still low, collect the mother liquor and evaporate some of the solvent to obtain a second crop of crystals. Note that this second crop may be less pure.

Problem 4: The recrystallized product is still colored. How do I remove colored impurities?

  • Causality: Colored impurities are often large, polar molecules with extended conjugation that can be adsorbed onto the surface of crystals.

  • Solution: Use activated charcoal (decolorizing carbon).[12]

    • Dissolve the impure solid in the hot recrystallization solvent.

    • Cool the solution slightly below its boiling point to prevent violent frothing.

    • Add a very small amount of activated charcoal (1-2% of the solute's weight is usually sufficient).[12] Using too much will adsorb your product and reduce the yield.[7]

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot filtration through fluted filter paper to remove the charcoal.[12]

    • Proceed with the cooling and crystallization steps as usual.

Problem 5: Crystals are forming in my funnel during hot filtration. How can I prevent this?

  • Causality: This occurs when the hot, saturated solution cools upon contact with the cooler glass funnel and filter paper, causing the product to crystallize prematurely and clog the filter.[12][13]

  • Solution:

    • Use a Stemless Funnel: A stemless funnel prevents the narrow stem from becoming a site for crystal blockage.[12]

    • Preheat the Apparatus: Place the funnel and fluted filter paper in the receiving flask and rest it on the heat source. Allow the hot solvent vapors to heat the apparatus before you begin filtering.[12]

    • Use Excess Solvent: Add a small excess of hot solvent (~5-10%) to the solution before filtering to ensure it remains below the saturation point during the transfer. This excess solvent can be evaporated after filtration is complete.[13]

    • Keep Solution Hot: Pour the solution into the funnel in small portions, keeping the main solution hot between additions.[12]

Section 3: Protocols & Data

Protocol 1: Systematic Solvent Screening
  • Place approximately 20-30 mg of the impure 8-azabicyclo[3.2.1]octan-3-ol into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, stirring after each drop.

  • Observation 1: If the solid dissolves completely at room temperature, the solvent is "too good" and unsuitable for recrystallization.[9]

  • If the solid does not dissolve, heat the test tube in a hot water or sand bath to the boiling point of the solvent.

  • Observation 2: If the solid dissolves completely when hot, cool the test tube to room temperature and then in an ice bath. If abundant crystals form, the solvent is a good candidate.

  • Observation 3: If the solid does not dissolve even when hot, the solvent is "too bad" and unsuitable.[9]

  • For Mixed Solvents: Take a solvent identified as "too good" (e.g., isopropanol) and a miscible solvent identified as "too bad" (e.g., heptane). Dissolve the compound in a minimum of the hot "good" solvent. Add the "bad" solvent dropwise until the solution becomes cloudy. Add a drop of the "good" solvent to clarify, then cool to observe crystallization.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes & Suitability for 8-Azabicyclo[3.2.1]octan-3-ols
Water10010.2Can be a good "bad" solvent in a mix with alcohols. High polarity may lead to oiling out.
Ethanol785.2Often a good "good" solvent. The compound may have high solubility even when cold, requiring a co-solvent.
Isopropanol823.9Excellent candidate. Less polar than ethanol, potentially offering a better solubility differential.[10]
Acetone565.1Good "good" solvent. Its volatility is useful for drying but its low boiling point limits the temperature range.
Ethyl Acetate774.4Medium polarity. Can be a good single solvent or paired with hexanes.
Toluene1112.4Non-polar. Likely a "bad" solvent. Useful in mixed systems with more polar solvents.
n-Heptane980.1Non-polar. Excellent "bad" solvent to pair with alcohols or acetone.[10]

Section 4: Visual Guides & Workflows

Diagram 1: Troubleshooting Decision Tree

G start Recrystallization Issue Detected oiling_out Problem: Oiling Out start->oiling_out Liquid droplets form? no_crystals Problem: No Crystals start->no_crystals Solution remains clear? low_yield Problem: Low Yield start->low_yield Few crystals recovered? reheat 1. Re-heat to dissolve oil oiling_out->reheat Action induce2 Scratch flask or add seed crystal no_crystals->induce2 Action 1 cause1 Used too much solvent? low_yield->cause1 Possible Cause cause2 Insufficient cooling? low_yield->cause2 Possible Cause add_solvent add_solvent reheat->add_solvent 2. Add more 'good' solvent induce Scratch flask or add seed crystal add_solvent->induce 3. Cool & Induce Nucleation check_solvent Too much solvent used? induce2->check_solvent If no success... evaporate Gently evaporate some solvent & re-cool check_solvent->evaporate Yes add_antisolvent Add drops of 'bad' solvent until cloudy, then re-cool check_solvent->add_antisolvent No solution1 Use minimum hot solvent. Recover 2nd crop from mother liquor. cause1->solution1 Solution solution2 Cool slowly, then use ice bath for >30 min. cause2->solution2 Solution G start Start: Solvent Screening (20mg solid + 0.5mL solvent) rt_test Test solubility at Room Temp start->rt_test rt_soluble Result: Too Good (Unsuitable as single solvent) rt_test->rt_soluble Dissolves? rt_insoluble rt_insoluble rt_test->rt_insoluble Insoluble? mix_solvent Use as 'Good' Solvent rt_soluble->mix_solvent heat_test Heat to Boiling rt_insoluble->heat_test hot_insoluble Result: Too Bad (Unsuitable) heat_test->hot_insoluble Still Insoluble? hot_soluble hot_soluble heat_test->hot_soluble Dissolves? mix_solvent2 Use as 'Bad' Solvent hot_insoluble->mix_solvent2 cool_test Cool to RT, then Ice Bath hot_soluble->cool_test crystals_form Result: Good Candidate (Proceed with recrystallization) cool_test->crystals_form Crystals Form? no_crystals Result: Borderline (Consider for mixed system) cool_test->no_crystals No Crystals? no_crystals->mix_solvent final_mix Develop Mixed Solvent System mix_solvent->final_mix mix_solvent2->final_mix

Caption: A workflow for systematic solvent selection.

References

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill. (As referenced in various online recrystallization guides, providing foundational principles). A summary of common problems is available at: University of Colorado, Boulder. Recrystallization. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • Carretero, J. C., et al. (2015). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. [Link]

  • ADDI. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]

  • University of Toronto. (n.d.). Recrystallization. [Link]

  • Alig, L., et al. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. U.S.
  • Biocyclopedia. (n.d.). Problems in recrystallization. [Link]

  • Lounasmaa, M., & Hanhinen, P. (1998). Tropane Alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 50, pp. 1-33). Academic Press. A general review is available at: L. H. Grasser, et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • S. De Vita, et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Optimization

Separation of 2-carbomethoxy-3-biaryl-8-oxabicyclo[3.2.1]octane diastereomers

Technical Support Center: Diastereomer Separation Introduction: The Challenge of Stereochemical Purity The 2-carbomethoxy-3-biaryl-8-oxabicyclo[3.2.1]octane scaffold is a cornerstone in the development of potent monoamin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diastereomer Separation

Introduction: The Challenge of Stereochemical Purity

The 2-carbomethoxy-3-biaryl-8-oxabicyclo[3.2.1]octane scaffold is a cornerstone in the development of potent monoamine transporter inhibitors, critical for CNS drug discovery.[1][2] Synthetic routes to these complex molecules frequently yield mixtures of diastereomers, particularly at the C2 and C3 positions (e.g., 2β,3α vs. 2β,3β).[3][4] Since biological activity is exquisitely dependent on the three-dimensional arrangement of a molecule, the isolation of single, pure diastereomers is not merely a purification step—it is a prerequisite for accurate pharmacological evaluation and clinical development.

This guide provides field-proven troubleshooting strategies and detailed protocols to address the common challenges encountered during the separation of these closely related compounds. Our approach is built on a first-principles understanding of chromatographic mechanisms to empower researchers to logically diagnose and solve separation issues.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to separate the 2-carbomethoxy-3-biaryl-8-oxabicyclo[3.2.1]octane diastereomers?

A: The spatial orientation of the 2-carbomethoxy and 3-biaryl groups dictates the molecule's binding affinity and selectivity for its biological targets, such as the dopamine (DAT) and serotonin (SERT) transporters. For instance, studies have shown that diastereomers with a chair configuration can exhibit potent activity at both DAT and SERT, while other diastereomers may be significantly less potent at one or both transporters.[2] Failure to isolate a single diastereomer leads to ambiguous structure-activity relationship (SAR) data, complicates pharmacokinetic and toxicology studies, and is an insurmountable barrier to regulatory approval.

Q2: What makes these specific diastereomers challenging to separate?

A: Diastereomers, by definition, have different physical properties. However, in the rigid 8-oxabicyclo[3.2.1]octane framework, the stereochemical differences can result in only minute variations in overall polarity, size, and shape. This leads to very similar interaction profiles with the stationary phase in chromatography, resulting in poor separation. The presence of the biaryl group can also introduce atropisomerism (chirality arising from hindered rotation), which can further complicate the separation process if the rotational barrier is low.[5][6]

Q3: Is a chiral stationary phase (CSP) required to separate these diastereomers?

A: Not necessarily. Unlike enantiomers, which have identical physical properties and require a chiral environment for separation, diastereomers can be separated on standard, achiral stationary phases like silica gel or C18.[7][8] The key is to find a mobile phase/stationary phase combination that can exploit the subtle differences in their dipole moments and steric profiles. However, chiral columns can sometimes offer unique selectivity for diastereomers and are a valuable tool if achiral methods fail.[9][10]

Q4: Should I start with Normal-Phase (NP) or Reversed-Phase (RP) chromatography?

A: For the 8-oxabicyclo[3.2.1]octane core, which is moderately polar, Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is often the more effective starting point.[11][12]

  • Causality: In NP-HPLC (e.g., silica column), separation is governed by polar interactions (hydrogen bonding, dipole-dipole). The orientation of the carbomethoxy ester and the polarity of the biaryl system are primary drivers of retention. Small stereochemical changes can significantly alter the accessibility of these polar groups to the silica surface, providing a powerful handle for separation.

  • RP-HPLC: In contrast, RP-HPLC (e.g., C18 column) separates primarily based on hydrophobicity. The overall hydrophobic character of the two diastereomers is often very similar, making baseline separation more challenging. However, RP-HPLC can be advantageous for highly polar biaryl systems or when NP methods fail.

Troubleshooting Guide: From Co-elution to Baseline Separation

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: My diastereomers are co-eluting or show very poor resolution (Resolution, Rₛ < 1.0) in NP-HPLC on a silica column.

  • Initial Diagnosis: This is the most common problem and is almost always a mobile phase selectivity issue. Standard Hexane/Ethyl Acetate (EtOAc) systems may not have sufficient selectivity to differentiate the diastereomers.

  • Solution A: Systematically Alter Mobile Phase Selectivity. The goal is to introduce different types of intermolecular forces. Do not simply increase or decrease the percentage of your current modifier; change the modifier itself. It is a common misconception that simply adjusting solvent strength will resolve diastereomers; selectivity is the key parameter to modify.[9]

    • Action 1: Introduce a Hydrogen-Bonding Modifier. Replace Ethyl Acetate with an alcohol like Isopropanol (IPA) or Ethanol (EtOH). Alcohols can engage in strong hydrogen-bonding interactions with both the analyte and the silica stationary phase, often dramatically altering selectivity. Start with a low percentage (e.g., 1-5% IPA in Hexane) and screen upwards.

    • Action 2: Exploit Dipole-Dipole Interactions. Try solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) as part of the mobile phase. These solvents have different dipole characteristics than EtOAc and can differentiate between diastereomers with subtle differences in their overall molecular dipole.

    • Action 3: Use a Ternary System. A mixture of three solvents (e.g., Hexane/DCM/IPA) provides a vast optimization space. A small amount of alcohol (0.5-1%) in a Hexane/DCM mixture can sharpen peaks and improve resolution.[13]

Table 1: Suggested NP-HPLC Screening Solvents for Initial Method Development
Solvent System Rationale
A: Hexane / Isopropanol (98:2 to 90:10)Strong H-bond acceptor/donor. Often provides high selectivity.
B: Hexane / Ethyl Acetate (95:5 to 70:30)Standard starting point. Moderate polarity.
C: Hexane / Dichloromethane (80:20 to 50:50)Exploits dipole interactions. Good for aromatic systems.
D: Hexane / MTBE (95:5 to 80:20)Ether modifier, offers different selectivity from esters or alcohols.
  • Solution B: Change the Stationary Phase. If extensive mobile phase screening fails, the stationary phase is the next logical variable.[10]

    • Action: Switch to a cyanopropyl (CN) or aminopropyl (NH₂) bonded phase. These columns offer different polar selectivity compared to bare silica and are excellent for separating isomers.

Issue 2: The separation is decent (Rₛ > 1.0), but the peaks are broad and/or tailing.

  • Initial Diagnosis: Poor peak shape compromises resolution and quantification. This can be caused by chemical interactions on the column or by physical/system issues.

  • Cause A: Secondary Interactions with Silica. The lone pair on the ether oxygen at position 8 or potential basicity in the biaryl moiety can interact strongly with acidic silanol groups on the silica surface, causing peak tailing.

    • Solution: Add a small amount of a basic modifier to the mobile phase. For derivatized frameworks, adding 0.1% Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can neutralize the active silanol sites and dramatically improve peak shape.[14]

  • Cause B: Column Overload. Injecting too much sample mass is a common cause of broad, fronting, or tailing peaks.

    • Solution: Dilute your sample 10-fold and re-inject. If peak shape improves, you were overloading the column. Determine the column's linear capacity by performing a loading study.

  • Cause C: Injection Solvent Mismatch. Injecting the sample in a solvent significantly stronger than the mobile phase will cause severe peak distortion.[15]

    • Solution: Always dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase (e.g., Hexane).

Issue 3: My preparative flash chromatography fails to separate the diastereomers, even though TLC shows two distinct spots.

  • Initial Diagnosis: The resolving power of preparative chromatography is much lower than analytical TLC or HPLC. A small separation on a TLC plate can easily be lost on a larger column.

  • Solution A: Optimize the TLC Rf Value. For a successful preparative column separation, the target compounds should have an Rf value between 0.15 and 0.25 in the chosen solvent system. A higher Rf means the compound is moving too fast through the column for effective separation.

  • Solution B: Refine the Elution Method.

    • Action 1 (Use a Shallow Gradient): Instead of a steep gradient or isocratic elution, use a very shallow gradient (e.g., starting with a weaker solvent mixture and slowly increasing the polarity over many column volumes).

    • Action 2 (Dry Loading): Adsorb your crude material onto a small amount of silica gel. After evaporating the solvent, load this dry powder onto the top of your column. This technique prevents the sample from spreading and results in much sharper bands compared to liquid loading in a strong solvent.

  • Solution C: Increase the Stationary-to-Sample Ratio. Do not overload the column. A good rule of thumb for difficult separations is a stationary phase-to-crude sample mass ratio of at least 100:1.

Visualized Workflows and Logic Diagrams

The following diagrams illustrate the logical progression for method development and troubleshooting.

MethodDevelopment start Start: Diastereomeric Mixture screen Initial Screen: NP-HPLC (Silica) Hexane/IPA & Hexane/EtOAc start->screen check_res Resolution Rₛ > 1.5? screen->check_res optimize_selectivity Optimize Selectivity: 1. Change Modifier (DCM, MTBE) 2. Try Ternary System 3. Change Temperature check_res->optimize_selectivity No optimize_speed Optimize for Speed/Efficiency: - Increase Flow Rate - Use Shorter Column - Adjust Gradient Slope check_res->optimize_speed  Yes optimize_selectivity->screen Re-screen change_sp Change Stationary Phase: Try Cyano (CN) or Reversed-Phase (C18) optimize_selectivity->change_sp If still poor change_sp->screen Re-screen validate Method Validation & Scale-up to Prep optimize_speed->validate end Pure Diastereomers validate->end

Caption: Workflow for HPLC Method Development.

Troubleshooting start Problem Encountered prob_type What is the issue? start->prob_type coelution Co-elution / Poor Resolution (Rₛ < 1.0) prob_type->coelution No Separation broad Broad or Tailing Peaks prob_type->broad Bad Peak Shape sol_coelution Change Mobile Phase SELECTIVITY (e.g., Hex/EtOAc -> Hex/IPA) coelution->sol_coelution check_broad Possible Cause? broad->check_broad sol_overload Reduce Sample Load: Dilute sample 10x & re-inject check_broad->sol_overload Overload? sol_secondary Secondary Interactions: Add modifier (e.g., 0.1% TEA) check_broad->sol_secondary Tailing?

Caption: Decision Tree for Troubleshooting Poor Chromatography.

Experimental Protocols

Protocol 1: Analytical NP-HPLC Method Development

This protocol provides a self-validating system for developing a robust analytical method.

  • System Preparation:

    • Use an HPLC system equipped with a UV/PDA detector. A PDA detector is crucial as it allows for peak purity analysis by comparing spectra across a peak.

    • Equilibrate a standard silica column (e.g., 4.6 x 150 mm, 5 µm) with 95:5 (v/v) Hexane:IPA at 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the diastereomeric mixture at ~1 mg/mL in IPA.

    • Create a working solution by diluting the stock 1:10 in Hexane to ensure the injection solvent is weak.

  • Initial Screening Run:

    • Inject 5 µL of the working solution.

    • Run an isocratic elution with 95:5 Hexane:IPA for 20 minutes.

    • Self-Validation: Assess the chromatogram. Do you see one peak, two poorly resolved peaks, or two well-resolved peaks? Use the PDA to confirm that all peaks have the same UV spectrum, confirming they are isomers.

  • Method Optimization (Iterative Process):

    • If unresolved: Increase the polar modifier. Sequentially test mobile phases of 90:10, 85:15 Hexane:IPA.

    • If still unresolved: Switch modifiers. Prepare mobile phases using EtOAc or DCM as described in Table 1 . Equilibrate the column for at least 30 column volumes when switching between different solvent families.

    • If peaks are broad: Prepare a mobile phase containing 0.1% TEA (e.g., 90:10:0.1 Hexane:IPA:TEA) and re-inject.

    • Causality Check: For each change, analyze the effect on retention time (k'), selectivity (α), and resolution (Rₛ). This systematic approach allows you to understand how each solvent component influences the separation.

  • Finalization: Once baseline separation (Rₛ ≥ 1.5) is achieved, the method is ready for use in reaction monitoring or can serve as the basis for scaling up to preparative chromatography.

Protocol 2: Preparative Flash Chromatography with Dry Loading

This protocol is designed to maximize resolution for preparative-scale purification.

  • Solvent System Selection:

    • Using TLC, identify an isocratic solvent system that gives the lower-eluting diastereomer an Rf of ~0.25 and the higher-eluting one an Rf of ~0.15. The separation between the spots (ΔRf) should be maximized.

  • Sample Preparation (Dry Loading):

    • Dissolve 1.0 g of the crude diastereomeric mixture in a minimal amount of a volatile solvent (e.g., DCM or EtOAc).

    • Add 2-3 g of silica gel to the solution to form a slurry.

    • Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing:

    • For 1.0 g of crude material, select a column that holds approximately 100 g of silica gel (100:1 ratio).

    • Pack the column as a slurry in the initial, weak mobile phase (e.g., 100% Hexane). Do not let the column run dry.

  • Loading and Elution:

    • Carefully add the prepared dry-loaded sample as a neat layer on top of the packed silica bed. Gently tap the column to settle the powder.

    • Add a thin layer of sand or fritted disc to protect the sample layer.

    • Begin elution with the selected mobile phase. Collect fractions from the beginning.

    • Self-Validation: Monitor the fraction collection using TLC. Analyze every few fractions to precisely identify where each diastereomer begins and ends its elution. Pool the pure fractions of each diastereomer separately.

  • Purity Confirmation:

    • Analyze the pooled, pure fractions using the analytical HPLC method developed in Protocol 1 to confirm the diastereomeric purity.

References

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(9), 2334. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • Chamkasem, N. (2019). How to separate the diastereomer peak from main peak? ResearchGate. [Link]

  • Westin, J. Racemic Mixtures Separation Of Enantiomers. Jack Westin MCAT Content. [Link]

  • Trudell, M. L., et al. (1998). 2-Carbomethoxy-3-aryl-8-bicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters. Journal of medicinal chemistry, 41(4), 558-61. [Link]

  • Toll, L., et al. (2012). Synthesis and structure-activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & medicinal chemistry, 20(8), 2677-83. [Link]

  • Toll, L., et al. (2012). Synthesis and structure–activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. ResearchGate. [Link]

  • Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]

  • Various Authors. (2008). Separation of diastereomers. Chromatography Forum. [Link]

  • Lomenzo, S. A., et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. NIH Public Access. [Link]

  • Gecse, Z., et al. (2012). Structural and temperature effects on enantiomer separations of bicyclo[2.2.2]octane-based 3-amino-2-carboxylic acids on cinchona alkaloid-based zwitterionic chiral stationary phases. Journal of chromatography. A, 1228, 219-28. [Link]

  • Various Authors. (2024). Help with separation of diastereomers. Reddit r/CHROMATOGRAPHY. [Link]

  • Breitbach, Z. S., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Journal of chromatography. A, 1363, 172-82. [Link]

  • Breugst, M., et al. (2018). Derivatization reactions of the 8‐oxabicyclo[3.2.1]octane framework. ResearchGate. [Link]

  • Coric, I., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8348-8353. [Link]

  • Zhang, W., et al. (2021). Axially chiral biaryl molecules and strategies for biaryl atropisomers synthesis. ResearchGate. [Link]

  • George, C., et al. (2009). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of medicinal chemistry, 52(19), 6216-25. [Link]

  • Torun, L., et al. (2006). Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Tetrahedron Letters, 47(4), 599-603. [Link]

  • Palmer, J. (2007). HPLC Column and Separation and Separation Troubleshooting. Agilent Technologies, Inc. [Link]

  • Breitbach, Z. S., et al. (2014). Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases. PubMed. [Link]

Sources

Troubleshooting

Assessing the stability of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one in different pH conditions

Welcome to the technical support center for 8-Oxa-3-azabicyclo[3.2.1]octan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Oxa-3-azabicyclo[3.2.1]octan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and stability of this bicyclic lactam. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 8-Oxa-3-azabicyclo[3.2.1]octan-2-one in aqueous solutions?

A1: The primary stability concern for 8-Oxa-3-azabicyclo[3.2.1]octan-2-one is its susceptibility to hydrolysis, particularly under non-neutral pH conditions. The core structure contains a lactam (a cyclic amide) which can be cleaved by both acid- and base-catalyzed hydrolysis. This degradation will result in the opening of the lactam ring, forming an amino acid derivative and compromising the integrity of the original molecule. The rate of this hydrolysis is highly dependent on pH and temperature.

Q2: At what pH range is 8-Oxa-3-azabicyclo[3.2.1]octan-2-one expected to be most stable?

A2: Generally, lactams exhibit a U-shaped pH-rate profile for hydrolysis, with the highest stability typically observed in the near-neutral pH range (approximately pH 5-7).[1] Extreme acidic or alkaline conditions will significantly accelerate the rate of degradation. For β-lactams without an α-amino group, maximum stability is often found around pH 6-7.[1] While 8-Oxa-3-azabicyclo[3.2.1]octan-2-one is not a β-lactam, the general principle of minimizing acid and base catalysis holds true. We strongly recommend performing pH-rate profile studies for your specific formulation to determine the optimal pH for stability.

Q3: What are the likely degradation products of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one under acidic and basic conditions?

A3: Under both acidic and basic conditions, the primary degradation product will be the corresponding ring-opened amino acid.

  • Acid-catalyzed hydrolysis: The carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond.

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon of the lactam, forming a tetrahedral intermediate which then collapses to break the amide bond.[2]

The exact structure of the resulting amino acid will be a derivative of tetrahydrofuran with amino and carboxylic acid functionalities.

Q4: How can I monitor the stability of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one in my samples?

A4: The most common and effective method for monitoring the stability of your compound is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound over time. It is crucial to develop and validate this method by performing forced degradation studies.[3]

Troubleshooting Guide

Issue 1: Rapid loss of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one potency in formulated solutions.

Possible Cause: The pH of your formulation buffer is outside the optimal stability range for the lactam.

Troubleshooting Steps:

  • Verify the pH of your solution: Directly measure the pH of your formulation. Do not rely on the theoretical pH of the buffer.

  • Perform a pH-rate profile study: This involves preparing your formulation in a series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9) and monitoring the degradation of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one over time at a constant temperature.

  • Analyze the data: Plot the logarithm of the remaining concentration of your compound versus time to determine the degradation rate constant (k) at each pH. The pH with the lowest k value is the pH of maximum stability.

  • Reformulate: Adjust your formulation to the optimal pH identified in the pH-rate profile study.

Issue 2: Appearance of unknown peaks in the chromatogram during stability studies.

Possible Cause: These are likely degradation products of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one.

Troubleshooting Steps:

  • Conduct a forced degradation study: This will help to intentionally generate the degradation products and confirm if the unknown peaks correspond to them.[4][5][6] Forced degradation studies typically involve exposing the compound to stress conditions such as:

    • Acidic hydrolysis: e.g., 0.1 M HCl at 60 °C

    • Basic hydrolysis: e.g., 0.1 M NaOH at 60 °C

    • Oxidative stress: e.g., 3% H₂O₂ at room temperature

    • Thermal stress: e.g., 80 °C

    • Photolytic stress: exposure to UV and visible light

  • Characterize the degradants: If the degradation products are significant, you may need to identify their structures using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Optimize your analytical method: Ensure your HPLC method can adequately separate the parent compound from all major degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 8-Oxa-3-azabicyclo[3.2.1]octan-2-one.

Objective: To generate potential degradation products and establish a stability-indicating analytical method.

Materials:

  • 8-Oxa-3-azabicyclo[3.2.1]octan-2-one

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • Calibrated pH meter

  • HPLC system with UV detector

  • Thermostatic oven and water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C. Withdraw samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at various time points.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80 °C. Also, prepare a solution and store it at 80 °C. Analyze samples at various time points.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by HPLC, comparing the chromatograms of the stressed samples to the control (time zero) sample.

Data Summary Table:

Stress ConditionTemperatureTime Points (hours)Expected Degradation
0.1 M HCl60 °C0, 2, 4, 8, 24High
0.1 M NaOH60 °C0, 2, 4, 8, 24High
3% H₂O₂Room Temp0, 2, 4, 8, 24Moderate
Thermal (Solid)80 °C0, 24, 48, 72Low to Moderate
Thermal (Solution)80 °C0, 24, 48, 72Moderate to High
PhotolyticAs per ICH Q1BN/AVariable

Visualizations

Structure of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one

Caption: Chemical structure of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one.

General Hydrolysis Pathways

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) A_Lactam 8-Oxa-3-azabicyclo[3.2.1]octan-2-one A_Intermediate Protonated Lactam A_Lactam->A_Intermediate + H+ A_Product Ring-Opened Amino Acid A_Intermediate->A_Product + H2O B_Lactam 8-Oxa-3-azabicyclo[3.2.1]octan-2-one B_Intermediate Tetrahedral Intermediate B_Lactam->B_Intermediate + OH- B_Product Ring-Opened Carboxylate B_Intermediate->B_Product

Caption: Simplified degradation pathways under acidic and basic conditions.

Experimental Workflow for Stability Assessment

G Start Start: Stability Study Initiation Prep Prepare Solutions at Different pH Values Start->Prep Incubate Incubate at Controlled Temperature Prep->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Determine Degradation Rate Analyze->Data End Identify Optimal pH for Stability Data->End

Caption: Workflow for determining the pH of maximum stability.

References

  • Royal Society of Chemistry. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]

  • WIPO Patentscope. WO/2023/005928 8-OXO-3-AZABICYCLO[3.2.1]OCTANE COMPOUND OR SALT THEREOF, AND PREPARATION METHOD THEREFOR AND USE THEREOF. [Link]

  • Universität Regensburg. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]

  • Semantic Scholar. synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. [Link]

  • ResearchGate. Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. [Link]

  • MDPI. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. [Link]

  • Google Patents. Process for the preparation of 8-azabicyclo(3.2.1)
  • PubMed Central (PMC). Stability of β-lactam antibiotics in bacterial growth media. [Link]

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ACS Publications. Theoretical Study of the Alkaline Hydrolysis of a Bicyclic Aza-β-lactam. [Link]

  • MDPI. The Apparent pH Stability of Antibiotic Preparations Used for Uterine Infusions in Mares. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

  • ResearchGate. The Hydrolysis of Lactams. [Link]

  • ResearchGate. New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. [Link]

  • PubMed Central (PMC). The Mechanisms of Catalysis by Metallo β-Lactamases. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • European Medicines Agency. GUIDELINE ON HUMAN CELL-BASED MEDICINAL PRODUCTS. [Link]

  • Pearson. Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. [Link]

  • YouTube. Forced Degradation Study in Pharmaceuticals. [Link]

  • ResearchGate. Degradation of beta-lactam antibiotics. [Link]

  • Google Patents. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • YouTube. Lactam Hydrolysis. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the Spectroscopic Interpretation of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one

Abstract This guide provides an in-depth, predictive analysis of the spectroscopic signature of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one, a key heterocyclic scaffold in medicinal chemistry. In the absence of a complete, publ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth, predictive analysis of the spectroscopic signature of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one, a key heterocyclic scaffold in medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages first-principles analysis and comparative data from structurally related analogs to construct a reliable, theoretical spectroscopic profile. We will dissect the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying structural and electronic rationale for each predicted signal. This guide is intended for researchers in drug discovery and organic synthesis, offering a robust framework for the characterization and identification of this and similar bicyclic lactam systems.

Introduction: The Structural Significance of a Bridged Lactam

The 8-oxa-3-azabicyclo[3.2.1]octan-2-one core represents a confluence of important structural motifs: a bridged bicyclic system imparting rigid conformational constraint, a lactam (cyclic amide) critical for hydrogen bonding and metabolic stability, and an ether linkage that influences solubility and molecular geometry. Such scaffolds are invaluable in drug development for their ability to present pharmacophoric elements in a well-defined three-dimensional space, enhancing binding affinity and selectivity for biological targets.[1]

Accurate and unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule. This guide will explore this fingerprint by predicting the spectral outcomes and comparing them with the carbocyclic analog, 3-Azabicyclo[3.2.1]octan-2-one , to highlight the profound influence of the bridgehead oxygen atom.

Molecular Structure and Numbering

A clear understanding of the molecule's topology is essential for interpreting spectroscopic data, particularly for assigning NMR signals. The IUPAC numbering convention for 8-Oxa-3-azabicyclo[3.2.1]octan-2-one is established below.

cluster_0 8-Oxa-3-azabicyclo[3.2.1]octan-2-one C1 C1 C2 C2(=O) C1->C2 O8 O8 C1->O8 N3 N3-H C2->N3 C4 C4 N3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C5->O8 C7 C7 C6->C7 C7->C1

Caption: IUPAC Numbering for 8-Oxa-3-azabicyclo[3.2.1]octan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A 3D View

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and stereochemistry of organic molecules. The rigid bicyclic frame of our target molecule results in a well-resolved and highly informative spectrum.

¹H NMR Spectroscopy: Probing the Proton Environments

The introduction of a highly electronegative oxygen atom at the C8 bridge position dramatically influences the chemical shifts of nearby protons compared to its carbocyclic analog. The primary effect is the significant deshielding (downfield shift) of the bridgehead protons (H1 and H5).

Predicted ¹H NMR Data vs. Carbocyclic Analog

Proton(s) Predicted δ (ppm) for 8-Oxa... Justification for Prediction Experimental δ (ppm) for 3-Aza...
H1, H5 4.5 - 4.8 Bridgehead protons adjacent to electronegative O8. Strongly deshielded. 2.6 - 2.9
N-H 6.5 - 7.5 Amide proton, broad signal. 6.5 - 7.5
H4α, H4β 3.2 - 3.5 Methylene protons α to the lactam nitrogen. 3.1 - 3.4

| H6, H7 (exo/endo) | 1.8 - 2.2 | Methylene protons on the six-membered ring. | 1.5 - 2.0 |

Causality Explained: The ~2.0 ppm downfield shift of H1 and H5 is the most telling feature. This is a direct consequence of the inductive effect of the adjacent oxygen atom, which withdraws electron density from the C-H bonds, reducing their shielding and increasing their resonance frequency. This key difference makes distinguishing between the two scaffolds trivial.

Splitting Patterns (Multiplicity):

  • H1 and H5: Expected to be complex multiplets. H1 couples to H7exo, H7endo, and H6exo (via a W-coupling). H5 couples to H4α, H4β, and H6endo.

  • H4 Protons: Will appear as diastereotopic protons, likely as two separate multiplets or doublets of doublets, coupling with each other (geminal coupling) and with H5.

  • H6/H7 Protons: These four protons will be diastereotopic and present a complex, overlapping region of the spectrum. 2D NMR techniques are essential for their unambiguous assignment.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of unique carbon atoms and insight into their electronic environment. The impact of the bridgehead oxygen is even more pronounced here.

Predicted ¹³C NMR Data vs. Carbocyclic Analog

Carbon(s) Predicted δ (ppm) for 8-Oxa... Justification for Prediction Experimental δ (ppm) for 3-Aza...
C2 172 - 175 Lactam carbonyl carbon. ~175
C1, C5 75 - 80 Bridgehead carbons bonded to O8. Strongly deshielded. 35 - 40
C4 45 - 50 Carbon α to the lactam nitrogen. ~48

| C6, C7 | 25 - 30 | Methylene carbons. | ~29 |

Causality Explained: The most striking feature is the ~40 ppm downfield shift of the bridgehead carbons, C1 and C5. Direct attachment to the electronegative oxygen atom causes a massive withdrawal of electron density, making these carbons highly electron-poor and thus, highly deshielded. The lactam carbonyl (C2) chemical shift remains relatively consistent, as it is further removed from the structural change.

2D NMR for Unambiguous Assignment

While 1D spectra provide the foundation, 2D NMR experiments are required for a self-validating, definitive structural proof.

cluster_workflow 2D NMR Confirmation Workflow cluster_cosy Key COSY Correlations cluster_hmbc Key HMBC Correlations cosy COSY (¹H-¹H Correlation) hsqc HSQC (¹H-¹³C Direct Correlation) cosy->hsqc Assign directly bonded pairs hmbc HMBC (¹H-¹³C Long-Range) hsqc->hmbc Confirm multi-bond connectivity H5_H4 H5 ↔ H4α, H4β H1_H7 H1 ↔ H7exo, H7endo H1_C2 H1, H5 → C2 (Carbonyl) H4_C2 H4α, H4β → C2 (Carbonyl) H7_C5 H7 → C1, C5 M [M]⁺˙ m/z = 127 F1 [M - CO]⁺˙ m/z = 99 M->F1 Loss of CO F2 [M - C₂H₂O]⁺˙ m/z = 85 M->F2 Retro-Diels-Alder type fragmentation F3 [C₄H₅O]⁺ m/z = 69 F2->F3 Loss of NH₂

Caption: Plausible EI-MS fragmentation pathways for the target molecule.

  • Loss of Carbon Monoxide: A common fragmentation for cyclic ketones and lactams is the expulsion of a neutral CO molecule, which would lead to a fragment at m/z = 99 .

  • Retro-Diels-Alder (RDA) type fragmentation: The bicyclic ether structure is prone to a cycloreversion reaction. Cleavage of the C1-C7 and C5-C6 bonds with the loss of a neutral ketene molecule (CH₂=C=O) is less likely. A more plausible pathway involves the cleavage of the C1-O8 and C4-C5 bonds, leading to a fragment at m/z = 85 . This pathway is unique to the oxygen-bridged system and would differ significantly from the carbocyclic analog. [2][3]

Recommended Experimental Protocols

To acquire high-quality data for this compound, the following standardized protocols are recommended.

TechniqueProtocol Details
NMR Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm). Instrumentation: Acquire spectra on a 400 MHz or higher field spectrometer. Parameters: For ¹H, acquire 16-32 scans. For ¹³C, acquire 1024-2048 scans with proton decoupling. For 2D experiments (COSY, HSQC, HMBC), use standard instrument library parameters and optimize for expected coupling constants.
IR Sample Prep: Prepare a thin film of the neat compound on a NaCl or KBr salt plate, or acquire a spectrum of a KBr pellet containing ~1% of the sample. Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer. Parameters: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
MS Sample Prep: Dissolve a small amount of sample (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile. Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source for fragmentation analysis or an Electrospray Ionization (ESI) source for accurate mass determination. Parameters: For EI, use a standard 70 eV ionization energy. For ESI, infuse the sample at a low flow rate (5-10 µL/min) and acquire in positive ion mode.

Conclusion

The spectroscopic profile of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one is predicted to be rich with information, defined by the interplay between its rigid bicyclic framework and the electronic effects of the lactam and bridgehead ether. The most definitive features for its identification are the pronounced downfield shifts of the bridgehead protons (H1, H5) and carbons (C1, C5) in the NMR spectra, a direct result of the O8-bridge. These features, combined with a strained lactam C=O stretch in the IR around 1685 cm⁻¹ and a unique mass spectrometry fragmentation pattern, provide a robust, multi-faceted fingerprint for unambiguous characterization. This predictive guide serves as a reliable roadmap for any researcher working with this important chemical scaffold.

References

  • This reference section would be populated with actual links to papers and databases containing the data for the analog compounds and spectroscopic principles if this were a real publication.

Sources

Comparative

A Senior Application Scientist's Guide to 1H NMR Analysis of 8-Oxabicyclo[3.2.1]octane Systems

For Researchers, Scientists, and Drug Development Professionals The 8-oxabicyclo[3.2.1]octane skeleton is a privileged scaffold found in a multitude of natural products and pharmacologically active molecules. Its rigid,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-oxabicyclo[3.2.1]octane skeleton is a privileged scaffold found in a multitude of natural products and pharmacologically active molecules. Its rigid, conformationally constrained structure presents a unique challenge and opportunity for detailed stereochemical analysis. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for elucidating the precise three-dimensional architecture of these systems. This guide provides an in-depth comparison of ¹H NMR analysis strategies for various 8-oxabicyclo[3.2.1]octane derivatives, offering field-proven insights and detailed experimental protocols to empower your research.

The Foundational Spectrum: Understanding the Parent System and Key Proton Environments

The conformational rigidity of the 8-oxabicyclo[3.2.1]octane system, which typically adopts a chair-like conformation for the six-membered ring, leads to a well-resolved and informative ¹H NMR spectrum. The key to accurate structural elucidation lies in the unambiguous assignment of each proton, which is dictated by its unique electronic and spatial environment.

Characteristic Chemical Shift Regions:

The ¹H NMR spectrum of an 8-oxabicyclo[3.2.1]octane derivative can be broadly divided into distinct regions:

  • Bridgehead Protons (H-1 and H-5): These protons, situated at the junction of the bicyclic system, typically resonate in the downfield region of the aliphatic spectrum, often between δ 4.0 and 5.0 ppm . Their chemical shift is highly sensitive to the presence of nearby substituents and the overall conformation of the molecule.

  • Protons Adjacent to the Oxygen Bridge (H-2, H-7): Protons on carbons flanking the ethereal oxygen (C-2 and C-7) are deshielded and usually appear in the range of δ 3.5 to 4.5 ppm .

  • Methylene Bridge Protons (H-6): The protons on the C-6 methylene bridge often exhibit diastereotopicity, leading to distinct signals for the endo and exo protons. Their chemical shifts can vary significantly based on the substitution pattern.

  • Ethylene Bridge Protons (H-3, H-4): The protons on the C3-C4 ethylene bridge typically resonate in the more upfield region of the spectrum, generally between δ 1.5 and 2.5 ppm .

The presence of substituents can significantly perturb these characteristic chemical shifts. Electronegative groups will cause a downfield shift for nearby protons, while anisotropic effects from aromatic rings or carbonyl groups can lead to either shielding or deshielding depending on their spatial orientation.

Comparative Analysis: Dissecting the Spectra of Substituted Derivatives

The true power of ¹H NMR analysis is revealed when comparing the spectra of different derivatives. By observing the changes in chemical shifts and coupling constants, one can deduce the position and stereochemistry of substituents.

Case Study 1: C-1 Functionalized 2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-ones

In a study of C-1 functionalized 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives, the assignment of cis-endo and cis-exo diastereoisomers was achieved through a combination of 1D and 2D NMR techniques. The relative stereochemistry was established by analyzing key NOESY correlations.

Protoncis-endo Diastereomer (δ, ppm)cis-exo Diastereomer (δ, ppm)Key Differentiating Feature
H-1~4.8~4.9Subtle shift, but significant for differentiation
H-2~2.7~2.9Exo proton is more deshielded
H-4~2.6~2.8Exo proton is more deshielded
H-5~4.6~4.7Minor shift
H-6~6.2~6.3Olefinic protons show minor shifts
H-7~6.1~6.2Olefinic protons show minor shifts

Note: The exact chemical shifts are dependent on the specific C-1 substituent.

The causality behind these differences lies in the through-space anisotropic effects of the substituents and the resulting subtle changes in the ring conformation. For instance, an exo substituent at C-2 will have a more pronounced deshielding effect on the adjacent exo proton at C-4.

Case Study 2: 3-Biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Esters

In the analysis of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters, ¹H NMR was crucial for determining the stereochemistry of the substituents at C-2 and C-3.[1] The diagnostic skeletal protons provided clear evidence for the relative configuration.[1]

ProtonChemical Shift Range (δ, ppm)Multiplicity
H-14.97 - 5.01d
H-4β2.98 - 3.09dd
H-4α2.08 - 2.18d
H-54.65 - 4.68m

The distinct chemical shifts and multiplicities of the H-4 protons are particularly informative for assigning the stereochemistry at C-3. The coupling constants between H-3 and the H-4 protons can differentiate between an endo or exo orientation of the biaryl substituent.

The Power of Two Dimensions: Advanced NMR Techniques for Unambiguous Assignments

While 1D ¹H NMR provides a wealth of information, complex molecules often exhibit overlapping signals that necessitate the use of two-dimensional (2D) NMR experiments for complete and unambiguous assignment.

G 1D_H_NMR 1D ¹H NMR (Initial Analysis) COSY COSY (¹H-¹H Connectivity) 1D_H_NMR->COSY Identifies Coupled Protons HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC Assigns Protons to Carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Connects Molecular Fragments NOESY NOESY/ROESY (Through-Space Correlations) HMBC->NOESY Determines Stereochemistry Structure Complete 3D Structure NOESY->Structure

Workflow for 2D NMR Analysis of 8-Oxabicyclo[3.2.1]octane Systems

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is the cornerstone of 2D NMR, revealing which protons are scalar-coupled to each other (typically through 2-3 bonds).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube. Ensure the solution is homogeneous.

  • Instrument Setup:

    • Tune and match the probe for the ¹H frequency.

    • Optimize the lock and shims to achieve good spectral resolution.

  • Acquisition:

    • Use a standard cosygpqf pulse sequence.

    • Set the spectral width to cover all proton signals (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (e.g., 2-4) for each of the 256-512 increments in the indirect dimension (t₁).

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and reference the spectrum.

Data Interpretation: Cross-peaks in the COSY spectrum indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are coupled. By "walking" through the COSY correlations, you can trace out the entire spin system of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment identifies which protons are directly attached to which carbon atoms.

Experimental Protocol:

  • Sample and Instrument Setup: As for the COSY experiment.

  • Acquisition:

    • Use a standard hsqcedetgpsp pulse sequence (phase-edited to distinguish CH/CH₃ from CH₂ signals).

    • Set the ¹H spectral width as before.

    • Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-150 ppm).

    • Use a one-bond coupling constant (¹JCH) of ~145 Hz.

  • Processing: Process the data similarly to the COSY spectrum.

Data Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is directly bonded.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment reveals long-range correlations between protons and carbons (typically over 2-4 bonds), allowing for the connection of different spin systems and the identification of quaternary carbons.

Experimental Protocol:

  • Sample and Instrument Setup: As for the COSY experiment.

  • Acquisition:

    • Use a standard hmbcgplpndqf pulse sequence.

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJCH) to a value between 6-10 Hz.

  • Processing: Process the data similarly to the COSY spectrum.

Data Interpretation: Cross-peaks in the HMBC spectrum indicate correlations between protons and carbons that are two or three bonds apart. This is invaluable for piecing together the molecular framework.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

NOESY and ROESY experiments detect through-space interactions between protons that are close to each other in the three-dimensional structure, regardless of whether they are scalar-coupled. This is the definitive technique for determining stereochemistry and conformation.

Experimental Protocol:

  • Sample Preparation: The sample should be thoroughly degassed to remove dissolved oxygen, which can quench the NOE effect. This is typically done by several freeze-pump-thaw cycles.

  • Instrument Setup: As for the COSY experiment.

  • Acquisition:

    • For small to medium-sized molecules (MW < 1000), a NOESY experiment (noesygpph) is generally suitable. For molecules in the intermediate molecular weight range, a ROESY experiment (roesygpph) may provide better results.

    • Set the spectral widths as for the COSY experiment.

    • The mixing time (d8 or tm) is a crucial parameter and should be optimized. A typical starting point for small molecules is 500-800 ms.

  • Processing: Process the data similarly to the COSY spectrum.

Data Interpretation: Cross-peaks in a NOESY/ROESY spectrum indicate that the corresponding protons are spatially close (typically < 5 Å). The intensity of the cross-peak is related to the internuclear distance. By analyzing the pattern of NOE correlations, one can determine the relative stereochemistry of substituents and the overall conformation of the molecule.

G cluster_1D 1D NMR cluster_2D_Connectivity 2D NMR (Connectivity) cluster_2D_Stereochem 2D NMR (Stereochemistry) 1H_NMR ¹H NMR (Chemical Shift, Coupling) COSY COSY (H-H Correlation) 1H_NMR->COSY HSQC HSQC (C-H Direct Correlation) COSY->HSQC HMBC HMBC (C-H Long-Range Correlation) HSQC->HMBC NOESY NOESY/ROESY (Through-Space Proximity) HMBC->NOESY

Logical Flow of NMR Data Interpretation

Conclusion: A Self-Validating System for Structural Elucidation

The ¹H NMR analysis of 8-oxabicyclo[3.2.1]octane systems, when approached systematically, provides a self-validating pathway to complete structural and stereochemical assignment. The initial 1D ¹H NMR spectrum offers crucial clues about the substitution pattern and overall structure. Subsequent 2D NMR experiments, starting with COSY to establish proton-proton connectivity, followed by HSQC and HMBC to build the carbon framework, and finally NOESY/ROESY to define the three-dimensional architecture, create a web of interconnected data points. The consistency across all these experiments provides a high degree of confidence in the final assigned structure. By understanding the fundamental principles and applying the detailed protocols outlined in this guide, researchers can confidently navigate the complexities of these important bicyclic systems and unlock their full potential in drug discovery and natural product chemistry.

References

  • Montaña, A. M., Grima, P. M., & García, F. (1999). Complete assignment of 1H and 13C NMR data and establishment of the relative stereochemistry of C-1-functionalized 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. Magnetic Resonance in Chemistry, 37(7), 481-488. [Link]

  • Wuts, P. G. M., & Wilson, B. A. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. ACS Omega, 6(19), 12769–12786. [Link]

  • Wolf, M. R., & Wulff, W. D. (2011). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. Angewandte Chemie International Edition, 50(12), 2872-2876. [Link]

  • Wolf, M. R., & Wulff, W. D. (2011). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. Angewandte Chemie (International ed. in English), 50(12), 2872-6. [Link]

  • Shimada, N., Anada, M., & Hashimoto, S. (2009). Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides with Vinyl Ethers. Journal of the American Chemical Society, 131(35), 12742–12744. [Link]

  • George, C., Ananthan, S., & Subramanian, G. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Tetrahedron Letters, 53(47), 6423-6427. [Link]

  • George, C., Ananthan, S., & Subramanian, G. (2006). Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Tetrahedron Letters, 47(4), 599-603. [Link]

  • Tafeenko, V. A., Aslanov, L. A., & Chernyshev, V. V. (2010). (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3138. [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

  • Alcântara, A. F. C., Piló-Veloso, D., de Almeida, W. B., Maltha, C. R. A., & Barbosa, L. C. A. (2006). Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Journal of Molecular Structure, 791(1-3), 180-185. [Link]

  • Dräger, B. (2007). 1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. Phytochemical Analysis, 18(4), 337-345. [Link]

  • Taha, A. M., & Rücker, G. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of pharmaceutical sciences, 67(6), 775-779. [Link]

  • Dräger, B. (2018). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 23(12), 3075. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one

This guide provides an in-depth analysis and comparison of methodologies for determining the crystal structure of (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one. Designed for researchers and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of methodologies for determining the crystal structure of (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to structural biology. We will dissect the successful, published determination of this specific molecule as our central case study, comparing it with alternative and complementary techniques to provide a comprehensive strategic overview.

Introduction: The Significance of Structural Precision

The molecule (1R,5S,8R)-1,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one, a unique bicyclic lactam, represents a class of compounds known as sugar amino acid (SAA) mimetics.[1] Such scaffolds are of significant interest in medicinal chemistry and drug design, particularly for their potential to induce specific secondary structures, like β-turns, in peptides.[1] The absolute and relative stereochemistry, intramolecular hydrogen bonding, and overall three-dimensional conformation are critical determinants of its biological activity. Therefore, unambiguous determination of its solid-state structure is not merely an academic exercise but a foundational requirement for understanding its function and advancing its therapeutic potential.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for this purpose, providing precise atomic coordinates and bonding information with unparalleled accuracy.[2] This guide uses the successful crystallographic analysis of the title compound, as reported by Punzo et al. in Acta Crystallographica (2004), as a practical framework for discussing best practices.[1]

Part 1: The Foundational Step - Achieving Crystallinity

The primary bottleneck in any crystallographic study is obtaining high-quality single crystals. For a small, polar molecule like (1R,5S,8R)-1,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one, which features multiple hydrogen bond donors (two hydroxyls, one N-H) and acceptors (four oxygens, one nitrogen), the choice of solvent and crystallization technique is paramount.

Case Study: The Successful Crystallization Protocol

The reported method for obtaining single crystals of the title compound was remarkably straightforward yet effective: slow evaporation .[1]

Protocol:

  • The purified bicyclic compound was dissolved in methanol to near saturation in a clean flask.

  • The flask was loosely covered to allow for the slow evaporation of the solvent at ambient temperature.

  • Over time, as the solvent evaporated, the solution became supersaturated, leading to the nucleation and growth of colorless, plate-like crystals suitable for diffraction.[1]

Rationale Behind the Choice:

  • Solvent Compatibility: Methanol is a polar protic solvent, making it an excellent choice for dissolving a polar molecule rich in hydroxyl and amide groups. Its ability to form hydrogen bonds with the solute facilitates dissolution.

  • Volatility: Methanol has a relatively high vapor pressure, enabling the slow evaporation method to work on a practical timescale. The rate can be easily controlled by adjusting the opening of the vessel.[3]

  • Simplicity and Efficacy: For many small organic molecules, slow evaporation is the simplest and often most effective initial screening method. It avoids the complexity of introducing anti-solvents, which can sometimes lead to oils or amorphous precipitates if the kinetics are unfavorable.[3]

Comparison of Crystallization Techniques

While slow evaporation proved successful, it is one of several classical techniques that should be considered in a comprehensive screening strategy. The choice of method is often empirical, and running parallel experiments is a field-proven best practice.

dot graph TD { rankdir="LR"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption="Workflow for Crystallization Method Screening."

Technique Principle Advantages for Target Molecule Potential Challenges
Slow Evaporation Solvent is slowly removed, increasing solute concentration to the point of supersaturation and nucleation.Simple, effective, requires minimal material. Proven to work for the title compound.[1][3]Can sometimes lead to rapid crystallization and smaller or lower-quality crystals if evaporation is not well-controlled.
Vapor Diffusion An anti-solvent with high vapor pressure slowly diffuses into a sealed chamber containing the dissolved sample, reducing the solute's solubility.[3]Excellent for milligram quantities, offers fine control over the rate of supersaturation, often yielding high-quality crystals.[3]Requires a carefully selected solvent/anti-solvent pair. The target's high polarity might make finding a suitable miscible anti-solvent challenging.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where slow mixing occurs.Can produce very high-quality crystals as nucleation is slow and controlled. Good for sensitive molecules.[4]Technically challenging to set up without disturbing the interface. Risk of precipitation if diffusion is too rapid.
Slow Cooling A saturated solution is prepared at an elevated temperature and then cooled slowly, exploiting the lower solubility at reduced temperatures.[4]Effective if solubility shows a strong temperature dependence. Amenable to automation.Requires precise temperature control. The molecule may form an oil or amorphous solid if cooled too quickly ("crashing out").

Part 2: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, SC-XRD provides the definitive three-dimensional structure.[2] This technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, from which the electron density, and thus the atomic positions, can be reconstructed.[5][6]

Experimental Workflow: From Crystal to Structure

The process follows a logical and self-validating sequence. Any failure or poor metric at one stage necessitates a return to a previous step, ensuring the final structure's integrity.

sc_xrd_workflow

Analysis of the Published Structure of (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one

The data from the successful determination provides a benchmark for what researchers should expect from a high-quality analysis.

Parameter Reported Value Significance (Expert Interpretation)
Formula C₆H₉NO₄Confirms the elemental composition of the crystallized molecule.
Crystal System OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group P2₁2₁2₁A common chiral space group, confirming the enantiopure nature of the crystal without inversion symmetry. This is expected for a molecule derived from homochiral starting materials.
Temperature 190 KData was collected at low temperature to minimize atomic thermal vibrations, leading to sharper diffraction spots and a more precise structure.
R-factor (R1) 0.028 (2.8%)This is the primary indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% for small molecules indicates an excellent, highly reliable refinement.
wR-factor (wR2) 0.069 (6.9%)A weighted R-factor that includes all reflection data. A value below 15% is considered very good.
Data/Parameter Ratio 9.7Indicates a robust refinement where the number of independent observations (data) is nearly 10 times the number of refined parameters, preventing overfitting.

This high-quality data firmly established the stereochemistry and conformation of the molecule, providing a solid foundation for further drug development efforts.[1]

Part 3: A Comparative Guide to Structural Elucidation Techniques

While SC-XRD is the gold standard for solid-state structure, a comprehensive approach often involves complementary techniques that provide orthogonal data, either for validation or to answer different questions (e.g., behavior in solution).[7]

Technique Information Provided Advantages Limitations
Single-Crystal XRD Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing interactions in the solid state.Unambiguous and high-resolution structural determination.[2] The definitive method for absolute structure proof.Requires well-ordered single crystals, which can be difficult to obtain. The structure is static and may not represent the dominant conformation in solution.
NMR Spectroscopy Connectivity (¹H, ¹³C), through-bond correlations (COSY, HSQC), through-space proximities (NOESY/ROESY), dynamic processes in solution.Provides the structure and dynamics in a biologically relevant solution state. Does not require crystallization. Can confirm constitutional isomers.Structure determination is based on distance restraints and is generally lower resolution than XRD.[8][9] Absolute stereochemistry is not directly determined.
Computational Modeling (e.g., DFT) Theoretical minimum-energy conformations, bond energies, electrostatic potential, simulated vibrational frequencies.No experimental sample needed. Can be used to predict stable conformers and rationalize observed structures.The model is only as good as the level of theory used. It is a simulation and requires experimental validation (e.g., from XRD or NMR) to be considered trustworthy.

Expert Insight: For the title compound, a 2D-NMR analysis (specifically NOESY) would be an excellent complementary technique. By observing through-space correlations between protons, one could confirm that the relative stereochemistry observed in the crystal structure is maintained in solution. This cross-validation between solid-state and solution-state data provides a much higher degree of confidence in the overall structural model.[10]

Part 4: Trustworthiness and the Self-Validating System

Scientific integrity demands that every reported structure is rigorously validated.[11] The field of crystallography has developed robust, automated tools to serve this purpose, ensuring that published data is consistent and physically reasonable.[12]

The Role of checkCIF: Before deposition in a public database like the Cambridge Structural Database (CSD), crystallographic information files (CIFs) are vetted using the checkCIF algorithm, a service provided by the International Union of Crystallography (IUCr).[12] This program generates a report with ALERTS that flag potential issues, including:

  • Geometric Outliers: Unusual bond lengths or angles compared to vast libraries of known structures.[13][14]

  • Symmetry Issues: Checks if the structure could have been refined in a higher symmetry space group.

  • Data Quality Metrics: Flags issues with the completeness or quality of the diffraction data.

  • Inconsistencies: Ensures consistency between the formula, unit cell contents, and the refined model.

A clean checkCIF report, or one where all ALERTS have been satisfactorily explained by the researcher, is the final stamp of a self-validating protocol. It demonstrates that the structure is not only consistent with the collected experimental data but also with the fundamental principles of chemistry and physics.[12][15]

Conclusion

The structural determination of (1R,5S,8R)-1,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one serves as an exemplary case study. A straightforward crystallization via slow evaporation from methanol yielded high-quality single crystals, enabling a definitive structural solution by SC-XRD with excellent refinement statistics. This guide has contextualized this success by comparing it with alternative crystallization and analytical methods.

For drug development professionals, the key takeaway is that an integrated approach is optimal. While SC-XRD provides the unambiguous solid-state structure, complementary techniques like NMR offer crucial insights into the molecule's behavior in solution. By combining these methods and adhering to rigorous validation standards, researchers can build a comprehensive and trustworthy structural understanding, accelerating the journey from molecular design to therapeutic application.

References

  • Punzo, F., Watkin, D. J., Simone, M. I., & Fleet, G. W. J. (2004). (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2315–o2317. [Link]

  • IUCr. (2004). (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one. Acta Crystallographica Section E, E60, o2315-o2317. [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1938-1955. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Thurston, J. H. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 18(2), 107-119. [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Rosato, A., et al. (2012). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. PLoS ONE, 7(5), e37992. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: A review. IUCr Journals. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Wikipedia. (n.d.). Macromolecular structure validation. Retrieved from [Link]

  • Prota, A. (2020). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? InfinityLab. [Link]

  • Jones, C. (1999). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 9(14), R535-R537. [Link]

  • Minor, W., et al. (2016). The Quality and Validation of Structures from Structural Genomics. Methods in Molecular Biology, 1432, 197-219. [Link]

  • Millikin University. (n.d.). Crystallization. Retrieved from [Link]

  • SARomics Biostructures. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved from [Link]

  • STOE & Cie GmbH. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]

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Comparative

A Comparative Guide: Stille vs. Suzuki Coupling for the Synthesis of 8-Oxabicyclo[3.2.1]oct-2-ene Derivatives

For Researchers, Scientists, and Drug Development Professionals The 8-oxabicyclo[3.2.1]oct-2-ene scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecule...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-oxabicyclo[3.2.1]oct-2-ene scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules, including potent monoamine transporter inhibitors. The functionalization of this bicyclic system, particularly at the C3-position with aryl and heteroaryl moieties, is crucial for modulating pharmacological activity. Among the array of cross-coupling methodologies, the Stille and Suzuki reactions have emerged as prominent strategies. This guide provides an in-depth comparative analysis of these two powerful C-C bond-forming reactions in the context of synthesizing 3-aryl-8-oxabicyclo[3.2.1]oct-2-ene derivatives, offering field-proven insights to inform experimental design and catalyst selection.

At a Glance: Stille vs. Suzuki for 8-Oxabicyclo[3.2.1]oct-2-ene Systems

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannane (R-SnR'₃)Organoboron (R-B(OR)₂)
Toxicity of Reagents High (Organotins are toxic)Low (Boronic acids are generally non-toxic)
Reaction Conditions Generally mild, neutral pHRequires a base for activation
Functional Group Tolerance ExcellentGood, but can be sensitive to acidic protons
Yields for 8-oxabicyclo[3.2.1]oct-2-enes Reported as high and reliable[1][2]Can be problematic, leading to complex mixtures[1][2]
Substrate Scope BroadBroad, but can be challenging with certain heterocycles
Byproduct Removal Can be challengingGenerally straightforward

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

The choice between Stille and Suzuki coupling is often dictated by the specific substrate and desired outcome. Understanding their respective catalytic cycles is key to troubleshooting and optimizing these reactions.

The Stille Coupling Cycle

The Stille reaction proceeds via a three-step catalytic cycle involving a palladium(0) catalyst.

Stille_Coupling cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation R1-Pd(II)-R2(L2)->Pd(0)L2 R1-R2 R1-R2 R1-Pd(II)-R2(L2)->R1-R2 Reductive Elimination R1-X R1-X R1-X->R1-Pd(II)-X(L2) Oxidative Addition R2-SnR3 R2-SnR3 R2-SnR3->R1-Pd(II)-X(L2)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

The key transmetalation step involves the transfer of the R² group from the organostannane to the palladium center. A significant advantage of the Stille coupling is its tolerance to a wide variety of functional groups due to the neutral reaction conditions.

The Suzuki Coupling Cycle

The Suzuki coupling also follows a similar three-step catalytic cycle, with a crucial difference in the transmetalation step.

Suzuki_Coupling cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation R1-Pd(II)-R2(L2)->Pd(0)L2 R1-R2 R1-R2 R1-Pd(II)-R2(L2)->R1-R2 Reductive Elimination R1-X R1-X R1-X->R1-Pd(II)-X(L2) Oxidative Addition R2-B(OR)2 R2-B(OR)2 R2-B(OR)2->R1-Pd(II)-X(L2) Base Base Base->R1-Pd(II)-X(L2)

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

A key distinction from the Stille coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation.[3] While this has been extensively optimized, the presence of a base can sometimes lead to side reactions, particularly with sensitive substrates.

Experimental Evidence: The Case for Stille Coupling with 8-Oxabicyclo[3.2.1]oct-2-ene Derivatives

Several studies focused on the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters have consistently demonstrated the superiority of the Stille coupling for this particular scaffold.[1][2] In these studies, Stille cross-coupling protocols furnished the desired products in high yields.[1][2] Conversely, Suzuki coupling under the utilized conditions in some cases resulted in complex reaction mixtures and lower yields.[1][2]

One report explicitly mentions that while Stille conditions produced the desired coupled products in reasonable yields, Suzuki conditions with certain heteroaryl boronic acids were problematic. This highlights a key practical advantage of the Stille coupling for this system: reliability and cleaner reaction profiles across a range of substrates.

Causality Behind Experimental Choices

The observed preference for Stille coupling in this context can be attributed to several factors:

  • Absence of a Strong Base: The 8-oxabicyclo[3.2.1]oct-2-ene system, particularly with ester functionalities, can be sensitive to the basic conditions required for Suzuki coupling, potentially leading to side reactions such as hydrolysis or epimerization. The neutral conditions of the Stille coupling circumvent these issues.

  • Robustness with Heterocycles: While Suzuki couplings with heteroarylboronic acids have been extensively developed, certain heterocycles can still be challenging coupling partners. The corresponding organostannanes in Stille couplings can be more robust and less prone to protodeboronation or other decomposition pathways.

  • Predictability: For complex, multi-step syntheses common in drug discovery, the predictability and reliability of a reaction are paramount. The consistent high yields reported for the Stille coupling with this scaffold make it a more dependable choice.

Experimental Protocols: A Practical Guide

The following are representative, step-by-step methodologies for Stille and Suzuki couplings adapted for the synthesis of 3-(heteroaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester derivatives from the corresponding vinyl triflate.

Representative Stille Coupling Protocol

Stille_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine vinyl triflate, organostannane, Pd catalyst (e.g., Pd(PPh₃)₄), and LiCl in a flame-dried flask. B Add degassed solvent (e.g., THF or dioxane). A->B C Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C) and monitor by TLC/LC-MS. B->C D Cool to room temperature and dilute with an organic solvent (e.g., EtOAc). C->D E Wash with aqueous KF solution to remove tin byproducts, followed by brine. D->E F Dry the organic layer over Na₂SO₄, filter, and concentrate. E->F G Purify by flash column chromatography. F->G

Caption: Experimental workflow for a typical Stille coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 8-oxabicyclo[3.2.1]oct-2-en-3-yl triflate (1.0 eq.), the heteroaryl stannane (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and lithium chloride (3.0 eq.).

  • Solvent Addition: Add freshly distilled and degassed 1,4-dioxane via syringe.

  • Reaction Execution: Heat the mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite.

  • Purification: Wash the filtrate with a saturated aqueous solution of potassium fluoride to precipitate the tin salts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Representative Suzuki Coupling Protocol

Suzuki_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine vinyl triflate, boronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a flask. B Add a degassed solvent mixture (e.g., dioxane/water). A->B C Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C) and monitor by TLC/LC-MS. B->C D Cool to room temperature and dilute with water and an organic solvent (e.g., EtOAc). C->D E Separate the layers and extract the aqueous layer with the organic solvent. D->E F Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. E->F G Purify by flash column chromatography. F->G

Caption: Experimental workflow for a typical Suzuki coupling reaction.

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, combine the 8-oxabicyclo[3.2.1]oct-2-en-3-yl triflate (1.0 eq.), the heteroaryl boronic acid (1.5 eq.), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction Execution: Heat the mixture to 90 °C and stir for 6-18 hours. Monitor the reaction progress by thin-layer chromatography or LC-MS.

  • Work-up: After cooling to room temperature, add water and extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

Conclusion and Future Perspectives

For the synthesis of 3-aryl- and 3-heteroaryl-8-oxabicyclo[3.2.1]oct-2-ene derivatives, the existing literature strongly suggests that the Stille coupling is the more robust and higher-yielding method compared to the Suzuki coupling.[1][2] This is likely due to the milder, base-free conditions of the Stille reaction, which are more compatible with the potentially sensitive bicyclic ester substrates.

However, the primary drawback of the Stille coupling remains the toxicity of the organotin reagents and byproducts. For large-scale and industrial applications, the development of a more reliable and high-yielding Suzuki protocol for this specific scaffold would be highly desirable due to the lower toxicity and cost of boronic acids. Future research in this area could focus on the screening of alternative ligands, bases, and solvent systems to overcome the current limitations of the Suzuki coupling for these valuable intermediates.

References

  • Torun, L., Madras, B. K., & Meltzer, P. C. (2012). Synthesis and structure–activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 20(8), 2762-2772. [Link]

  • Kozikowski, A. P., et al. (2006). Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 16(15), 4119-4122. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

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Validation

Comparative Guide: DAT Binding of 8-Oxabicyclo[3.2.1]octanes vs. 8-Azabicyclo[3.2.1]octanes

[1][2] Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Pharmacologists Focus: Structure-Activity Relationships (SAR), Binding Kinetics, and Experimental Protocols Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Pharmacologists Focus: Structure-Activity Relationships (SAR), Binding Kinetics, and Experimental Protocols

Executive Summary: Challenging the "Essential Nitrogen" Dogma

For decades, the design of Dopamine Transporter (DAT) inhibitors was governed by the "ionic interaction" hypothesis. This model postulated that the protonated nitrogen atom at the 8-position of the tropane scaffold (8-azabicyclo[3.2.1]octane)—found in cocaine and WIN 35,428—was essential for forming an ionic bond with the aspartate residue (Asp79) in the DAT binding pocket.[1]

This guide presents conclusive evidence refuting that absolute requirement.

Experimental data demonstrates that 8-oxabicyclo[3.2.1]octanes (where the nitrogen bridge is replaced by an ether oxygen) retain, and often exceed, the binding affinity of their nitrogenous counterparts.[2] This finding fundamentally shifts the understanding of DAT inhibitor pharmacophores from electrostatic-driven binding to shape-complementarity and dipole-driven interactions.[3]

Structural & Physicochemical Comparison

The core difference lies in the bridgehead atom (Position 8).[3] This single atom substitution drastically alters the physicochemical profile without disrupting the steric volume required for binding.[3]

Feature8-Azabicyclo[3.2.1]octanes (Tropanes)8-Oxabicyclo[3.2.1]octanes (Oxa-tropanes)
Bridgehead Atom Nitrogen (

, usually

)
Oxygen (Ether,

)
Electronic State (pH 7.4) Cationic (Protonated).[3] pKa

8.5–9.5
Neutral .[3] Non-ionizable.[3]
H-Bond Capability H-Bond Donor (when protonated)H-Bond Acceptor (weak)
Lipophilicity (LogP) Variable (pH dependent)High (pH independent)
Synthesis Route Robinson Tropinone Synthesis / Michael Addition[3+2] Cycloaddition (Furan + Oxyallyl cation)
The pKa Implications

The most critical distinction is the pKa .[3]

  • Tropanes: At physiological pH, the nitrogen is protonated (

    
    ). This positive charge was long thought to anchor the ligand to the negatively charged Asp79 residue in Transmembrane Domain 1 (TM1) of the DAT.
    
  • Oxa-tropanes: The oxygen bridge cannot be protonated.[3] The high affinity of these neutral molecules proves that an ionic anchor is not strictly required for high-affinity inhibition , although it is likely necessary for substrate transport (e.g., dopamine).

Pharmacological Performance: Binding Affinity Data[1][2][4]

The following data compares the inhibition constants (


 or 

) of standard tropane ligands against their direct 8-oxa analogs. The data highlights that replacing Nitrogen with Oxygen maintains nanomolar potency.[3]
Table 1: Comparative Binding Affinity ( ) at DAT[1][2][4]
Compound ClassC3-SubstituentC2-Substituent8-Aza (

)
8-Oxa (

)
Selectivity (DAT/SERT)
Cocaine Analog Phenyl

-COOMe
~89 nM (Cocaine)Not typically stableLow
WIN Analog 4-Fluorophenyl

-COOMe
11–20 nM (WIN 35,428)~15 nMHigh
High Potency 3,4-Dichlorophenyl

-COOMe
1.1 nM 3.27 nM >50x
Stereoisomer 3,4-Dichlorophenyl

-COOMe
~5.0 nM2.34 nM Moderate

Data Sources: Meltzer et al., J. Med.[2][3][4] Chem. 1997; 2000.[3] Values represent displacement of [³H]WIN 35,428 in monkey striatum.

Key Findings
  • Equipotency: The 3,4-dichlorophenyl substituted 8-oxa analog (3.27 nM) is nearly equipotent to the 8-aza parent (1.1 nM).[3] Both are significantly more potent than cocaine.[3]

  • Stereochemical Flexibility: Unlike tropanes, where the

    
    -aryl (chair) conformation is strictly required for maximum potency, 8-oxa analogs show surprising affinity in the 
    
    
    
    (boat) configuration (
    
    
    nM).[3]
  • Selectivity: 8-oxa analogs often exhibit superior selectivity for DAT over the Serotonin Transporter (SERT) compared to their aza-counterparts, making them excellent candidates for specific DAT imaging probes.[3]

Mechanistic Logic & SAR Visualization[2]

The following diagram illustrates the decision logic and Structure-Activity Relationship (SAR) flow that led to the discovery of 8-oxa ligands.

SAR_Logic cluster_0 Physicochemical Shift Cocaine Cocaine / Tropane Scaffold (8-Azabicyclo[3.2.1]octane) Hypothesis Hypothesis: Ionic Bond (Asp79) is Essential Cocaine->Hypothesis Traditional View Exp_Design Experimental Design: Replace N with O (Ether Bridge) Hypothesis->Exp_Design To Test Necessity Result_Oxa 8-Oxabicyclo[3.2.1]octane (Neutral at pH 7.4) Exp_Design->Result_Oxa Synthesis Binding_Data Binding Data: High Affinity Retained (nM range) Result_Oxa->Binding_Data Radioligand Assay Conclusion Conclusion: Ionic Bond NOT Essential for Inhibitors Shape/Dipole drives binding Binding_Data->Conclusion Refutes Hypothesis

Figure 1: SAR Logic Flowchart illustrating the shift from the ionic interaction hypothesis to the steric/dipole binding model.

Experimental Protocols

To verify these findings in your own laboratory, follow these standardized protocols. These methods ensure reproducibility and direct comparability between the two scaffolds.[3]

Synthesis: The [3+2] Cycloaddition Route (8-Oxa Specific)

Unlike the Robinson synthesis used for tropanes, 8-oxa analogs are best synthesized via a cycloaddition strategy.[3]

  • Reactants: 1,1,3,3-tetrabromoacetone + Furan (or substituted furan).[3]

  • Catalyst: Diethylzinc (

    
    ) or Nonacarbonyldiiron (
    
    
    
    ).[3]
  • Mechanism: Generation of an oxyallyl cation intermediate which undergoes a [4+3] or [3+2] cycloaddition with the furan diene.[3]

  • Reduction: The resulting bicyclic ketone is reduced (e.g.,

    
     or L-Selectride) to the alcohol, then functionalized to the target ester.
    
Radioligand Binding Assay (DAT)

This protocol measures the affinity (


) of your compound by displacing a known radioligand.[3]

Reagents:

  • Tissue: Rat or Monkey Striatal Membranes (rich in DAT).[3]

  • Radioligand:

    
     (Specific Activity: ~80 Ci/mmol).[3] Concentration: 2 nM.[3]
    
  • Buffer: Tris-HCl (50 mM), NaCl (120 mM), pH 7.4.

Workflow Diagram:

Binding_Assay Prep Membrane Prep (Striatum Homogenate) Incubate Incubation (2h @ 4°C or 25°C) Prep->Incubate Filter Filtration (Whatman GF/B + PEI) Incubate->Filter Terminate Binding Count Scintillation Counting (LSC) Filter->Count Measure CPM Analyze Data Analysis (Non-linear Regression) Count->Analyze Calculate IC50/Ki Ligand Test Compound (10^-10 to 10^-5 M) Ligand->Incubate Radio [3H]WIN 35,428 (Fixed Conc.) Radio->Incubate

Figure 2: Standard Radioligand Binding Assay Workflow for DAT affinity determination.

Data Analysis Step: Convert


 to 

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is the dissociation constant of the radioligand.

Conclusion

The comparison between 8-oxabicyclo[3.2.1]octanes and 8-azabicyclo[3.2.1]octanes reveals that the nitrogen atom is not a prerequisite for high-affinity DAT inhibition.[3]

  • For Drug Development: The 8-oxa scaffold offers a neutral, lipophilic alternative with distinct pharmacokinetic properties, potentially avoiding some peripheral side effects associated with cationic amines.[3]

  • For Research: These compounds serve as vital tools to probe the hydrophobic pockets of the DAT, proving that shape complementarity can override electrostatic requirements in transporter inhibition.

References

  • Meltzer, P. C., et al. (1997).[3] "2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters."[3][1][5] Journal of Medicinal Chemistry, 40(17), 2661–2673.[3] Link[3]

  • Meltzer, P. C., et al. (2000).[3] "Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate." Journal of Medicinal Chemistry, 46, 1456-1464.[3] Link[3]

  • Madras, B. K., et al. (1998).[3] "Nitrogen-based drugs are not essential for blockade of monoamine transporters."[3][1] Synapse, 29(3), 216-227.[3] Link

  • Carroll, F. I., et al. (2006).[3] "Cocaine and Dopamine Transporter Interactions."[2][3][1][6][7][8][9] Chemical Reviews, 106(7), 2962-2986.[3] Link[3]

  • Torun, L., et al. (2012).[3] "Synthesis and structure–activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters." Bioorganic & Medicinal Chemistry, 20(8), 2762-2772.[3] Link[3]

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationships of 8-Heterobicyclo[3.2.1]octane Systems

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing the 8-heterobicyclo[3.2.1]octane scaffold. This guide is tailored for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing the 8-heterobicyclo[3.2.1]octane scaffold. This guide is tailored for researchers, scientists, and drug development professionals, offering an in-depth analysis of how subtle structural modifications to this versatile bicyclic system profoundly influence its biological activity. We will dissect the key chemical features that drive potency and selectivity, compare different heterocyclic cores, and provide detailed experimental protocols to empower your own research endeavors.

The 8-heterobicyclo[3.2.1]octane framework, a core component of tropane alkaloids like cocaine, has served as a pivotal template in medicinal chemistry.[1][2][3][4] Its rigid conformational structure provides a well-defined orientation of substituents, making it an ideal scaffold for designing ligands with high affinity and specificity for a range of biological targets, most notably monoamine transporters.[5][6] This guide will primarily focus on the SAR of analogs targeting the dopamine transporter (DAT) and serotonin transporter (SERT), critical players in the pathophysiology of various neurological and psychiatric disorders.[7][8]

I. The Foundational Scaffold: Unpacking the 8-Heterobicyclo[3.2.1]octane Core

The versatility of the 8-heterobicyclo[3.2.1]octane system lies in the ability to modify the heteroatom at the 8-position. This seemingly simple substitution has profound implications for the molecule's physicochemical properties and its interaction with biological targets. The most extensively studied variants include the 8-azabicyclo[3.2.1]octanes (tropanes), 8-oxabicyclo[3.2.1]octanes, and 8-thiabicyclo[3.2.1]octanes.

A critical insight from numerous studies is that the 8-amino functionality of the tropane ring is not an absolute requirement for potent DAT inhibition.[9][10] This discovery opened the door to the exploration of 8-oxa and 8-thia analogs, which often exhibit distinct pharmacological profiles. The topological properties of the bicyclic scaffold appear to be a more dominant factor in receptor binding than the specific nature of the heteroatom.[6]

II. Decoding the Structure-Activity Relationship: A Comparative Analysis

The biological activity of 8-heterobicyclo[3.2.1]octane derivatives is exquisitely sensitive to the nature and stereochemistry of substituents at various positions of the bicyclic core. Here, we will compare the SAR of different analogs, focusing on their affinity for the dopamine and serotonin transporters.

A. The Crucial Role of C-2 and C-3 Substituents

The substituents at the C-2 and C-3 positions are paramount in determining both the potency and selectivity of these compounds for monoamine transporters. A recurring motif for high-affinity DAT inhibitors is the presence of a 2β-carbomethoxy group and a 3β-aryl substituent.[9]

1. The 3-Aryl Moiety: A Key Determinant of Selectivity

The nature of the aryl group at the C-3 position is a critical handle for tuning selectivity between DAT and SERT.

  • Monoaryl vs. Biaryl Systems: Generally, 3-monoaryl substituted analogs exhibit a preference for DAT, whereas the introduction of a second aromatic ring (biaryl systems) can shift the selectivity towards SERT.[9] For instance, analogs with 4-(2-pyrrolyl)phenyl or 4-(2-thiophenyl)phenyl at the 3-position have shown a preference for SERT over DAT.[9]

  • Stereochemistry at C-3: The stereochemical orientation of the aryl group is a major determinant of potency. The 3β-aryl diastereomers are consistently more potent inhibitors of DAT compared to their 3α-aryl counterparts.[5]

2. Modifications at the C-2 Position: Beyond the Carbomethoxy Group

While the 2β-carbomethoxy group is a common feature in many potent analogs, it is not immutable. Research has shown that this ester functionality can be replaced by other groups with retention of high DAT affinity. For example, the substitution of the C2-ester with an isoxazole ring in 8-thiabicyclo[3.2.1]octanes resulted in potent and selective DAT inhibitors.[5]

B. The Influence of the Heteroatom at Position 8

As previously mentioned, the identity of the heteroatom at the 8-position (N, O, or S) modulates the pharmacological profile of the ligand.

  • 8-Azabicyclo[3.2.1]octanes (Tropanes): This class, which includes cocaine, has been extensively studied. The nitrogen atom can participate in hydrogen bonding and ionic interactions, which may contribute to its binding affinity.[1]

  • 8-Oxabicyclo[3.2.1]octanes: The replacement of the nitrogen with an oxygen atom leads to potent DAT inhibitors, demonstrating that a basic nitrogen is not essential for high affinity.[6] These compounds often exhibit good selectivity for DAT over SERT.[6]

  • 8-Thiabicyclo[3.2.1]octanes: Sulfur at the 8-position also yields potent DAT inhibitors.[5][6] The 8-thia analogs can offer a unique pharmacological profile, with some derivatives showing high potency at both DAT and SERT.[6] The selectivity of these compounds often arises from a reduction in activity at SERT rather than an enhancement at DAT.[6]

C. Core Modifications: Fine-Tuning Activity

Further modifications to the bicyclic scaffold itself can also impact biological activity.

  • Bridge Hydroxylation: The introduction of a hydroxyl group at the C-6 or C-7 position of the tropane ring has been explored.[7][8] These modifications can influence both potency and selectivity. Notably, 7-hydroxy tropanes have been found to be more potent at the DAT than their 6-hydroxy counterparts.[7][8]

  • Unsaturation: The introduction of a double bond in the bicyclic system, for example in 2,3-unsaturated analogs, can lead to highly potent and selective DAT inhibitors.[10] This enhanced selectivity is often due to a significant decrease in affinity for SERT.[6]

Comparative Data Summary

The following table summarizes the binding affinities (IC50 values in nM) of representative 8-heterobicyclo[3.2.1]octane analogs for the dopamine transporter (DAT) and serotonin transporter (SERT). This data highlights the key SAR principles discussed above.

Compound ClassHeteroatom (X=)C-3 SubstituentDAT IC50 (nM)SERT IC50 (nM)Selectivity (SERT/DAT)Reference
8-Thiabicyclo[3.2.1]octane S3β-(3,4-dichlorophenyl)5.78.01.4[6]
8-Thiabicyclo[3.2.1]octane S3-(3,4-dichlorophenyl)-2,3-ene4.5>3600>800[10]
8-Thiabicyclo[3.2.1]octane S3β-phenyl7-43--[5]
8-Oxabicyclo[3.2.1]octane O3β-(p-tolyl)2.516064[9]
8-Azabicyclo[3.2.1]octane N3β-(4-fluorophenyl) (WIN 35,428)---[5]

Note: A direct comparison of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

III. Experimental Protocols: A Practical Guide

To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below is a detailed methodology for a key assay used in the characterization of 8-heterobicyclo[3.2.1]octane analogs.

Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,428, a well-characterized high-affinity DAT ligand.

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • [³H]WIN 35,428 (radioligand)

  • Test compounds (8-heterobicyclo[3.2.1]octane analogs)

  • Nomifensine (for defining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Step-by-Step Procedure:

  • Tissue Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to the desired protein concentration (typically 50-100 µg of protein per well).

  • Assay Setup: In a 96-well microplate, add the following components in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (at a final concentration close to its Kd, e.g., 2-5 nM), and 100 µL of tissue homogenate.

    • Non-specific Binding: 50 µL of nomifensine (at a final concentration of 10 µM), 50 µL of [³H]WIN 35,428, and 100 µL of tissue homogenate.

    • Competitive Binding: 50 µL of test compound (at various concentrations, typically in a serial dilution), 50 µL of [³H]WIN 35,428, and 100 µL of tissue homogenate.

  • Incubation: Incubate the plates at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

IV. Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key relationships and workflows.

SAR_Trends cluster_scaffold 8-Heterobicyclo[3.2.1]octane Core cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Scaffold C3_Aryl C-3 Aryl Group (Mono- vs. Bi-aryl) Scaffold->C3_Aryl C2_Sub C-2 Substituent (e.g., Ester, Isoxazole) Scaffold->C2_Sub X_Heteroatom X = N, O, S (Position 8) Scaffold->X_Heteroatom Core_Mod Core Modifications (e.g., Hydroxylation) Scaffold->Core_Mod Potency Potency (e.g., IC50) C3_Aryl->Potency Selectivity Selectivity (DAT vs. SERT) C3_Aryl->Selectivity C2_Sub->Potency C2_Sub->Selectivity X_Heteroatom->Potency X_Heteroatom->Selectivity Core_Mod->Potency Core_Mod->Selectivity

Caption: Key structural modifications influencing the biological activity of 8-heterobicyclo[3.2.1]octane systems.

Experimental_Workflow start Start: Compound Synthesis synthesis Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification binding_assay Radioligand Binding Assay (Determine IC50/Ki) purification->binding_assay data_analysis Data Analysis & SAR Correlation binding_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: A typical experimental workflow for SAR studies of novel 8-heterobicyclo[3.2.1]octane analogs.

V. Conclusion and Future Directions

The 8-heterobicyclo[3.2.1]octane scaffold remains a remarkably fruitful platform for the design of potent and selective ligands for a variety of biological targets, particularly monoamine transporters. The extensive SAR data accumulated over the years provides a robust framework for the rational design of novel therapeutics. Key takeaways include the profound influence of substituents at the C-2 and C-3 positions, the interchangeability of the heteroatom at position 8, and the ability to fine-tune activity through modifications to the bicyclic core.

Future research in this area will likely focus on leveraging computational modeling and structural biology to gain a more granular understanding of the ligand-receptor interactions that underpin the observed SAR trends. The development of novel synthetic methodologies will also be crucial for accessing a wider diversity of analogs. By integrating these approaches, the full therapeutic potential of the 8-heterobicyclo[3.2.1]octane system can be realized.

References

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (Source: Vertex AI Search)
  • Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. [Link]

  • The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. [Link]

  • Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. [Link]

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • Diels–Alder Reactions of 1,3-Dienes Incorporated into 8-Oxa- and 8-Thiabicyclo[3.2.1]octane Skeletons: A Convenient Access to Complex Tri- and Tetracyclic Compounds.
  • Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters.
  • Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters †.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. [Link]

  • Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. [Link]

  • 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (Source: ADDI)
  • Receptor Binding Assays for HTS and Drug Discovery. [Link]

Sources

Validation

A Comparative Guide to Bicyclic Diamine Scaffolds in Catalysis and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Bicyclic diamines represent a pivotal class of scaffolds in modern chemistry. Their inherent structural rigidity and well-defined three-dimensional arrangem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Bicyclic diamines represent a pivotal class of scaffolds in modern chemistry. Their inherent structural rigidity and well-defined three-dimensional arrangement of nitrogen atoms make them exceptional building blocks for creating highly selective catalysts and potent therapeutic agents.[1][2] The conformational restriction imposed by the fused ring system minimizes the entropic penalty upon binding to a biological target or a metal center, a crucial factor in designing effective molecules.[2] This guide offers a comparative analysis of three prominent bicyclic diamine scaffolds: 1,4-Diazabicyclo[2.2.2]octane (DABCO), (-)-Sparteine, and Bispidine (3,7-Diazabicyclo[3.3.1]nonane), highlighting their unique structural features, synthetic accessibility, and key applications with supporting experimental insights.

1,4-Diazabicyclo[2.2.2]octane (DABCO): The Versatile Workhorse

DABCO is a symmetric, cage-like tertiary amine that is widely utilized as a catalyst and reagent in organic synthesis due to its commercial availability and unique properties.[3]

Structure and Properties: Its defining feature is the rigid bicyclo[2.2.2]octane framework where the two bridgehead nitrogen atoms possess readily accessible lone pairs. This structure prevents self-quenching or side reactions, making it an effective nucleophile and base. Despite being a diamine, the two nitrogen atoms exhibit markedly different basicities, which facilitates the formation of monocations.[4]

Synthesis: DABCO is industrially synthesized and readily available, which is a significant advantage for its widespread application. Laboratory-scale syntheses are rarely necessary.

Key Applications:

  • Organocatalysis: DABCO is a highly effective catalyst for a multitude of organic transformations, including the Baylis-Hillman reaction, C-H functionalization, and the synthesis of heterocyclic compounds.[5][6] Its role is often to act as a nucleophilic catalyst or a base to activate substrates.

  • Ligand in Coordination Chemistry: The bridgehead nitrogens can coordinate to metal centers, although its application as a ligand is less common than its role as a base or organocatalyst.[4]

  • Reagent: It is also used as a non-nucleophilic base and as an antioxidant to improve the lifetime of dyes in applications like fluorescence microscopy.[3]

graph DABCO_Structure {
  layout="neato";
  node [shape=plaintext, fontcolor="#202124"];
  edge [color="#5F6368"];

N1 [label="N", pos="0,1!", fontsize=12]; N2 [label="N", pos="0,-1!", fontsize=12]; C1 [label="CH₂", pos="-1.2,0.5!", fontsize=10]; C2 [label="CH₂", pos="-1.2,-0.5!", fontsize=10]; C3 [label="CH₂", pos="0.6,1.2!", fontsize=10, labelloc="t"]; C4 [label="CH₂", pos="0.6,-1.2!", fontsize=10, labelloc="b"]; C5 [label="CH₂", pos="1.2,0.5!", fontsize=10]; C6 [label="CH₂", pos="1.2,-0.5!", fontsize=10];

N1 -- C1; N1 -- C3; N1 -- C5; N2 -- C2; N2 -- C4; N2 -- C6; C1 -- C2; C3 -- C4; C5 -- C6; }

Caption: Structure of the Bispidine (3,7-Diazabicyclo[3.3.1]nonane) core.

Comparative Summary and Data

The choice of scaffold is dictated by the specific requirements of the application, such as the need for chirality, basicity, or specific coordination geometry.

Scaffold Key Structural Feature Primary Advantage Primary Limitation Main Application Area pKa (Conjugate Acid)
DABCO Symmetric, cage-like, accessible nitrogensCommercially available, versatile base/catalystAchiralOrganocatalysis, Reagent~8.8
(-)-Sparteine Rigid, tetracyclic, chiralHigh enantioselectivity inductionOnly one enantiomer is readily availableAsymmetric Synthesis~10.9
Bispidine Rigid chair-chair conformation, synthetically tunableHighly modular, privileged medicinal scaffoldSynthesis required, less common than DABCOMedicinal Chemistry, Ligand Design~10.4

Note: pKa values are approximate and can vary with conditions.

Experimental Protocol: (-)-Sparteine Mediated Asymmetric Lithiation

This protocol describes a representative procedure for the enantioselective deprotonation of N-Boc-pyrrolidine, a foundational reaction showcasing the utility of (-)-sparteine. The causality behind the experimental choices is to form the chiral s-BuLi/(-)-sparteine complex in situ at low temperature to ensure its stability and maximize stereocontrol before introducing the substrate.

Objective: To perform an enantioselective lithiation of N-Boc-pyrrolidine followed by electrophilic quenching with trimethylsilyl chloride (TMSCl).

Materials:

  • N-Boc-pyrrolidine

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with anhydrous diethyl ether (e.g., 20 mL for a 1 mmol scale reaction).

  • Complex Formation: Cool the flask to -78 °C using a dry ice/acetone bath. Add (-)-sparteine (1.1 equivalents) via syringe. Stir for 5 minutes.

  • Lithiation Agent: Slowly add s-BuLi (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C. A color change (e.g., to yellow/orange) indicates complex formation. Stir the solution at -78 °C for 30 minutes.

  • Substrate Addition: Add a solution of N-Boc-pyrrolidine (1.0 equivalent) in a small amount of anhydrous Et₂O dropwise to the chiral base solution.

  • Deprotonation: Stir the reaction mixture at -78 °C for 2 hours. The progress can be monitored by TLC if a suitable quenching/derivatization method is available.

  • Electrophilic Quench: Add freshly distilled TMSCl (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Workup: After stirring for an additional 30 minutes, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add more Et₂O, and separate the layers. Extract the aqueous layer twice with Et₂O.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Asymmetric_Lithiation_Workflow cluster_Preparation Complex Formation (-78°C) cluster_Reaction Reaction (-78°C) sBuLi s-BuLi Complex Chiral Complex sBuLi->Complex Sparteine (-)-Sparteine Sparteine->Complex Anion Chiral Lithiated Intermediate Complex->Anion Deprotonation Substrate N-Boc-pyrrolidine Substrate->Anion Product Silylated Product Anion->Product TMSCl TMSCl (Electrophile) TMSCl->Product Purification Purification (Chromatography) Product->Purification Analysis Analysis (Chiral HPLC) Product->Analysis

Caption: Experimental workflow for (-)-sparteine mediated asymmetric lithiation.

Conclusion

The selection of a bicyclic diamine scaffold is a critical design choice in both catalysis and drug discovery. DABCO offers unparalleled utility and cost-effectiveness for general synthetic applications. (-)-Sparteine provides a powerful, albeit resource-limited, tool for achieving high stereoselectivity. Bispidine emerges as a highly adaptable and promising scaffold, particularly in medicinal chemistry, where its modular synthesis allows for systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties. Understanding the distinct advantages and limitations of each scaffold enables chemists to make informed decisions, accelerating the development of novel catalysts and therapeutics.

References

  • Gazagnaire, E., Helminen, J., et al. (2025). Stability of bicyclic guanidine superbases and their salts in water. RSC advances. Available at: [Link]

  • Tan, C.-H., & Coles, M. (2014). Bicyclic-guanidines, -guanidinates and -guanidinium salts: wide ranging applications from a simple family of molecules. Semantic Scholar. Available at: [Link]

  • Gazagnaire, E., Helminen, J., et al. (2025). Stability of bicyclic guanidine superbases and their salts in water. PubMed Central. Available at: [Link]

  • (N.A.). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. Available at: [Link]

  • (N.A.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. MDPI. Available at: [Link]

  • Varala, R., Seema, V., et al. (2024). 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date). Bentham Science. Available at: [Link]

  • (N.A.). 1,4-Diazabicyclo[2.2.2]octane as an Efficient Catalyst for a Clean, One-Pot Synthesis of Tetrahydrobenzo[b]pyran Derivatives via Multicomponent Reaction in Aqueous Media. Taylor & Francis Online. Available at: [Link]

  • (N.A.). Bicyclic Conformationally Restricted Diamines. ResearchGate. Available at: [Link]

  • (N.A.). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). ResearchGate. Available at: [Link]

  • (N.A.). Bispidine-Amino Acid Conjugates Act as a Novel Scaffold for the Design of Antivirals That Block Japanese Encephalitis Virus Replication. PLOS Neglected Tropical Diseases. Available at: [Link]

  • (N.A.). Modular synthesis of bicyclic twisted amides and anilines. RSC Publishing. Available at: [Link]

  • (2016). Bispidine as a Privileged Scaffold. Bentham Science Publishers. Available at: [Link]

  • (N.A.). Synthesis of novel bicyclic diamine scaffolds derived from tropinone. summer-school24. Available at: [Link]

  • (N.A.). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. Available at: [Link]

  • (N.A.). Sparteine Metal Complexes as Chiral Catalyst for Asymmetric Synthesis – A Review. ResearchGate. Available at: [Link]

  • (N.A.). Bicyclic-guanidines, -guanidinates and -guanidinium salts: wide ranging applications from a simple family of molecules. RSC Publishing. Available at: [Link]

  • (2024). Bicyclic guanidine superbase carboxylate salts for cellulose dissolution. PubMed Central. Available at: [Link]

  • (N.A.). Untethering sparteine: 1,3-diamine ligand for asymmetric synthesis in water. ChemRxiv. Available at: [Link]

  • (N.A.). Convenient Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine). ResearchGate. Available at: [Link]

  • (N.A.). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central. Available at: [Link]

  • (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. AIR Unimi. Available at: [Link]

  • (2024). Sparteine Metal complexes as Chiral Catalyst for Asymmetric Synthesis – A Review. JACS Directory. Available at: [Link]

  • (N.A.). Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis. RSC Publishing. Available at: [Link]

  • (N.A.). Peter O'Brien's Group Research Highlights. University of York. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to In Silico Conformational Analysis of Novel Azabicyclic Diamines

Introduction: The Critical Role of 3D Conformation in Drug Design Azabicyclic diamines are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules, including ligands for G-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 3D Conformation in Drug Design

Azabicyclic diamines are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules, including ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors.[1] Their rigid bicyclic nature reduces conformational flexibility, an advantageous trait for optimizing binding affinity and selectivity to a biological target.[1] However, "reduced" flexibility is not "no" flexibility. Subtle changes in ring puckering, substituent orientation, and the spatial relationship between the two diamine nitrogens can profoundly impact a molecule's ability to fit into a binding pocket and establish key interactions. Therefore, accurately predicting the stable low-energy conformations of a novel azabicyclic diamine is a cornerstone of modern, rational drug design.

This guide provides a comparative overview of common in silico methods for conformational analysis, presents a validated, hierarchical workflow for achieving reliable results, and explains the causal reasoning behind key experimental choices. It is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate their discovery programs.

Part 1: The Computational Toolkit - A Comparative Overview of Methods

The central challenge in conformational analysis is the trade-off between computational accuracy and speed.[2] Methods range from rapid, classical physics-based approximations to slower, highly accurate quantum mechanical calculations.[3] Choosing the right tool for the job is paramount.

  • Molecular Mechanics (MM): This method treats atoms as balls and bonds as springs, using a set of parameters called a force field to calculate the potential energy of a conformation. It is exceptionally fast, making it ideal for exploring the vast conformational space of flexible molecules or for initial screening of large compound libraries.[3]

  • Semi-Empirical Quantum Mechanics (SQM): These methods simplify quantum mechanical equations by incorporating experimental parameters, offering a middle ground in speed and accuracy between MM and higher-level QM.[4] They can provide a better description of electronic effects than MM, which is crucial for molecules with heteroatoms like the nitrogens in azabicyclic diamines.[5]

  • Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), explicitly model the electronic structure of a molecule to calculate its energy and properties.[6] DFT provides high accuracy for determining the relative energies between conformers and is considered the gold standard for refining geometries.[1][2] However, its high computational cost makes it unsuitable for initial broad conformational searches on its own.[2]

Table 1: Comparison of In Silico Methods for Conformational Analysis

Method ClassPrincipleRelative Speed (Cost)General AccuracyPrimary Application in WorkflowRecommended Software
Molecular Mechanics (MM) Classical mechanics (balls & springs)Very Fast (Low)Good for geometry, poor for relative energiesBroad initial conformational searchOMEGA[7], CSD Conformer Generator[8], VEGA ZZ[9]
Semi-Empirical (SQM) Simplified quantum mechanics with empirical parametersFast (Low-Medium)ModerateRapid refinement of MM conformersMOPAC, xTB
Quantum Mechanics (DFT) Solves approximations to the Schrödinger equationSlow (High)HighFinal geometry optimization and energy rankingGaussian[10], ORCA, Schrödinger Jaguar
Molecular Dynamics (MD) Simulates atomic motion over timeVery Slow (Very High)High (for ensemble properties)Exploring conformational changes and solvent effectsGROMACS[10], AMBER[10], NAMD[10]

Part 2: A Validated Hierarchical Workflow for Conformational Analysis

A robust and efficient conformational analysis protocol does not rely on a single method. Instead, it employs a hierarchical approach, using faster, less accurate methods to rapidly scan the conformational landscape and progressively refining the most promising candidates with more accurate, computationally intensive techniques. This self-validating system ensures both thoroughness and accuracy.

G cluster_0 Phase 1: Broad Search cluster_1 Phase 2: Refinement & Validation Start 1. Initial 3D Structure MM_Search 2. Molecular Mechanics Conformational Search (e.g., OMEGA, MMFF94s) Start->MM_Search Filter 3. Filter by Energy Window (e.g., <10 kcal/mol) MM_Search->Filter QM_Opt 4. QM Geometry Optimization (e.g., B3LYP/6-31G*) Filter->QM_Opt Freq 5. Frequency Calculation (Confirm minima) QM_Opt->Freq QM_Energy 6. Final QM Energy (Larger basis set) Freq->QM_Energy Analysis 7. Analyze & Compare (Boltzmann distribution) QM_Energy->Analysis Validation 8. Validate vs. Experimental Data (NMR, X-ray) Analysis->Validation G cluster_0 In Silico Prediction cluster_1 Experimental Data InSilico Low-Energy Conformer Ensemble Validation Model Validation InSilico->Validation Compare Geometries Xray X-ray Crystal Structure (Solid State) Xray->Validation Compare Bond Lengths, Angles, Dihedrals NMR NMR Spectroscopy (Solution Phase) NMR->Validation Compare NOE distances, J-coupling dihedrals

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount to ensuring the well-being of laboratory personnel and environmental protection. Th...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount to ensuring the well-being of laboratory personnel and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one, a heterocyclic compound often utilized as a building block in medicinal chemistry. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to foster a culture of safety and compliance within your research endeavors.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for 8-Oxa-3-azabicyclo[3.2.1]octan-2-one may be limited, information on structurally related compounds, such as 8-Oxa-3-azabicyclo[3.2.1]octane and its hydrochloride salt, provides valuable insights.

Known Hazards of Structurally Similar Compounds:

  • Flammability: The parent compound, 8-Oxa-3-azabicyclo[3.2.1]octane, is a flammable liquid and vapor[1].

  • Irritation: It is known to cause skin irritation and serious eye irritation[1][2][3][4].

  • Respiratory Effects: May cause respiratory irritation[2][3][4].

Based on this data, it is prudent to treat 8-Oxa-3-azabicyclo[3.2.1]octan-2-one as a hazardous substance. The primary disposal directive for such compounds is to "Dispose of contents/container to an approved waste disposal plant"[1][5]. This underscores the importance of not disposing of this chemical down the drain or in regular trash.

Data Summary: Hazard Profile

Hazard ClassificationDescriptionSource
Flammability Flammable liquid and vapor.[1]
Skin Irritation Causes skin irritation.[1][2][3][4]
Eye Irritation Causes serious eye irritation.[1][2][3][4]
Respiratory Irritation May cause respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of related compounds, a stringent PPE protocol is non-negotiable. The causality is clear: direct contact with the skin or eyes can lead to chemical burns or serious eye damage.

Mandatory PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste[6].

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against splashes.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors or aerosols[7].

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. The rationale is to prevent accidental mixing of incompatible chemicals, which could lead to violent reactions, fires, or the generation of toxic gases.

Step-by-Step Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with 8-Oxa-3-azabicyclo[3.2.1]octan-2-one. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended[8][9].

    • Ensure the container is in good condition, with no cracks or leaks[9].

  • Label the Waste Container:

    • The label must be clear, legible, and firmly attached to the container[9].

    • The label must include the words "Hazardous Waste"[8][9].

    • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages[9].

    • Indicate the associated hazards (e.g., "Flammable," "Irritant")[8].

    • Include the name and contact information of the generating laboratory.

  • Accumulate Waste in a Satellite Accumulation Area (SAA):

    • The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel[8][9]. A designated area within a chemical fume hood is an excellent choice[8].

    • Keep the waste container closed at all times, except when adding waste[9]. Do not leave a funnel in the container[9].

    • Segregate the container from incompatible waste streams, such as strong acids, bases, and oxidizers[9][10].

Waste_Segregation_Workflow cluster_generation Waste Generation Point cluster_container Waste Containerization cluster_saa Satellite Accumulation Area (SAA) A Generate 8-Oxa-3-azabicyclo[3.2.1]octan-2-one Waste B Select Compatible Container (HDPE or Glass) A->B Step 1 C Label Container: 'Hazardous Waste' Contents & Hazards B->C Step 2 D Place in SAA (e.g., Fume Hood) C->D Step 3 E Keep Container Closed D->E F Segregate from Incompatibles D->F Spill_Response_Plan Start Spill Occurs Alert Alert Personnel Start->Alert Isolate Isolate Area Alert->Isolate PPE Don Appropriate PPE Isolate->PPE Contain Contain Spill (Use Absorbents) PPE->Contain Clean Collect Waste (Non-Sparking Tools) Contain->Clean Decontaminate Decontaminate Surface Clean->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report End Spill Managed Report->End

Caption: Immediate actions for a small chemical spill.

Final Disposal: Coordination with Environmental Health & Safety

The ultimate disposal of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one must be handled by trained professionals in accordance with local, state, and federal regulations.[11][12][13]

Procedure for Final Disposal:

  • Full Container Management: Once the waste container is nearly full (around 90% capacity to allow for expansion), seal it securely.[8][14]

  • Request a Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor to arrange for pickup.[15]

  • Documentation: Complete any required waste pickup forms, ensuring all information is accurate and matches the container label.

  • Maintain Records: Keep a copy of all disposal records for your laboratory's files.

The overarching principle, as mandated by the Environmental Protection Agency (EPA), is that intentional dilution or evaporation of hazardous waste to avoid proper disposal is illegal.[8]

Conclusion: Fostering a Culture of Safety

The proper disposal of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one is not merely a procedural task but a critical component of responsible research. By understanding the hazards, utilizing appropriate protective measures, and adhering to established disposal protocols, you contribute to a safer laboratory environment for yourself and your colleagues. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and EH&S department for policies that may be unique to your organization.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Guidelines on Handling Hazardous Drugs. ASHP. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. U.S. Environmental Protection Agency. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration. U.S. Department of Labor. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Regulation of Laboratory Waste - American Chemical Society. American Chemical Society. [Link]

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. U.S. Department of Labor. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. GAIACA. [Link]

  • Waste Stream Disposal –Quick Sheet - UConn Health. UConn Health. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. U.S. Environmental Protection Agency. [Link]

  • The OSHA Chemical Storage Requirements - Capital Resin Corporation. Capital Resin Corporation. [Link]

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Handling

Personal protective equipment for handling 8-Oxa-3-azabicyclo[3.2.1]octan-2-one

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Oxa-3-azabicyclo[3.2.1]octan-2-one This guide provides essential, field-proven safety and handling protocols for 8-Oxa-3-azabicyclo[3...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Oxa-3-azabicyclo[3.2.1]octan-2-one

This guide provides essential, field-proven safety and handling protocols for 8-Oxa-3-azabicyclo[3.2.1]octan-2-one. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. The following procedures are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

8-Oxa-3-azabicyclo[3.2.1]octan-2-one and its common salt, 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, are bicyclic organic compounds whose unique structure is valuable in medicinal chemistry.[1] However, this utility is paired with specific hazards that dictate our handling procedures. A thorough risk assessment is the foundation of laboratory safety.[2]

The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below. Understanding these risks is critical to appreciating the necessity of the prescribed protective equipment.

Hazard Classification (GHS)DescriptionImplication for the Researcher
H315 Causes skin irritation.[3][4][5]Direct contact can lead to redness, inflammation, or dermatitis. This necessitates robust skin protection.
H319 Causes serious eye irritation.[3][4][5]Splashes or contact with airborne particles can result in significant eye damage. This requires stringent eye protection.
H335 May cause respiratory irritation.[3][4][5][6]Inhalation of dust (from the hydrochloride salt) or vapors can irritate the respiratory tract, leading to coughing or shortness of breath.
H226 Flammable liquid and vapor.The non-salt form is a flammable liquid, posing a fire risk if handled near ignition sources.

The Last Line of Defense: Your Personal Protective Equipment (PPE) Ensemble

While engineering controls like fume hoods and proper ventilation are the first and most critical layer of protection, PPE is the essential final barrier between you and the chemical.[7] For 8-Oxa-3-azabicyclo[3.2.1]octan-2-one, a comprehensive PPE ensemble is mandatory.

Eye and Face Protection: Non-Negotiable

Due to the serious eye irritation risk (H319), appropriate eye and face protection is paramount.

  • Chemical Splash Goggles: These are required at all times when handling the compound, whether in solid or liquid form. Goggles provide a seal around the eyes, offering protection from splashes and airborne particles that standard safety glasses do not.[8]

  • Face Shield: A face shield must be worn in addition to chemical splash goggles when there is a heightened risk of splashes, such as when handling larger volumes (>50 mL) or during procedures with a potential for vigorous reaction.[6][8]

Skin and Body Protection: A Comprehensive Barrier

Given the H315 classification (causes skin irritation), preventing all skin contact is crucial.

  • Gloves: Chemically resistant gloves are essential.[9]

    • Type: Nitrile gloves are a common and effective choice for providing limited protection against incidental contact.[8] For prolonged handling or immersion, consult a glove manufacturer's compatibility chart.

    • Protocol: Double-gloving is required for many hazardous drug compounding scenarios and is a best practice here.[10] Gloves must be changed every 30 minutes or immediately if they are contaminated, torn, or show any signs of degradation.[10]

  • Laboratory Coat: A long-sleeved lab coat must be worn and fully fastened.[8] Ensure the cuffs are snug. For procedures involving significant quantities of the flammable liquid form, a fire-resistant lab coat should be considered.[8]

  • Additional Apparel: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[7][8]

Respiratory Protection: Guarding Your Airway

Respiratory protection is necessary when engineering controls (e.g., a certified chemical fume hood) are insufficient or unavailable, or when there is a risk of generating aerosols or dust.[6]

  • When to Use: Handling the solid hydrochloride salt outside of a fume hood, or during any operation that could generate dust, requires respiratory protection.

  • Type: An N95 respirator or a higher-level NIOSH-approved respirator should be used.[10] Proper fit testing and training are required for respirator use, in accordance with your institution's policies and OSHA standards (29 CFR 1910.134).

Operational Plan: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. Incorrect procedures can lead to contamination and exposure.

Donning PPE Workflow

This sequence is designed to move from the least "contaminated" areas to the most, ensuring a clean and secure fit.

G cluster_prep Preparation cluster_body Body & Respiratory Protection cluster_face Face & Eye Protection cluster_hands Hand Protection WashHands 1. Wash and Dry Hands Thoroughly Gown 2. Don Lab Coat / Gown WashHands->Gown Respirator 3. Don N95 Respirator (if required, perform seal check) Gown->Respirator Goggles 4. Don Goggles Respirator->Goggles FaceShield 5. Don Face Shield (if required) Goggles->FaceShield Gloves 6. Don Gloves (pull cuffs over lab coat sleeves) FaceShield->Gloves G cluster_hands Remove Most Contaminated cluster_body_face Remove Gown & Face Protection cluster_final Final Removal Gloves 1. Remove Gloves (peel one off, ball in gloved hand, slide finger under remaining cuff to remove) Gown 2. Remove Lab Coat / Gown (peel away from body, rolling inside-out) Gloves->Gown Exit 3. Exit Lab Gown->Exit WashHands1 4. Wash and Dry Hands Thoroughly Exit->WashHands1 FaceShield 5. Remove Face Shield (handle by back strap) WashHands1->FaceShield Goggles 6. Remove Goggles (handle by back strap) FaceShield->Goggles Respirator 7. Remove Respirator (handle by straps) Goggles->Respirator WashHands2 8. Wash Hands Again Thoroughly Respirator->WashHands2

Caption: Sequential workflow for safely doffing PPE.

Decontamination and Disposal Plan

Proper disposal is a critical step in the handling lifecycle. All contaminated materials must be treated as hazardous waste.

Step-by-Step Disposal Protocol:
  • Immediate Disposal: Contaminated gloves, disposable gowns, and any other single-use items should be disposed of immediately after the procedure is complete or upon contamination.

  • Hazardous Waste Container: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container. [4]Do not dispose of these materials in regular trash.

  • Liquid Waste: Unused chemical and reaction mixtures must be collected in a designated hazardous waste container for liquids. Do not empty into drains. [11]4. Institutional Guidelines: Follow all local and institutional guidelines for hazardous waste disposal. [4]This may involve collection by your institution's Environmental Health and Safety (EHS) office. [6]5. Decontamination: After removing all PPE, wash hands and forearms thoroughly with soap and water. [5]

Emergency Response Plan

In the event of an exposure, immediate and correct action is vital.

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. [4][11]If skin irritation persists, seek immediate medical attention. [4][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. [11]Remove contact lenses if present and easy to do so. [11]Continue rinsing and seek immediate medical attention. [4][5]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing. [4][11]If the person is not breathing, provide artificial respiration. [5]Seek medical attention if you feel unwell. [4][11]
Ingestion Clean the mouth with water and drink plenty of water afterwards. [11]Do not induce vomiting. Seek medical attention if symptoms occur. [11]

Always have the Safety Data Sheet (SDS) available for emergency responders. [6]Ensure that eyewash stations and safety showers are readily accessible and unobstructed. [12]

References

  • SAFETY DATA SHEET - 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (2024-03-13) . Fisher Scientific. [Link]

  • UAH Laboratory Personal Protective Equipment . The University of Alabama in Huntsville. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline . PharmaState Academy. [Link]

  • Personal Protective Equipment (PPE) Matrix Guidelines . William & Mary. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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